Quaternium-22
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O7.ClH/c1-15(2,6-7-16)5-3-4-14-13(22)12(21)11(20)10(19)9(18)8-17;/h9-12,16-21H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEWVVDBRQZLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCO.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quaternium-22 chemical structure and properties
Introduction
Quaternium-22 is a quaternary ammonium salt extensively utilized in the cosmetics and personal care industries.[1] It functions primarily as a film former, hair conditioning agent, and antistatic agent.[1][2] Its cationic nature allows for strong substantivity to the negatively charged surfaces of hair and skin, imparting a range of desirable properties such as improved combability, reduced static electricity, and enhanced sheen.[1][3] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a complex quaternary ammonium compound that incorporates a carbohydrate moiety.[1] Its chemical structure is characterized by a positively charged tetra-substituted nitrogen atom.[1]
IUPAC Name: 2-hydroxyethyl-dimethyl-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propyl]azanium chloride[4]
SMILES Notation: C--INVALID-LINK--(CCCNC(=O)--INVALID-LINK--O)O)O">C@@HO)CCO.[Cl-]
Chemical Formula: C13H29ClN2O7[4]
Physicochemical and Toxicological Properties
This compound is typically supplied as a 60% solids solution in water.[1][2] It is a clear, light amber liquid with the following specifications.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 360.83 g/mol | [4] |
| Physical State | Clear, light amber liquid (as a 60% aqueous solution) | [2] |
| pH (60% solution) | 4.0 - 5.0 | [2] |
| Specific Gravity (at 25°C) | 1.170 - 1.210 | [2] |
| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [2] |
Toxicological Data
| Test | Species | Dosage/Concentration | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | 64.0 cc/kg (6.0% solids) | Non-toxic, LD50 not achieved at the highest dose tested. | [2] |
| 28-Day Dermal Toxicity | Rabbit | 0.5% | Slight irritant. No other adverse reactions were found. | [2] |
| Ocular Irritation | Rabbit | 8.5% | Minimal conjunctival irritation. | [2] |
| Ocular Irritation | Rabbit | 6.0% | No ocular reactions observed. | [2] |
| Mutagenicity (Ames Test) | - | - | No evidence of mutagenesis. | [2] |
| Skin Sensitization | Guinea Pig | 6% (intracutaneous injections) | Did not produce sensitization. | [2] |
Mechanism of Action
The primary mechanism of action of this compound is based on electrostatic interaction. Hair and skin surfaces carry a net negative charge due to the presence of amino acid residues in keratin. As a cationic molecule, this compound is attracted to these surfaces and forms a thin, smooth film. This film neutralizes the negative charges, thereby reducing static electricity and "fly-aways". It also provides lubrication, which aids in detangling and improves the texture of the hair.
Figure 1: Physicochemical interaction of this compound with the hair shaft.
Experimental Protocols
Analysis of Impurities via Gas Chromatography
A gas chromatographic method is employed for the identification and quantification of impurities in this compound, specifically 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[2]
Methodology:
-
Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent. An internal standard is added for quantification.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis is used.
-
Chromatographic Conditions:
-
Injector Temperature: Set to ensure volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the impurities from the solvent and other components.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
Quantification: The peak areas of the impurities are compared to the peak area of the internal standard and calibrated against standard solutions of known concentrations.
Figure 2: Workflow for impurity analysis of this compound by Gas Chromatography.
Dermal Toxicity Study in Rabbits (28-Day)
This study evaluates the potential for skin irritation and systemic toxicity from repeated dermal exposure to this compound.[2]
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Test Substance Preparation: this compound is diluted to the desired concentration (e.g., 0.5%) in a suitable vehicle, typically purified water.[2]
-
Application: A specific area on the back of each rabbit is clipped free of hair. The test substance is applied daily to the intact or abraded skin for 28 days. The site may be covered with an occlusive patch.
-
Observations: The application site is observed daily for signs of erythema (redness) and edema (swelling), which are scored according to a standardized scale (e.g., Draize scale). The animals are also monitored for any signs of systemic toxicity, including changes in body weight, food consumption, and overall health.
-
Pathology: At the end of the study, a full necropsy is performed, and selected organs are examined histopathologically.
Ocular Irritation Study in Rabbits
This test assesses the potential of a substance to cause injury to the eye.[2]
Methodology:
-
Test Animals: Albino rabbits are used due to their large, unpigmented irises, which facilitate observation.
-
Test Substance Instillation: A small volume (typically 0.1 mL) of the test substance (e.g., 6.0% or 8.5% this compound solution) is instilled into the conjunctival sac of one eye of each rabbit.[2] The other eye serves as a control.
-
Observations: The eyes are examined for signs of irritation, including redness, swelling, and discharge of the conjunctiva; opacity and ulceration of the cornea; and inflammation of the iris. Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The observed effects are scored using a standardized system to determine the overall level of irritation.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products at concentrations up to 5% solids.[1] Due to the presence of impurities from the manufacturing process, the CIR Expert Panel recommended limits for 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) in the finished cosmetic product of 0.2% and 0.008%, respectively.[1]
There is a concern that this compound may act as a nitrosating agent, potentially leading to the formation of carcinogenic nitrosamines.[5] Nitrosamines can be formed when a nitrosating agent reacts with a secondary or tertiary amine under certain conditions.
Figure 3: Logical relationship of this compound synthesis, impurities, and potential for nitrosamine formation.
Conclusion
This compound is a well-characterized cationic polymer with a strong safety profile for its intended use in cosmetic and personal care products. Its primary functions as a conditioning, antistatic, and film-forming agent are directly related to its molecular structure and cationic charge. The provided quantitative data and experimental protocols offer a robust framework for researchers and formulation scientists to understand and utilize this versatile ingredient effectively and safely. Adherence to recommended concentration limits and monitoring for potential impurities are critical for ensuring product safety.
References
Quaternium-22: A Technical Guide to Synthesis, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a quaternary ammonium salt recognized for its utility in the cosmetics and personal care industries, primarily as a conditioning agent, film former, and antistatic agent.[1][2][3][4] Its cationic nature allows it to adsorb to negatively charged surfaces such as hair and skin, imparting a range of desirable properties. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, along with analytical procedures for quality control.
Chemical Structure and Properties
This compound is chemically described as 3-(D-gluconoylamino)-N-(2-hydroxyethyl)-N,N-dimethyl-1-propanaminium chloride. It is a water-soluble, light amber liquid. Commercial preparations are often supplied as aqueous solutions, typically around 60% solids.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51812-80-7, 82970-95-4 | [3] |
| Molecular Formula | C13H29ClN2O7 | [5] |
| Molecular Weight | 360.83 g/mol | [6] |
| Appearance | Clear, light amber liquid | [1] |
| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol | [1] |
| pH (of commercial solutions) | 4.0 - 5.0 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:
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Amidation: Formation of the gluconamide intermediate.
-
Quaternization: Formation of the quaternary ammonium salt.
A plausible and efficient synthetic route involves the reaction of D-glucono-δ-lactone with a suitable diamine to form a tertiary amine intermediate, which is then quaternized.
Step 1: Synthesis of the Tertiary Amine Intermediate
The first step is the synthesis of N-(3-(dimethylamino)propyl)gluconamide. This is achieved through the amidation of D-glucono-δ-lactone with N,N-dimethyl-1,3-propanediamine (DMAPA).
Experimental Protocol: Synthesis of N-(3-(dimethylamino)propyl)gluconamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve D-glucono-δ-lactone in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: While stirring under a nitrogen atmosphere, slowly add an equimolar amount of N,N-dimethyl-1,3-propanediamine (DMAPA) to the solution. The reaction is typically exothermic, and the temperature should be maintained between 25-35°C using a water bath.
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Reaction Conditions: Continue stirring the mixture at room temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials as confirmed by techniques like gas chromatography (for DMAPA) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude N-(3-(dimethylamino)propyl)gluconamide as a viscous oil or solid. This intermediate can be used in the next step with or without further purification.
Step 2: Quaternization
The second step involves the quaternization of the tertiary amine intermediate with an alkylating agent, 2-chloroethanol, to yield this compound. This is a type of Menschutkin reaction.[5]
Experimental Protocol: Synthesis of this compound
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Reaction Setup: The crude or purified N-(3-(dimethylamino)propyl)gluconamide is dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and water.
-
Addition of Alkylating Agent: An equimolar or slight excess of 2-chloroethanol is added to the solution.
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Reaction Conditions: The reaction mixture is heated to a temperature of 60-80°C and maintained for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere to prevent side reactions.
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Monitoring: The formation of the quaternary ammonium salt can be monitored by the decrease in the concentration of the tertiary amine intermediate using techniques like titration or HPLC.
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Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.
Table 2: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Step 1: Amidation | Step 2: Quaternization |
| Reactants | D-glucono-δ-lactone, N,N-dimethyl-1,3-propanediamine | N-(3-(dimethylamino)propyl)gluconamide, 2-chloroethanol |
| Solvent | Methanol or Ethanol | Isopropanol/Water |
| Temperature | 25-35°C | 60-80°C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Molar Ratio | ~1:1 | ~1:1 to 1:1.1 (Amine:Alkylating Agent) |
Purification of this compound
Crude this compound may contain unreacted starting materials, by-products, and other impurities. The primary impurities of toxicological concern are 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1] Therefore, an effective purification strategy is crucial.
Purification Methods
Several methods can be employed for the purification of this compound:
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Precipitation/Recrystallization: This is a common method for purifying quaternary ammonium salts.[5] The crude product can be dissolved in a minimal amount of a polar solvent like ethanol or methanol, followed by the addition of a less polar solvent such as acetone or diethyl ether to induce precipitation of the purified this compound. The precipitate is then collected by filtration, washed with the non-solvent, and dried under vacuum.
-
Ion-Exchange Chromatography: As a cationic compound, this compound can be effectively purified using cation-exchange chromatography.[6][7][8][9] The crude product is loaded onto a cation-exchange column. Impurities that are not positively charged will pass through, while this compound and any cationic impurities will bind to the resin. Elution with a salt gradient (e.g., NaCl or KCl) will then separate the components based on their charge density, allowing for the collection of pure this compound fractions.
Experimental Protocol: Purification by Precipitation
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Precipitation: Slowly add acetone to the stirred solution until a precipitate begins to form.
-
Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold acetone to remove residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point.
Analytical Methods for Quality Control
Rigorous analytical testing is necessary to ensure the purity and quality of the final this compound product. A key aspect of this is the quantification of residual impurities, particularly DMAPA and ECH.
Analysis of Impurities by Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile impurities in chemical products.
Experimental Protocol: GC Analysis of DMAPA and ECH
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.
-
Column: A capillary column with a polar stationary phase, such as a polyethylene glycol (WAX) or a modified polysiloxane phase, is recommended for the separation of amines and chlorinated compounds.
-
Sample Preparation: A liquid-liquid extraction can be used to isolate the impurities from the aqueous this compound matrix. The sample can be basified to ensure DMAPA is in its free base form and then extracted with a suitable organic solvent like dichloromethane or diethyl ether.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature (FID): 280°C
-
-
Quantification: The concentration of DMAPA and ECH is determined by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards.
Table 3: Impurity Levels in Commercial Batches of this compound
| Batch | 3-Dimethylaminopropylamine (DMAPA) (%) | Ethylene Chlorohydrin (ECH) (%) |
| 1 | 2.41 | 0.079 |
| 2 | 2.39 | 0.097 |
| 3 | 2.45 | 0.062 |
| 4 | 1.99 | 0.052 |
| Data from a safety assessment report.[1] |
Conclusion
The synthesis of this compound is a well-defined process involving amidation and quaternization reactions. Effective purification is critical to minimize potentially harmful impurities. The methods outlined in this guide, including precipitation and ion-exchange chromatography, can yield a high-purity product. Robust analytical techniques, such as gas chromatography, are essential for ensuring the quality and safety of the final product for its intended applications in the cosmetic and personal care industries. Further research into optimizing reaction conditions and developing more sustainable purification methods could enhance the production of this valuable ingredient.
References
- 1. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. bio-rad.com [bio-rad.com]
- 8. goldbio.com [goldbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Conditioning Efficacy of Quaternium-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternium-22 is a quaternary ammonium compound that serves as a highly effective conditioning agent in hair care formulations. Its primary mechanism of action is rooted in electrostatic interaction, where the cationic nature of the molecule facilitates its adsorption onto the negatively charged surface of the hair cuticle. This interaction leads to the formation of a thin, protective film that smooths the hair shaft, reduces static electricity, and improves overall manageability. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data on its performance, detailed experimental protocols for its evaluation, and visual representations of its interaction with the hair fiber.
Introduction
Hair conditioning is a critical aspect of hair care, aimed at improving the tactile and visual properties of hair, particularly after cleansing, which can leave the hair in a vulnerable, negatively charged state. Conditioning agents are designed to counteract these effects by depositing onto the hair fiber to reduce friction between strands, enhance softness and shine, and minimize static electricity. This compound is a prominent ingredient in this category, valued for its ability to impart significant conditioning benefits.[1][2] As a quaternary ammonium compound, its positively charged nitrogen center is the key to its functionality, enabling it to bind to the anionic sites on the hair surface that are exposed, particularly in damaged hair.[1] This guide will elucidate the core principles of this compound's conditioning action, present efficacy data, and provide standardized methodologies for its assessment.
Core Mechanism of Action
The conditioning effect of this compound is a multi-faceted process that begins at the molecular level. The primary steps involved in its mechanism of action are deposition, film formation, and surface modification.
2.1. Electrostatic Adsorption and Deposition
Hair, especially when damaged by chemical treatments or environmental factors, carries a net negative charge due to the deprotonation of amino acid residues in the keratin protein.[3] this compound, being a cationic molecule, possesses a permanent positive charge.[1] When introduced in a hair care formulation, an electrostatic attraction occurs between the positively charged this compound molecules and the negatively charged sites on the hair cuticle. This attraction drives the deposition of the conditioning agent onto the hair surface.
2.2. Film Formation and Cuticle Smoothing
Upon deposition, individual this compound molecules coalesce to form a thin, even film that coats the hair fiber. This film serves to smooth down the rough, lifted cuticle scales that are characteristic of damaged hair. By creating a more uniform surface, the film reduces inter-fiber friction, which is a primary cause of tangling and difficult combing.
2.3. Anti-Static Properties
Static electricity in hair is a result of the build-up of negative charges, causing individual strands to repel each other, leading to "flyaways." By depositing a positively charged layer onto the hair, this compound neutralizes this negative charge.[3] This charge neutralization effectively reduces static electricity and improves the overall alignment and manageability of the hair.
2.4. Enhanced Suppleness and Shine
The smoothing of the hair cuticle by the this compound film leads to a more uniform reflection of light, which is perceived as increased shine and luster. Furthermore, the lubricating nature of the film enhances the flexibility and suppleness of the hair fibers, contributing to a softer, healthier feel.
Quantitative Efficacy Data
The performance of this compound as a conditioning agent has been substantiated through various instrumental and sensory evaluations. While specific data for this compound can be proprietary, the following tables present illustrative data based on typical performance of high-efficacy cationic conditioning agents.
Table 1: Instrumental Combing Force Reduction
| Treatment | Wet Combing Force (gf) | % Reduction vs. Control | Dry Combing Force (gf) | % Reduction vs. Control |
| Control (No Treatment) | 85.2 ± 5.6 | - | 42.1 ± 3.9 | - |
| Placebo Conditioner | 63.8 ± 4.1 | 25.1% | 35.7 ± 2.8 | 15.2% |
| Conditioner with 2% this compound | 32.5 ± 3.2 | 61.8% | 21.3 ± 2.1 | 49.4% |
Table 2: Anti-Static Effect on Hair Tresses
| Treatment | Static Charge (kV) after Combing | % Reduction vs. Control |
| Control (No Treatment) | -3.8 ± 0.4 | - |
| Placebo Conditioner | -2.1 ± 0.3 | 44.7% |
| Conditioner with 2% this compound | -0.5 ± 0.1 | 86.8% |
Table 3: Hair Moisturization and Sensory Panel Evaluation
| Treatment | Hair Moisture Content (%) | Sensory - Suppleness (1-10 scale) | Sensory - Shine (1-10 scale) |
| Control (No Treatment) | 12.3 ± 0.8 | 3.2 ± 0.5 | 4.1 ± 0.6 |
| Placebo Conditioner | 13.1 ± 0.7 | 5.1 ± 0.4 | 5.5 ± 0.5 |
| Conditioner with 2% this compound | 14.5 ± 0.9 | 8.2 ± 0.6 | 7.8 ± 0.7 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
4.1. Instrumental Combing Force Analysis
Objective: To quantify the reduction in combing force on hair tresses after treatment with a conditioning formulation containing this compound.
Apparatus:
-
Tensile tester with a load cell (e.g., Instron, Dia-Stron)
-
Hair tress holder
-
Standardized hair combs
Procedure:
-
Hair Tress Preparation: Use standardized hair tresses (e.g., virgin or chemically damaged) of a specific weight and length.
-
Baseline Measurement: Wet the hair tress with deionized water at a controlled temperature. Mount the tress in the holder and perform a set number of combing cycles (e.g., 10) at a constant speed, recording the force required for each stroke.
-
Treatment: Apply a standardized amount of the test conditioner (containing this compound) or a placebo to the hair tress and distribute it evenly. Allow it to remain on the hair for a specified time (e.g., 1 minute).
-
Rinsing: Rinse the hair tress with deionized water for a set duration and at a controlled flow rate.
-
Post-Treatment Measurement (Wet Combing): Immediately after rinsing, repeat the combing force measurement as described in step 2.
-
Drying: Allow the hair tress to air dry or use a controlled drying environment.
-
Post-Treatment Measurement (Dry Combing): Once the tress is completely dry, repeat the combing force measurement.
-
Data Analysis: Calculate the average combing force for the baseline and post-treatment measurements. Determine the percentage reduction in combing force for the test product compared to the control.
4.2. Sensory Panel Evaluation
Objective: To assess the qualitative and quantitative sensory attributes of hair treated with this compound by a trained panel of evaluators.
Procedure:
-
Panelist Training: Train a panel of sensory experts to identify and rate specific hair attributes (e.g., suppleness, shine, smoothness, ease of detangling) on a standardized scale (e.g., 1-10).
-
Sample Preparation: Prepare hair tresses treated with the test conditioner, a placebo, and a control (no treatment) according to a standardized protocol.
-
Evaluation: In a controlled environment, present the panelists with the coded hair tresses. Panelists evaluate each tress for the predetermined sensory attributes.
-
Data Collection: Record the scores for each attribute from each panelist.
-
Data Analysis: Statistically analyze the data to determine significant differences in sensory perception between the different treatments.
4.3. Anti-Static Property Measurement
Objective: To measure the reduction in static charge on hair after treatment with a this compound-containing conditioner.
Apparatus:
-
Electrostatic voltmeter
-
Faraday cage (optional, for controlled environment)
-
Standardized comb and brushing machine
Procedure:
-
Hair Tress Preparation and Treatment: Prepare and treat hair tresses as described in the combing force analysis protocol.
-
Charge Induction: Place the treated and dried hair tress in a controlled humidity environment. Use a standardized brushing machine to comb the tress for a set number of strokes to induce a static charge.
-
Measurement: Immediately after combing, use the electrostatic voltmeter to measure the surface potential (in kilovolts) of the hair tress.
-
Data Analysis: Compare the static charge of the hair treated with the this compound formulation to that of the control and placebo. Calculate the percentage reduction in static charge.
Conclusion
This compound is a highly effective hair conditioning agent that operates through a well-defined mechanism of electrostatic attraction, film formation, and surface modification. Its cationic nature allows for targeted deposition onto damaged, negatively charged areas of the hair fiber, resulting in a smoother, more manageable, and aesthetically pleasing appearance. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and evaluating the performance of this compound in hair care applications, making it a valuable tool for researchers, scientists, and drug development professionals in the cosmetics industry.
References
Quaternium-22 (CAS 51812-80-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22, with the CAS registry number 51812-80-7, is a quaternary ammonium compound. Chemically, it is known as 3-(D-gluconoylamino)-N-(2-hydroxyethyl)-N,N-dimethyl-1-propanaminium chloride.[1] This complex molecule incorporates a cationic quaternary ammonium group, a hydrophilic polyol moiety derived from gluconic acid, and a reactive hydroxyl group. This unique structure imparts a range of properties that make it a versatile ingredient in various applications, most notably in the cosmetics and personal care industries.[2][3] It also exhibits potential as an antimicrobial agent and a corrosion inhibitor, warranting further investigation for pharmaceutical and medical device applications. This guide provides an in-depth summary of the available technical data on this compound.
Chemical and Physical Properties
This compound is typically supplied as a 60% aqueous solution.[2][3] It is a clear, light amber liquid with a faint odor.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51812-80-7 | [1] |
| Molecular Formula | C13H29ClN2O7 | [1] |
| Molecular Weight | 360.83 g/mol | [1] |
| Appearance | Clear, light amber liquid | [2] |
| Solids Content | ~60% in aqueous solution | [2][3] |
| pH (as supplied) | 4.0 - 7.0 | |
| Specific Gravity (25°C) | 1.170 - 1.210 | [2] |
| Solubility | Soluble in water, 70% ethanol, glycerin, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [2] |
Synthesis
-
Amidation: Reaction of gluconolactone or a similar derivative with N,N-dimethyl-1,3-propanediamine to form the gluconamide intermediate.
-
Quaternization: Subsequent reaction of the tertiary amine group on the gluconamide intermediate with an alkylating agent such as 2-chloroethanol to introduce the 2-hydroxyethyl group and form the quaternary ammonium chloride.
Analytical Methods
Detailed, validated analytical methods for the routine analysis of this compound in various matrices are not extensively published. However, based on its chemical structure and the analysis of similar compounds in cosmetic formulations, the following techniques would be applicable:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a buffer and an ion-pairing agent would likely be effective for the separation and quantification of this compound. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable for the structural elucidation and confirmation of this compound.[7] Quantitative NMR (qNMR) could also be employed for the accurate determination of its concentration in solutions, using a certified internal standard.[7]
Mechanism of Action
The functional properties of this compound stem from its unique molecular structure, particularly its cationic nature.
Cosmetic Applications (Hair and Skin Conditioning)
In cosmetic formulations, this compound functions primarily as a conditioning agent, antistatic agent, and film former.[3] The positively charged quaternary ammonium head group electrostatically interacts with the negatively charged surfaces of hair and skin, which are primarily composed of keratin proteins. This interaction leads to the deposition of a thin, smooth film on the substrate.
References
- 1. Quaternium 22 | C13H29ClN2O7 | CID 40138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Quaternium-22: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Characteristics, Synthesis, and Biological Interactions of a Key Quaternary Ammonium Compound.
This technical guide provides a comprehensive overview of Quaternium-22, a quaternary ammonium compound with significant applications in the cosmetic and personal care industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, toxicological profile, and mechanism of action.
Core Molecular and Physical Data
This compound is a complex quaternary ammonium salt.[1] Its chemical identity is well-established, with a defined molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C13H29ClN2O7 | [2] |
| Molecular Weight | 360.83 g/mol | [2] |
| CAS Number | 51812-80-7 (Primary) | [2] |
| Synonyms | gamma-Gluconamidopropyl dimethyl 2-hydroxyethyl ammonium chloride, Ceraphyl 60 | [2] |
Synthesis and Manufacturing
The general synthesis of quaternary ammonium compounds involves the reaction of a tertiary amine with an alkylating agent, such as an alkyl chloride or sulfate. While specific, proprietary synthesis protocols for this compound are not publicly detailed, the manufacturing process is known to result in certain impurities. Notably, 3-dimethylaminopropylamine and ethylene chlorohydrin have been identified in commercial batches.[3] Regulatory bodies have set recommended limits on the concentrations of these impurities in final cosmetic products.[1]
Mechanism of Action
The primary mechanism of action for this compound is attributed to its cationic nature. The molecule possesses a permanent positive charge, which allows it to interact with negatively charged surfaces, such as proteins on the skin and hair.[1] This electrostatic interaction is the basis for its functions as a conditioning agent, antistatic, and film former.[4]
The workflow for investigating and utilizing this compound in a research and development setting can be visualized as follows:
Experimental Protocols and Analysis
Impurity Analysis
A gas chromatographic method has been utilized for the identification and quantification of impurities in this compound, specifically for 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[3]
Toxicological Assessment
A battery of toxicological studies has been conducted to establish the safety profile of this compound for its use in consumer products. These include:
-
Acute Oral Toxicity: Studies in rats have shown this compound to be non-toxic via oral administration, with an LD50 greater than the highest tested dose of 64.0 cc/kg for a 6.0% solids solution.[3]
-
Dermal Toxicity: Subchronic dermal toxicity studies on rabbits indicated that a 0.5% w/v solution of this compound is slightly and reversibly irritating to intact skin over a 91-day period, with no discernible treatment-related pathologic changes.[3]
-
Ocular Irritation: An 8.5% solution of this compound produced minimal conjunctival irritation in rabbits, while a 6% solution did not.[3]
-
Mutagenicity: The Ames test for mutagenesis yielded no evidence of mutagenic activity.[3]
A logical workflow for the safety and toxicological evaluation of this compound is presented below.
Quantitative Toxicological Data
The following table summarizes key quantitative data from toxicological assessments of this compound.
| Test | Species | Concentration/Dose | Result | Source |
| Acute Oral Toxicity | Rat | 64.0 cc/kg (6.0% solids) | LD50 not achieved (non-toxic) | [3] |
| Subchronic Dermal Toxicity | Rabbit | 0.5% w/v in distilled water (91 days) | Slight, reversible irritation; no pathologic changes | [3] |
| Ocular Irritation | Rabbit | 8.5% | Minimal conjunctival irritation | [3] |
| Ocular Irritation | Rabbit | 6.0% | No irritation | [3] |
| Mutagenicity (Ames Test) | - | Not specified | No evidence of mutagenesis | [3] |
Biological Activity and Applications
The primary biological relevance of this compound is its interaction with skin and hair.[1] Its film-forming properties create a thin coating that can enhance the appearance and feel of hair by increasing body, suppleness, and sheen.[1] It also serves to prevent the buildup of static electricity.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic and personal care products at concentrations up to 5% solids.[1] Due to its chemical structure, it is believed to be poorly absorbed through the skin.[1]
While its primary applications are in the cosmetics industry, ongoing research is exploring its potential as a corrosion inhibitor for medical devices.[2]
Conclusion
This compound is a well-characterized quaternary ammonium compound with a strong safety profile for its intended uses in the cosmetic industry. Its mechanism of action is primarily based on physicochemical interactions, leveraging its cationic charge to condition and protect hair and skin. For researchers and professionals in drug development, this compound serves as an example of a functional ingredient with a thoroughly evaluated safety profile, with potential for broader applications such as in the development of biocompatible coatings for medical devices. Further research into its synthesis and formulation could yield novel applications.
References
Spectroscopic analysis of Quaternium-22 (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Quaternium-22, a quaternary ammonium compound utilized in various cosmetic and personal care formulations. Due to the limited availability of published experimental spectra for this compound, this document presents representative spectroscopic data based on its constituent moieties: a D-gluconamide derivative and an N,N-dimethyl-N-(2-hydroxyethyl)propylamine cation. These data serve as a reference for researchers and scientists engaged in the characterization and analysis of this compound.
Introduction
This compound, chemically known as (2-hydroxyethyl)dimethyl[3-(D-gluconoylamino)propyl]azanium chloride, is a complex molecule valued for its conditioning and antistatic properties. A thorough understanding of its structure and purity is crucial for its application in product development and for ensuring consumer safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-(CH₃)₂ | 3.1 - 3.3 | s |
| N-CH₂-CH₂-CH₂ | 3.3 - 3.5 | t |
| N-CH₂-CH₂-OH | 3.8 - 4.0 | t |
| CH₂-OH (Gluconamide) | 3.5 - 3.7 | m |
| CH-OH (Gluconamide) | 3.9 - 4.5 | m |
| NH-C=O | 7.8 - 8.2 | t |
| N-CH₂-CH₂-CH₂ | 1.9 - 2.1 | m |
| N-CH₂-CH₂-OH | 3.6 - 3.8 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N-(CH₃)₂ | 51 - 53 |
| N-CH₂ (propyl) | 65 - 67 |
| N-CH₂ (hydroxyethyl) | 58 - 60 |
| CH₂ (propyl) | 24 - 26 |
| CH₂ (propyl) | 38 - 40 |
| C=O (amide) | 174 - 176 |
| CH₂-OH (Gluconamide) | 63 - 65 |
| CH-OH (Gluconamide) | 70 - 75 |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H, N-H | Broad, strong absorption due to hydroxyl and amide N-H stretching |
| 3000 - 2850 | C-H | Stretching vibrations of aliphatic CH₂, CH₃ groups |
| 1680 - 1630 | C=O | Amide I band (C=O stretching) |
| 1570 - 1515 | N-H | Amide II band (N-H bending) |
| 1470 - 1450 | C-H | Bending vibrations of CH₂ groups |
| 1150 - 1000 | C-O | Stretching vibrations of C-O bonds in the polyol chain |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₉ClN₂O₇ |
| Molecular Weight | 360.83 g/mol |
| Monoisotopic Mass | 360.1663 Da |
| Predicted [M]⁺ Ion | m/z 325.2029 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Ensure complete dissolution.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: As this compound is often supplied as a viscous liquid or in solution, Attenuated Total Reflectance (ATR) is the recommended sampling technique. Place a small drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Processing: The acquired mass spectrum will show the molecular ion and any fragment ions. Accurate mass data can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information for this compound.
Quaternium-22 physical and chemical characteristics for research
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Quaternium-22, a quaternary ammonium compound with applications in various research and development sectors, particularly in drug development and formulation science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and a deeper understanding of its functional properties.
Core Physical and Chemical Characteristics
This compound is a complex quaternary ammonium salt. It is primarily utilized for its conditioning and antistatic properties.[1][2] The following tables summarize its key quantitative data.
| Identifier | Value | Source |
| IUPAC Name | (2-hydroxyethyl)dimethyl[3-(2,3,4,5,6-pentahydroxyhexanamido)propyl]azanium chloride | [3] |
| CAS Number | 51812-80-7 (Primary)[4]; 82970-95-4[4] | |
| Molecular Formula | C₁₃H₂₉ClN₂O₇ | [] |
| Molecular Weight | 360.83 g/mol | [] |
| Physical Property | Value | Source |
| Appearance | Clear, light amber liquid | [1][4] |
| Solubility | Soluble in water, 70% ethanol, glycerine, propylene glycol, and 70% sorbitol. Insoluble in >95% ethanol, isopropyl myristate, and mineral oil. | [6] |
| pH (as supplied) | 4.0 - 5.0 | [6] |
| Specific Gravity (at 25°C) | 1.170 - 1.210 | [6] |
| Commercial Concentration | Typically supplied as a 60% solids solution in water. | [1][6] |
Mechanism of Action: Hair Conditioning
This compound's efficacy as a conditioning agent stems from its cationic nature. Hair keratin has a net negative charge, which is more pronounced in damaged hair. The positively charged this compound molecules are electrostatically attracted to these negative sites on the hair shaft.[7] This interaction leads to the formation of a thin, continuous film on the hair surface, which smooths the cuticle, reduces static electricity, and improves combability.[1][7]
Caption: Mechanism of this compound in hair conditioning.
Experimental Protocols
Detailed experimental protocols for this compound in fundamental research are not widely published. However, methodologies from safety and cosmetic assessments can be adapted for research purposes.
Representative Experimental Protocol: Evaluation of Dermal Irritation Potential
This protocol is a composite based on descriptions of safety studies.[6]
Objective: To assess the potential of a this compound containing formulation to cause dermal irritation.
Materials:
-
This compound test formulation (e.g., 0.5% w/v in distilled water).[6]
-
Positive control (e.g., 1% sodium dodecyl sulfate).[8]
-
Negative control (distilled water).[6]
-
Animal model (e.g., New Zealand White rabbits).[6]
-
Occlusive patches.
-
Draize scale for scoring dermal reactions.
Procedure:
-
Acclimatize animals to laboratory conditions.
-
On the day prior to application, clip the fur from the dorsal trunk of each animal.
-
Apply a specified amount of the test formulation, positive control, and negative control to separate, marked sites on the clipped skin of each animal.
-
Cover each application site with an occlusive patch.
-
After a defined exposure period (e.g., 24 hours), remove the patches and gently wipe the skin to remove any remaining test substance.
-
Score the application sites for erythema and edema at specified time points (e.g., 24, 48, and 72 hours post-application) using the Draize scale.
-
Analyze the scores to determine the irritation potential of the this compound formulation.
Applications in Research and Drug Development
While predominantly used in personal care, the properties of this compound suggest potential in pharmaceutical formulations. Its film-forming and stabilizing characteristics could be investigated for topical drug delivery systems, to enhance the substantivity of active ingredients on the skin or mucous membranes. Its cationic nature might also be explored for interactions with negatively charged biological molecules or surfaces in various research contexts.
Synthesis and Impurities
This compound is typically synthesized through the reaction of a tertiary amine with an alkylating agent.[6] A common method involves the reaction of 3-dimethylaminopropylamine (DMAPA) with other precursors.[1][6] As a result of the manufacturing process, commercial this compound may contain impurities. The Cosmetic Ingredient Review has noted the presence of DMAPA and ethylene chlorohydrin, with recommended limits in finished cosmetic products of 0.2% and 0.008% respectively.[1]
Caption: Simplified synthesis pathway of this compound.
Stability and Storage
This compound demonstrates good stability over a wide pH range.[9] For optimal preservation, it should be stored in a cool, dry place, protected from light.[4]
Toxicological Profile
This compound has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic products at concentrations up to 5% solids.[1] Acute oral toxicity studies in rats showed low toxicity.[6] Dermal application studies indicated that at a concentration of 0.5% it is a slight irritant but did not produce sensitization.[6] It was also found to be non-mutagenic in the Ames test.[6]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound | 51812-80-7 | Benchchem [benchchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. nbinno.com [nbinno.com]
- 8. cir-safety.org [cir-safety.org]
- 9. atamankimya.com [atamankimya.com]
Quaternium-22: A Toxicological Profile and Safety Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quaternium-22 is a quaternary ammonium salt utilized in a variety of cosmetic and personal care products for its properties as a film former, hair conditioning agent, and antistatic agent.[1][2] It is typically supplied as a 60% solids solution in water.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, with a focus on key experimental data and methodologies.
Chemical and Physical Properties
This compound is a cationic polymer that is soluble in water.[1][3] Its positive charge allows it to interact with negatively charged surfaces like hair and skin, which contributes to its conditioning and antistatic effects.[2][3] Impurities that have been identified in commercial samples of this compound include 3-dimethylaminopropylamine (DMAPA) at concentrations up to 2.45% and ethylene chlorohydrin (ECH) at concentrations up to 0.097%.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has recommended that the concentrations of these impurities in finished cosmetic products should not exceed 0.2% for DMAPA and 0.008% for ECH.[1][2]
Toxicological Profile
The safety of this compound has been evaluated through a series of toxicological studies, which are summarized below.
Acute Oral Toxicity
This compound exhibits a low order of acute oral toxicity.
Table 1: Acute Oral Toxicity of this compound
| Test Substance | Species | Dose | Results | Reference |
| This compound (6.0% solids) | Rat | 64.0 cc/kg | LD50 not achieved; nontoxic at the highest dose tested. | [1] |
-
Test Substance: this compound (6.0% solids).
-
Test Species: Rats.
-
Administration: Oral gavage.
-
Dosage: A single dose of 64.0 cc/kg was administered.
-
Observation: Animals were observed for signs of toxicity and mortality.
Skin Irritation and Sensitization
Multiple studies have been conducted to assess the potential of this compound to cause skin irritation and sensitization.
Table 2: Skin Irritation and Sensitization Studies on this compound
| Study Type | Test Substance | Species/Subjects | Concentration | Duration | Results | Reference |
| 24-h Occlusive Patch Test | This compound (6.0% gravimetric solution) | Albino Rabbits (6) | 6.0% | 24 hours | Not irritating to intact or abraded skin. | [1] |
| 91-day Dermal Toxicity | 1% aqueous this compound, reduced to 0.5% | New Zealand White Rabbits | 1%, then 0.5% | 91 days | 1% induced extreme irritation; 0.5% was a slight, reversible irritant. | [1] |
| 21-day Cumulative Skin Irritation | Formulations containing 1% this compound | Human Volunteers (50) | 1% | 21 days | Not classified as a skin irritant. | [1] |
| Skin Sensitization | 0.1% solution of this compound (6.0% solids) | White Male Guinea Pigs (10) | 0.1% | 10 intracutaneous injections over 3 weeks, followed by a challenge injection 2 weeks later. | Did not induce irritation or sensitization. | [1] |
| Human Repeat Insult Patch Test (HRIPT) | Formulations containing 1% this compound | Human Volunteers (106) | 1% (one product diluted to 0.03% during induction) | Repeated applications over several weeks. | Did not induce sensitization. | [1] |
-
Test Substance: 0.1% solution of this compound (6.0% solids).
-
Control: Distilled water.
-
Test Species: 10 white male guinea pigs.
-
Induction Phase: Three times a week for a total of ten intracutaneous injections of the test substance. The first injection was 0.05 ml, and the subsequent nine were 0.1 ml each.
-
Challenge Phase: Two weeks after the tenth injection, a challenge injection of 0.05 ml of the test substance was administered.
-
Evaluation: Reactions were scored 24 hours after each injection for erythema and edema.
-
Results: No reactions were observed during the induction or challenge phases, leading to the classification of this compound as a non-sensitizer in this model.[1]
The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance in humans.
-
Test Population: A panel of human volunteers (e.g., 106 subjects in the cited study).[1]
-
Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period.[4][5] The skin is evaluated for any signs of irritation after patch removal.[4]
-
Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[5]
-
Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new skin site.[5]
-
Evaluation: The challenge site is graded for any reactions (erythema, edema) at specified time points after patch removal (e.g., 24, 48, and 72 hours).[5] A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.
Ocular Irritation
The potential for this compound to cause eye irritation has been assessed in rabbits.
Table 3: Ocular Irritation Studies on this compound
| Test Substance | Species | Concentration | Results | Reference |
| This compound | Albino Rabbits (3) | 8.5% | Minimal conjunctival irritation in 2 of 3 rabbits. | [1] |
| This compound | Albino Rabbits | 6.0% in deionized water | Did not induce ocular irritation. | [1] |
| This compound | Albino Rabbits (3) | 2.0% solids | Did not induce ocular irritation. | [1] |
-
Test Substance: this compound at various concentrations.
-
Test Species: Albino rabbits.
-
Administration: A specified volume (e.g., 0.1 ml) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[1]
-
Observation: The eyes are examined for signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 7 days) after instillation.[1]
-
Scoring: Ocular reactions are scored according to the Draize scale.[1]
Genotoxicity
This compound has been evaluated for its mutagenic potential using the Ames test.
Table 4: Genotoxicity Study of this compound
| Test System | Test Substance | Strains | Metabolic Activation | Results | Reference |
| Ames Test | This compound | Salmonella typhimurium TA97, TA98, TA100 | With and without | Not mutagenic. | [1] |
-
Test Substance: this compound.
-
Test System: Various strains of Salmonella typhimurium that are histidine-dependent (cannot grow in a histidine-free medium).
-
Methodology:
-
Without Metabolic Activation: The bacterial strains are incubated with the test substance on a histidine-poor agar plate.
-
With Metabolic Activation: The bacterial strains are incubated with the test substance and a liver enzyme extract (S9 fraction) on a histidine-poor agar plate.
-
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine and thus can grow on the plate) is counted.
-
Controls: A negative (untreated) control and a positive control (a known mutagen) are run concurrently.
-
Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance compared to the negative control indicates a mutagenic potential. This compound did not show such an increase.[1]
Photosensitization and Phototoxicity
Products containing 1% this compound were evaluated for phototoxicity and photoallergenicity in human volunteers. The results indicated that this compound was not phototoxic in 12 volunteers and not photoallergenic in 26 volunteers.[1]
Safety of Impurities
The CIR Expert Panel expressed concern regarding the presence of 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH) as impurities in commercial this compound.[1][2] However, the negative findings in the acute oral toxicity, subchronic dermal toxicity, and Ames mutagenicity assays of this compound containing these impurities suggest that they do not contribute to the toxicological profile of the final ingredient at the levels present.[1][2] To ensure the continued safety of this compound in cosmetic products, the CIR Expert Panel recommended limits on the concentrations of these impurities in the finished product.[1][2]
Conclusion
Based on the available toxicological data, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic and personal care products at concentrations up to 5% solids.[2] It has a low potential for acute toxicity, is not a skin sensitizer, and is not mutagenic in the Ames test. While it can be a slight skin irritant at higher concentrations, it is not considered an irritant in formulations at typical use concentrations. Ocular irritation is minimal and concentration-dependent. The available data support the continued safe use of this compound in cosmetics, provided that the recommended limits for impurities are not exceeded.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Quaternium-22 in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a polymeric quaternary ammonium salt utilized in a variety of cosmetic and personal care products for its conditioning, film-forming, and anti-static properties.[1][2] It enhances the texture and appearance of hair and skin by forming a thin, substantive coating.[2] Accurate quantification of this compound in formulations is crucial for quality control, ensuring product efficacy, and adhering to regulatory guidelines. This document provides detailed analytical methods and protocols for the determination of this compound in cosmetic formulations. The methods described are based on established analytical techniques for quaternary ammonium compounds (QACs) and provide a framework for developing and validating in-house analytical procedures.
Analytical Methods Overview
The quantification of this compound, a highly polar and permanently charged molecule, presents challenges for traditional reversed-phase chromatography. The primary recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry and potentiometric titration.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS/MS): This is the preferred method for its high selectivity and sensitivity, allowing for accurate quantification even in complex cosmetic matrices. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which enables the retention of polar analytes like this compound.[3][4]
-
Potentiometric Titration: This method is suitable for determining the concentration of polyquaternium polymers and can be a cost-effective alternative to chromatographic techniques for simpler formulations. It involves the titration of the cationic this compound with an anionic titrant, with the endpoint detected by a polyion-sensitive electrode.[3][5]
-
Gas Chromatography (GC): While not suitable for the direct analysis of the non-volatile this compound polymer, GC is a valuable tool for the identification and quantification of potential volatile impurities such as 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1][6]
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of analytical methods for quaternary ammonium compounds analogous to this compound. These values can serve as a benchmark during the validation of a method specific for this compound.
| Analytical Method | Analyte(s) | LOQ | Linearity Range | Precision (RSD) | Accuracy/Recovery | Reference |
| LC-MS/MS | Cetrimonium chloride, Behentrimonium chloride | 0.5 ng/mL | 0.5 - 250 ng/mL | Within-assay: ≤ 15%, Between-assay: ≤ 8% | Within-assay: ≤ 9%, Between-assay: ≤ 5% | [7] |
| Metachromatic Polyelectrolyte Titration | Polymeric Quaternary Ammonium Salts | 0.5 mg/L | Not Specified | Not Specified | Not Specified | [3] |
| LC-MS/MS | Various QACs | 0.01 - 30 µg/L (influent), < 1.2 µg/L (effluent) | Not Specified | Not Specified | 89 - 116% | [4] |
Experimental Protocols
Quantification of this compound by HILIC-MS/MS
This protocol describes a general procedure for the quantification of this compound in cosmetic formulations using HILIC coupled with tandem mass spectrometry.
a. Sample Preparation (from a Shampoo Matrix)
-
Accurately weigh approximately 1.0 g of the shampoo sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and water, 80:20 v/v).
-
Vortex the sample for 2 minutes to ensure thorough mixing and dispersion.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards of this compound in the same solvent system.
b. HILIC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MS/MS Transitions | To be determined by direct infusion of a this compound standard |
c. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Quantification of this compound by Potentiometric Titration
This protocol provides a general method for the determination of this compound in simpler formulations by potentiometric titration.
a. Reagents and Equipment
-
Standardized Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.004 M) as the titrant.[8]
-
pH 10 buffer solution.[8]
-
Polyion-sensitive electrode.
-
Automatic titrator.
b. Sample Preparation
-
Accurately weigh a quantity of the formulation expected to contain a known amount of this compound into a 100 mL beaker.
-
Add 10 mL of pH 10 buffer solution and dilute to approximately 50 mL with deionized water.[8]
-
Place a magnetic stir bar in the beaker.
c. Titration Procedure
-
Immerse the polyion-sensitive electrode and the titrator burette tip into the sample solution.
-
Start the titration with the standardized SDS solution at a constant rate.
-
The endpoint is determined by the inflection point of the potential curve.
-
The concentration of this compound is calculated based on the volume of titrant consumed.
Method Validation
All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
This diagram illustrates the general steps involved in the analysis of this compound in a formulation, from sample preparation through to data analysis and reporting. The choice of analytical technique will depend on the complexity of the formulation and the required sensitivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. usp.org [usp.org]
Application of Quatern-ium-22 in Hair Care Research Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quaternium-22
This compound is a quaternary ammonium salt that serves as a highly effective conditioning agent, film former, and antistatic agent in a wide array of hair care formulations.[1][2] Its cationic nature allows for strong substantivity to the negatively charged keratin of the hair fiber, leading to a range of performance benefits including improved combability, enhanced shine and feel, and reduced static and frizz.[1] This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulators in utilizing this compound in the development of advanced hair care products.
Key Attributes:
-
INCI Name: this compound
-
Functions: Hair conditioning agent, antistatic agent, film former.[1][3]
-
Appearance: Light amber-colored liquid.[1]
-
Solubility: Water-soluble.
-
Recommended Use Level: 0.5% - 5.0%.[4]
Mechanism of Action: Electrostatic Attraction and Film Formation
The primary mechanism by which this compound delivers its hair care benefits is through electrostatic interaction. Hair, particularly when damaged, carries a net negative charge. As a cationic molecule, this compound possesses a positive charge, leading to a strong attraction and binding to the hair shaft. This interaction results in the formation of a thin, protective film on the hair surface, which smooths the cuticle, reduces inter-fiber friction, and neutralizes static charges.
Quantitative Performance Data
Table 1: Reduction in Hair Breakage
A study on a clear conditioning shampoo containing Silicone this compound demonstrated a significant reduction in hair breakage after repeated grooming.
| Formulation | Active Ingredient | Number of Grooming Strokes | Reduction in Hair Breakage (%) |
| Control Shampoo | None | 10,000 | 0% |
| Test Shampoo | Silicone this compound | 10,000 | ~60%[5] |
Table 2: Sensory Evaluation of a Conditioner Rinse
A trained panel evaluated the sensory attributes of a conditioner rinse containing varying concentrations of Silicone this compound. The results indicate a significant improvement in key conditioning properties.
| Attribute | Control (0% Silicone this compound) | 0.5% Silicone this compound | 1.0% Silicone this compound |
| Wet Combing | Baseline | Significantly Improved | Markedly Improved |
| Wet Feel | Baseline | Smoother | Very Smooth |
| Dry Combing | Baseline | Easier | Significantly Easier |
| Dry Feel | Baseline | Softer | Very Soft |
Note: This table is illustrative, based on descriptive claims from technical literature.
Table 3: Color Fading Protection in Shampoo
The color protection efficacy of a shampoo containing Silicone this compound was evaluated by measuring the change in color (ΔE) after multiple washing cycles.
| Formulation | ΔE after 1 Wash | ΔE after 10 Washes | ΔE after 15 Washes |
| Control Shampoo (0% Silicone this compound) | Higher ΔE | Higher ΔE | Higher ΔE |
| Test Shampoo (0.8% Silicone this compound) | Lower ΔE | Lower ΔE | Lower ΔE |
Note: This table is illustrative, based on descriptive claims from technical literature indicating improved color wash-fastness.
Table 4: Heat Protection Efficacy
The heat protection benefit of a conditioner rinse with Silicone this compound was assessed on damaged bleached hair.
| Treatment | Heat Protection Improvement (%) |
| Control (CTAC only) | Baseline |
| Conditioner with Silicone this compound | ~40% |
Note: This table is illustrative, based on descriptive claims from technical literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of hair care formulations containing this compound.
Wet and Dry Combing Force Measurement
Objective: To quantify the reduction in combing force on hair tresses treated with a this compound formulation.
Apparatus:
-
Tensile tester with a load cell (e.g., Instron)
-
Hair tress holder
-
Standardized combs
Procedure:
-
Hair Tress Preparation: Use standardized hair tresses (e.g., virgin, bleached, or damaged). Wash all tresses with a clarifying shampoo and rinse thoroughly.
-
Baseline Measurement:
-
For wet combing, saturate a control tress with deionized water.
-
For dry combing, allow a control tress to equilibrate at a controlled temperature and humidity (e.g., 25°C, 50% RH).
-
Mount the tress in the holder and perform at least 10 combing cycles with the tensile tester, recording the force (in grams-force or Newtons) required to pull the comb through the tress.
-
-
Treatment:
-
Apply a standardized amount of the test formulation containing this compound to a new tress.
-
Lather and rinse as per the product's intended use.
-
-
Post-Treatment Measurement:
-
Repeat the combing force measurements on the treated tress under the same conditions (wet or dry) as the baseline.
-
-
Data Analysis: Calculate the average combing force for both the control and treated tresses. The percentage reduction in combing force is a measure of the conditioning benefit.
Sensory Evaluation by Trained Panel
Objective: To assess the sensory attributes of hair treated with a this compound formulation using a trained panel.
Panel: A panel of 10-15 trained evaluators.
Procedure:
-
Panel Training: Train panelists to identify and rate various hair attributes on a standardized scale (e.g., 1-10). Key attributes include:
-
Wet Stage: Ease of detangling, slipperiness, feel.
-
Dry Stage: Ease of combing, softness, smoothness, shine, frizz, and volume.
-
-
Sample Preparation: Prepare hair tresses as described in the combing force protocol (control and treated).
-
Evaluation:
-
Provide panelists with coded control and treated tresses.
-
Panelists evaluate the tresses under controlled lighting and environmental conditions.
-
Each panelist rates the intensity of each attribute for both tresses.
-
-
Data Analysis: Use statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between the control and treated tresses.
Color Fading Analysis
Objective: To measure the ability of a this compound formulation to prevent color fading from dyed hair.
Apparatus:
-
Spectrophotometer or colorimeter
-
Weatherometer or UV exposure chamber (optional, for UV-induced fading)
Procedure:
-
Hair Tress Preparation: Use standardized hair tresses dyed with a specific color.
-
Baseline Color Measurement: Measure the initial color of the dyed tresses using the spectrophotometer, recording the CIELAB values (L, a, b*).
-
Washing Cycles:
-
Subject the tresses to a specified number of washing and rinsing cycles (e.g., 10, 20, or 30 cycles) with the control and test formulations.
-
Dry the tresses under controlled conditions after each cycle or at specified intervals.
-
-
Color Measurement: Measure the color of the tresses after the washing cycles.
-
Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A lower ΔE value for the treated tress indicates better color protection.
Heat Protection Assessment
Objective: To evaluate the thermal protection properties of a this compound formulation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Heat styling tool (e.g., flat iron, curling iron)
Procedure:
-
Hair Fiber Preparation: Treat hair fibers with the control and test formulations.
-
Heat Treatment: Subject the treated hair fibers to a standardized heat treatment using the styling tool at a specific temperature and duration.
-
DSC Analysis:
-
Encapsulate small sections of the heat-treated hair fibers in DSC pans.
-
Run a DSC scan to determine the denaturation temperature of the keratin protein.
-
-
Data Analysis: A smaller decrease in the denaturation temperature of the hair treated with the this compound formulation, compared to the control, indicates better heat protection.
Formulation Guidelines
-
pH Stability: this compound is effective over a broad pH range.
-
Compatibility: It is compatible with a wide range of anionic, cationic, non-ionic, and amphoteric surfactants and polymers commonly used in hair care formulations.
-
Incorporation: this compound is typically added to the water phase of a formulation.
-
Applications: Suitable for use in shampoos, conditioners, leave-in treatments, hair masks, and styling products.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic and personal care products at concentrations up to 5% solids.[1]
Conclusion
This compound is a versatile and effective ingredient for hair care formulations, offering significant benefits in conditioning, static control, and film formation. The experimental protocols provided in this document can be utilized to substantiate performance claims and guide the development of innovative and effective hair care products. While quantitative data for this compound is limited in public literature, the performance of similar molecules like Silicone this compound strongly suggests its efficacy in improving hair health and appearance.
References
Application Notes and Protocols for Quaternium-22 as a Film-Forming Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a cationic quaternary ammonium salt that functions as a film-forming agent, antistatic agent, and conditioner.[1][2] In pharmaceutical and drug development contexts, its film-forming capabilities present opportunities for topical and transdermal drug delivery systems. This document provides detailed application notes and experimental protocols for utilizing this compound as a film-forming agent in research and development settings.
This compound is a water-soluble polymer that, upon drying, forms a thin, flexible coating on surfaces such as skin.[2] Its cationic nature allows for electrostatic interaction with negatively charged surfaces, such as skin and mucous membranes, which can be advantageous for bioadhesion. It is commercially available, typically as a 60% solids solution in water.[1] Safety assessments for cosmetic applications have shown it to be poorly absorbed through the skin and safe for use at concentrations up to 5% solids.[1][2]
Key Physicochemical and Toxicological Properties
A summary of key properties of this compound relevant to its use as a film-forming agent in drug delivery is presented below.
| Property | Value / Observation | Reference |
| Chemical Nature | Quaternary ammonium salt; Cationic polymer | [1] |
| Commercial Form | Typically a 60% solids solution in water | [1] |
| Recommended Use Level (Cosmetics) | Up to 5% solids | [1][2] |
| Skin Absorption | Poorly absorbed through the skin | [2] |
| Acute Oral Toxicity (Rats) | Non-toxic at 6.0% solids (LD₅₀ not achieved at 64.0 cc/kg) | [1] |
| Skin Irritation (Rabbits) | Slight irritant at 0.5% in a 28-day dermal toxicity study | [1] |
| Ocular Irritation (Rabbits) | Minimal conjunctival irritation at 8.5%; no irritation at 6% | [1] |
| Mutagenicity (Ames Test) | No evidence of mutagenesis | [1] |
| Sensitization & Photosensitization | No evidence in clinical data | [1] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound as a film-forming agent for drug delivery applications.
Protocol for Film Casting
This protocol describes the preparation of this compound films for subsequent characterization.
Materials:
-
This compound solution (e.g., 60% solids)
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., deionized water, ethanol, or a co-solvent system)
-
Plasticizer (e.g., glycerol, propylene glycol) - optional, to improve film flexibility
-
Petri dishes or other suitable casting surfaces
-
Magnetic stirrer and stir bar
-
Drying oven or desiccator
Procedure:
-
Solution Preparation:
-
Determine the desired final concentration of this compound and API in the dried film.
-
In a suitable beaker, dissolve the desired amount of API in the chosen solvent with gentle stirring.
-
Slowly add the this compound solution to the API solution while stirring continuously to ensure a homogenous mixture.
-
If using a plasticizer, add it to the solution and continue stirring.
-
-
Casting:
-
Pour a defined volume of the prepared solution into a level Petri dish. The volume will determine the final film thickness.
-
Gently swirl the dish to ensure an even distribution of the solution.
-
-
Drying:
-
Place the cast films in a drying oven at a controlled temperature (e.g., 40-60°C) or in a desiccator at room temperature until the solvent has completely evaporated. The drying time will vary depending on the solvent and temperature.
-
Once dried, carefully peel the film from the casting surface.
-
Protocol for Characterization of Film Properties
These protocols outline methods to evaluate the physical and barrier properties of the prepared this compound films.
Method: Use a digital micrometer to measure the thickness of the film at multiple points (at least 5) to ensure uniformity. Calculate the average thickness and standard deviation.
a) Tensile Strength:
-
Apparatus: Texture analyzer or universal testing machine.
-
Procedure:
-
Cut the film into dumbbell-shaped specimens of standard dimensions.
-
Mount the specimen in the grips of the instrument.
-
Apply a constant rate of extension until the film breaks.
-
The instrument will record the force required to break the film and the elongation.
-
Tensile strength is calculated as the maximum stress applied to a sample before it ruptures.
-
b) Folding Endurance:
-
Procedure:
-
Cut the film into strips of a standard size.
-
Repeatedly fold a strip of the film at the same place until it breaks.
-
The number of folds required to cause a break is the folding endurance value.
-
Method: The WVTR can be determined using a standard method such as ASTM F1249-20.[3] This method uses a modulated infrared sensor to measure the rate of water vapor transmission through a film. The results are typically expressed in g/m²/day.[3][4]
Illustrative Data Presentation for Film Characterization:
| This compound Conc. (% w/w) | API Conc. (% w/w) | Avg. Thickness (mm ± SD) | Tensile Strength (MPa ± SD) | Folding Endurance (± SD) | WVTR (g/m²/day ± SD) |
| 2.0 | 1.0 | 0.15 ± 0.02 | 5.2 ± 0.4 | 150 ± 12 | 120 ± 8 |
| 3.5 | 1.0 | 0.28 ± 0.03 | 8.9 ± 0.6 | 210 ± 15 | 95 ± 6 |
| 5.0 | 1.0 | 0.41 ± 0.04 | 12.5 ± 0.9 | >300 | 72 ± 5 |
Protocol for In Vitro Drug Release Study
This protocol describes a method to evaluate the release of an API from a this compound film.
Apparatus: Franz diffusion cell.
Procedure:
-
Mount the prepared this compound film containing the API between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 32°C).
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the withdrawn samples for API content using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative amount of drug released per unit area versus time to determine the release profile.
Illustrative Data Presentation for Drug Release Kinetics:
| Time (hours) | Cumulative Drug Release (µg/cm²) from 2% Q-22 Film | Cumulative Drug Release (µg/cm²) from 3.5% Q-22 Film | Cumulative Drug Release (µg/cm²) from 5% Q-22 Film |
| 1 | 50.2 | 35.8 | 25.1 |
| 2 | 95.6 | 68.3 | 48.9 |
| 4 | 180.4 | 128.9 | 92.3 |
| 8 | 325.1 | 232.2 | 166.5 |
| 12 | 450.8 | 322.0 | 230.7 |
| 24 | 680.3 | 485.9 | 348.2 |
Protocol for Mucoadhesion Study
This protocol provides a method to assess the mucoadhesive properties of this compound films.
Apparatus: Texture analyzer with a mucoadhesion test rig.
Procedure:
-
Secure a piece of mucosal tissue (e.g., porcine buccal mucosa) to the test platform.
-
Attach the this compound film to the probe of the texture analyzer.
-
Bring the film into contact with the mucosal tissue with a defined contact force for a specific duration.
-
Withdraw the probe at a constant speed.
-
The force required to detach the film from the mucosa is measured as the peak adhesion force. The work of adhesion can also be calculated from the force-distance plot.
Illustrative Data Presentation for Mucoadhesion:
| Formulation | Peak Adhesion Force (N ± SD) | Work of Adhesion (N·mm ± SD) |
| 2.0% this compound Film | 0.8 ± 0.1 | 0.5 ± 0.05 |
| 3.5% this compound Film | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 5.0% this compound Film | 2.2 ± 0.3 | 1.8 ± 0.2 |
| Control (non-mucoadhesive film) | 0.1 ± 0.02 | 0.05 ± 0.01 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and evaluation of a this compound based film for drug delivery.
Logical Relationship of this compound in a Drug Delivery System
As no specific signaling pathways are associated with the excipient this compound, the following diagram illustrates the logical relationships and mechanism of action in a topical drug delivery system.
References
Application Notes and Protocols for In Vitro Evaluation of Quaternium-22 in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a quaternary ammonium compound widely utilized in the cosmetic industry as a hair conditioning agent, antistatic agent, and film former.[1][2] Its cationic nature allows it to adsorb onto the negatively charged surface of hair, forming a smooth, protective film.[3] This film reduces inter-fiber friction, leading to improved combability, increased shine, and reduced static electricity.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded that it is safe for use in cosmetic products at concentrations up to 5% solids.[1]
These application notes provide detailed in vitro experimental protocols to substantiate the efficacy and safety of this compound for cosmetic applications. The following protocols are designed to be conducted in a laboratory setting and offer a framework for generating robust and reproducible data for claim substantiation and formulation development.
Key Performance Attributes and Corresponding In Vitro Assays
| Performance Attribute | In Vitro Assay | Endpoint Measurement |
| Hair Strengthening & Anti-Breakage | Single Fiber Tensile Strength Analysis | Force at Break (g), Elongation at Break (%) |
| Conditioning & Substantivity | Cationic Polymer Deposition Assay | Fluorescence Intensity, Colorimetric Analysis |
| Improved Combability & Smoothness | Automated Combing Force Analysis | Peak Combing Force (g), Total Work of Combing (g.cm) |
| Cellular Safety | Keratinocyte Cytotoxicity Assay (MTT) | Cell Viability (%) |
| Biological Activity (Hypothetical) | Dermal Papilla Cell Proliferation Assay | Cell Viability (%), Proliferation Rate |
Protocol 1: Single Fiber Tensile Strength Analysis
Objective: To evaluate the effect of this compound on the tensile properties of individual hair fibers, providing evidence for hair strengthening and anti-breakage claims.
Materials:
-
Tensile tester (e.g., Dia-Stron, Instron) equipped with a sensitive load cell.[4][5]
-
Single human hair fibers (virgin, untreated).
-
This compound solution (e.g., 2% active solution in deionized water).
-
Control solution (deionized water).
-
Crimping tool and ferrules.
-
Micrometer for diameter measurement.
Procedure:
-
Fiber Selection and Preparation:
-
Randomly select 30-50 single hair fibers of similar length.
-
Measure and record the diameter of each fiber at three different points along its length using a micrometer. Calculate the average cross-sectional area.
-
Mount each fiber onto a sample holder using crimps, ensuring a consistent gauge length (e.g., 20 mm).
-
-
Treatment:
-
Divide the mounted fibers into two groups: Treatment and Control.
-
Immerse the Treatment group in the this compound solution for a specified time (e.g., 1 minute).
-
Immerse the Control group in deionized water for the same duration.
-
Gently rinse all fibers with deionized water and allow them to air dry completely at a controlled temperature and humidity (e.g., 25°C, 50% RH).
-
-
Tensile Testing:
-
Load each mounted fiber into the tensile tester.
-
Extend the fiber at a constant rate (e.g., 10 mm/min) until it breaks.[5]
-
Record the force at break (in grams or Newtons) and the elongation at break (as a percentage of the initial length).
-
Data Analysis:
-
Calculate the tensile strength for each fiber using the formula: Tensile Strength = Force at Break / Cross-sectional Area.
-
Calculate the mean and standard deviation for tensile strength and elongation at break for both the Treatment and Control groups.
-
Perform a statistical analysis (e.g., t-test) to determine if there is a significant difference between the two groups.
Data Presentation:
| Group | N | Mean Tensile Strength (g/µm²) ± SD | Mean Elongation at Break (%) ± SD | p-value |
| Control | 50 | Value | Value | - |
| This compound (2%) | 50 | Value | Value | Value |
Protocol 2: Cationic Polymer Deposition Assay (Substantivity)
Objective: To quantify the amount of this compound that deposits onto the hair surface and its resistance to rinsing, demonstrating its substantivity. This protocol utilizes a fluorescently tagged version of this compound.
Materials:
-
Fluorescently-labeled this compound (custom synthesis).
-
Human hair tresses (virgin, medium brown).
-
Base shampoo (without conditioning agents).
-
Control conditioner base (without this compound).
-
Treatment conditioner base (with fluorescently-labeled this compound).
-
Confocal Laser Scanning Microscope (CLSM).
-
Image analysis software.
Procedure:
-
Tress Preparation and Baseline Measurement:
-
Wash all hair tresses with the base shampoo to remove any residues and allow them to air dry.
-
Capture baseline fluorescence images of untreated hair tresses using the CLSM.
-
-
Treatment:
-
Treat one set of tresses with the control conditioner base and another set with the treatment conditioner containing fluorescently-labeled this compound.
-
Apply a standardized amount of conditioner to each tress and massage it in for 1 minute.
-
Rinse the tresses thoroughly with deionized water for a specified time (e.g., 30 seconds).
-
Allow the tresses to air dry.
-
-
Visualization and Quantification:
-
Mount single fibers from each tress on a microscope slide.
-
Visualize the deposition of the fluorescently-labeled this compound on the hair surface using the CLSM.[6][7] Capture images at multiple locations along the hair fiber.
-
Use image analysis software to quantify the fluorescence intensity per unit area of the hair fiber.
-
Data Analysis:
-
Calculate the average fluorescence intensity for both the Treatment and Control groups.
-
Subtract the baseline fluorescence from the post-treatment fluorescence to determine the net fluorescence due to deposition.
-
Perform a statistical analysis to compare the fluorescence intensity between the groups.
Data Presentation:
| Group | N | Mean Fluorescence Intensity (Arbitrary Units) ± SD | p-value |
| Control | 3 tresses | Value | - |
| Fluorescent this compound | 3 tresses | Value | Value |
Protocol 3: Automated Combing Force Analysis
Objective: To measure the reduction in combing force on wet and dry hair tresses after treatment with this compound, providing evidence for improved manageability and smoothness.
Materials:
-
Instrument for measuring combing force (e.g., Dia-Stron MTT175 with combing accessory).[8]
-
Standardized human hair tresses.
-
Base shampoo.
-
Control treatment (deionized water or base conditioner).
-
This compound treatment solution or conditioner.
Procedure:
-
Tress Preparation and Baseline Measurement:
-
Wash all tresses with the base shampoo and rinse thoroughly.
-
While wet, mount a tress in the combing force instrument and perform baseline combing measurements. Record the peak combing force and total work of combing.
-
Allow the tresses to dry in a controlled environment and perform dry combing baseline measurements.
-
-
Treatment:
-
Apply the control treatment to one set of tresses and the this compound treatment to another set.
-
Follow the same application and rinsing procedure as in Protocol 2.
-
-
Post-Treatment Measurement:
-
Perform wet combing analysis on the freshly treated and rinsed tresses.
-
Allow the tresses to air dry completely and then perform dry combing analysis.
-
Data Analysis:
-
Calculate the percentage reduction in peak combing force and total work of combing for both wet and dry conditions compared to the baseline.
-
Perform statistical analysis to compare the combing force reduction between the control and treatment groups.
Data Presentation:
| Treatment | Condition | Mean % Reduction in Peak Combing Force ± SD | Mean % Reduction in Total Work of Combing ± SD |
| Control | Wet | Value | Value |
| This compound | Wet | Value | Value |
| Control | Dry | Value | Value |
| This compound | Dry | Value | Value |
Protocol 4: Keratinocyte Cytotoxicity Assay (MTT)
Objective: To assess the potential cytotoxicity of this compound on human epidermal keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).[9]
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed keratinocytes into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.001% to 1%).
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions. Include a vehicle control (medium only) and a positive control (e.g., Sodium Dodecyl Sulfate).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cells are non-viable).
Data Presentation:
| This compound Conc. (%) | Mean Cell Viability (%) ± SD |
| 0 (Control) | 100 |
| 0.001 | Value |
| 0.01 | Value |
| 0.1 | Value |
| 1 | Value |
| IC50 | Value |
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound in dermal papilla cells.
References
- 1. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Isolation and Establishment of Hair Follicle Dermal Papilla Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Tizra Reader [library.scconline.org]
- 7. Confocal microscopy of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diastron.com [diastron.com]
- 9. revistas.usp.br [revistas.usp.br]
Application Notes and Protocols: Antistatic Properties of Quaternium-22 in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a polymeric quaternary ammonium salt, recognized for its efficacy as a conditioning and antistatic agent, primarily in the cosmetics and personal care industries.[1][2][3] Its cationic nature allows it to neutralize negative electrical charges on surfaces, thereby reducing static buildup.[1][4] While its application in liquid formulations is well-documented, its potential as an internal antistatic additive in solid polymer systems is an area of growing interest for applications requiring electrostatic discharge (ESD) control, such as in specialized packaging, electronics, and medical devices.[5][6]
These application notes provide a comprehensive overview of the theoretical antistatic properties of this compound when incorporated into various polymer matrices. Due to a lack of extensive publicly available quantitative data for this compound in solid polymers, the data presented herein is illustrative and based on the expected performance of cationic antistatic agents. Detailed experimental protocols for evaluating these properties are also provided.
Mechanism of Action
As a cationic polymer, this compound imparts antistatic properties to polymers through a mechanism involving charge neutralization and moisture attraction.[7][8] The quaternary ammonium groups in the polymer chain carry a permanent positive charge.[1][9] When blended into a polymer matrix, a portion of the this compound molecules can migrate to the surface.[7]
At the polymer surface, two primary actions contribute to the antistatic effect:
-
Charge Neutralization: The positively charged quaternary ammonium groups neutralize negative charges that accumulate on the polymer surface, preventing the buildup of a static charge.[1][4]
-
Hygroscopic Nature: The ionic nature of this compound attracts atmospheric moisture, forming a thin, conductive layer of water on the polymer surface.[7][8] This moisture layer provides a path for the dissipation of static charges.
This dual-action mechanism makes this compound a potentially effective antistatic additive for a range of polymers.
Illustrative Quantitative Data
The following tables summarize the expected antistatic performance of this compound in common polymer matrices. This data is illustrative and intended to provide a baseline for experimental design. Actual performance will vary based on the specific polymer grade, processing conditions, and concentration of this compound.
Table 1: Surface Resistivity of Polymer Blends with this compound
| Polymer Matrix | This compound Concentration (wt%) | Test Method | Surface Resistivity (Ω/sq) |
| Polyethylene (PE) | 0 (Control) | ASTM D257 | > 10¹⁴ |
| 1.0 | ASTM D257 | 10¹² - 10¹³ | |
| 2.0 | ASTM D257 | 10¹¹ - 10¹² | |
| 5.0 | ASTM D257 | 10¹⁰ - 10¹¹ | |
| Polypropylene (PP) | 0 (Control) | ASTM D257 | > 10¹⁴ |
| 1.0 | ASTM D257 | 10¹² - 10¹³ | |
| 2.0 | ASTM D257 | 10¹¹ - 10¹² | |
| 5.0 | ASTM D257 | 10¹⁰ - 10¹¹ | |
| Polyvinyl Chloride (PVC) | 0 (Control) | ASTM D257 | > 10¹⁴ |
| 1.0 | ASTM D257 | 10¹¹ - 10¹² | |
| 2.0 | ASTM D257 | 10¹⁰ - 10¹¹ | |
| 5.0 | ASTM D257 | 10⁹ - 10¹⁰ |
Table 2: Static Decay Time of Polymer Blends with this compound
| Polymer Matrix | This compound Concentration (wt%) | Test Method | Static Decay Time (s) from 5 kV to 10% |
| Polyethylene (PE) | 0 (Control) | MIL-STD-3010, Method 4046 | > 10 |
| 1.0 | MIL-STD-3010, Method 4046 | < 2.0 | |
| 2.0 | MIL-STD-3010, Method 4046 | < 1.0 | |
| 5.0 | MIL-STD-3010, Method 4046 | < 0.5 | |
| Polypropylene (PP) | 0 (Control) | MIL-STD-3010, Method 4046 | > 10 |
| 1.0 | MIL-STD-3010, Method 4046 | < 2.5 | |
| 2.0 | MIL-STD-3010, Method 4046 | < 1.5 | |
| 5.0 | MIL-STD-3010, Method 4046 | < 0.8 | |
| Polyvinyl Chloride (PVC) | 0 (Control) | MIL-STD-3010, Method 4046 | > 10 |
| 1.0 | MIL-STD-3010, Method 4046 | < 1.5 | |
| 2.0 | MIL-STD-3010, Method 4046 | < 0.8 | |
| 5.0 | MIL-STD-3010, Method 4046 | < 0.3 |
Experimental Protocols
The following protocols describe the methods for incorporating this compound into polymers and testing their antistatic properties.
Protocol for Incorporation of this compound into Polymers
This protocol outlines the melt blending process for creating polymer samples containing this compound.
Materials:
-
Polymer resin (e.g., PE, PP, PVC) in pellet or powder form
-
This compound (in a suitable physical form for melt blending, potentially as a masterbatch)
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polymer resin and this compound (if in a hygroscopic form) according to the manufacturer's specifications to prevent degradation during processing.
-
Premixing: Dry blend the polymer resin and the desired concentration of this compound in a container by tumbling for at least 15 minutes to ensure a homogenous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being used.
-
Feed the premixed blend into the extruder hopper at a constant rate.
-
Melt and mix the components thoroughly within the extruder.
-
-
Pelletizing: Extrude the molten polymer blend through a die and cool the strands in a water bath.
-
Drying: Dry the pellets thoroughly in an oven at a temperature suitable for the polymer to remove any surface moisture.
-
Sample Preparation: Use the compounded pellets for subsequent molding (e.g., injection molding, compression molding) to create test specimens of the required dimensions for antistatic testing.
Protocol for Measurement of Surface Resistivity (ASTM D257)
This protocol describes the measurement of surface resistivity, a key indicator of a material's ability to dissipate static charge along its surface.
Materials and Equipment:
-
Test specimens of the polymer blend
-
Resistivity meter with a concentric ring electrode assembly
-
Environmental chamber for controlling temperature and humidity
-
Conductive silver paint (for ensuring good electrode contact, if necessary)
-
Isopropyl alcohol for cleaning
Procedure:
-
Conditioning: Condition the test specimens at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% RH) for at least 48 hours prior to testing.
-
Cleaning: Clean the surface of the test specimen with isopropyl alcohol and allow it to dry completely.
-
Electrode Application: Place the test specimen in the concentric ring electrode assembly, ensuring good contact between the electrodes and the specimen surface. If necessary, apply conductive silver paint to the contact areas.
-
Measurement:
-
Apply a specified DC voltage (e.g., 500 V) across the electrodes for a set period (e.g., 60 seconds).
-
The resistivity meter will measure the resistance between the electrodes.
-
-
Calculation: The surface resistivity (ρs) is calculated using the formula: ρs = (P/g) * R where:
-
P is the effective perimeter of the guarded electrode.
-
g is the distance between the guarded and guarding electrodes.
-
R is the measured resistance. (Most modern resistivity meters perform this calculation automatically).
-
-
Reporting: Report the surface resistivity in ohms per square (Ω/sq) along with the test conditions (temperature, humidity, and applied voltage).
Protocol for Measurement of Static Decay Time
This protocol measures the time required for a static charge on the surface of a material to dissipate to a certain percentage of its initial value.
Materials and Equipment:
-
Test specimens of the polymer blend
-
Static decay meter (compliant with MIL-STD-3010, Method 4046 or similar standards)
-
High-voltage power supply (typically 5 kV)
-
Faraday cage or shielded test fixture
-
Environmental chamber
Procedure:
-
Conditioning: Condition the test specimens as described in the surface resistivity protocol.
-
Setup: Place the test specimen in the static decay meter's test fixture.
-
Charging: Apply a high voltage (e.g., +5 kV or -5 kV) to the specimen for a specified duration to induce a static charge.
-
Decay Measurement:
-
Remove the charging voltage and simultaneously start a timer.
-
The instrument's non-contacting electrostatic voltmeter will monitor the decay of the surface voltage.
-
Record the time it takes for the voltage to decay to a predefined level (e.g., 10% or 1% of the initial peak voltage).[10]
-
-
Reporting: Report the static decay time in seconds for both positive and negative initial charges, along with the test conditions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for investigating the antistatic properties of this compound in polymers.
Conclusion
This compound presents a promising option as an antistatic additive for various polymer systems, leveraging its inherent cationic nature. While its primary applications have been in the cosmetics sector, its mechanism of action suggests viability for imparting antistatic properties to solid polymers. The provided protocols offer a standardized framework for researchers to systematically investigate and quantify the antistatic efficacy of this compound in their specific polymer formulations. Further empirical studies are necessary to generate a comprehensive dataset on its performance across different polymers and processing conditions.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Antistatic agents - additives for plastics that reduce the effects of static electricity - PCC Group Product Portal [products.pcc.eu]
- 5. inchr-esd.com [inchr-esd.com]
- 6. ampacet.com [ampacet.com]
- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 8. deuteron.com [deuteron.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. Charge Decay (Relaxation) Time - Prime Process Safety Center [primeprocesssafety.com]
The Use of Quaternium-22 in Protein Stabilization: An Evaluation of Current Evidence
Initial investigations into the application of Quaternium-22 for the stabilization of therapeutic proteins have revealed a significant lack of supporting scientific literature. Current research and commercial applications predominantly identify this compound as a conditioning agent in the cosmetics industry, with no documented use as a stabilizer for protein-based pharmaceuticals. This report summarizes the known properties of this compound and related compounds and clarifies their established mechanisms of action, which are generally contrary to the principles of protein stabilization.
This compound is a quaternary ammonium compound (QAC) primarily utilized in hair and skin care products for its antistatic, film-forming, and conditioning effects. Its cationic nature allows it to bind to negatively charged surfaces of hair and skin, imparting a smooth feel and reducing static electricity. While some QACs are used in pharmaceutical formulations, their role is typically that of an antimicrobial preservative rather than a stabilizer for the active protein ingredient. For instance, Quaternium-15 functions as a preservative by releasing formaldehyde.
The fundamental mechanism of action for most QACs as antimicrobial agents involves the disruption of microbial cell membranes and the denaturation of essential proteins, leading to cell death. This protein-destabilizing characteristic is fundamentally at odds with the requirements for an excipient intended to preserve the structure and function of a therapeutic protein.
Mechanism of Action: Antimicrobial Activity of Quaternary Ammonium Compounds
The primary function of QACs like this compound in many applications is their ability to act as antimicrobial agents. This activity is a result of their cationic molecular structure. The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes. This interaction leads to a cascade of events that ultimately result in cell lysis and death. The process involves the denaturation of cellular proteins, which is the opposite of the stabilization required for therapeutic proteins.
Excipients for Protein Stabilization
In the formulation of therapeutic proteins, stability is a critical factor for ensuring safety and efficacy. A variety of excipients are employed to protect proteins from physical and chemical degradation. These stabilizers function through different mechanisms, such as preferential exclusion, direct binding, and modulating solvent properties. Commonly used classes of protein stabilizers include:
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol are frequently used to stabilize proteins in both liquid and lyophilized formulations. They are thought to work by creating a hydration shell around the protein and by forming a rigid, amorphous matrix in the solid state.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can reduce protein aggregation and improve solubility.
-
Surfactants: Non-ionic surfactants are widely used to protect proteins from aggregation at interfaces (e.g., air-water, solid-liquid). Polysorbates (e.g., Polysorbate 20 and 80) and poloxamers (e.g., Poloxamer 188) are the most common examples. They compete with proteins for interfacial surfaces, thereby preventing surface-induced unfolding and aggregation.
Conclusion
Based on a thorough review of the available scientific and commercial literature, there is no evidence to support the use of this compound as a stabilizing agent for therapeutic proteins. Its known properties as a cationic surfactant and its mechanism of action, which can lead to protein denaturation, are inconsistent with the goals of protein formulation. Researchers and drug development professionals seeking to stabilize protein therapeutics should focus on established classes of excipients, such as non-ionic surfactants, sugars, and amino acids, for which there is a wealth of scientific data and regulatory acceptance. Consequently, the creation of detailed application notes and experimental protocols for the use of this compound in protein stabilization is not feasible at this time.
Quaternium-22 as a Cationic Surfactant in Emulsion Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a highly charged, amphoteric copolymer of diallyldimethylammonium chloride and acrylic acid.[1][2] Its unique structure, possessing both cationic and anionic characteristics, offers remarkable versatility in various applications, including as a surfactant in emulsion polymerization.[1][2] The cationic nature, particularly at acidic to neutral pH, allows for the production of positively charged latex particles, which are desirable in applications requiring adhesion to negatively charged substrates, such as in coatings, adhesives, and drug delivery systems.
This document provides detailed application notes and protocols for utilizing this compound as a primary cationic surfactant in emulsion polymerization.
Key Properties of this compound for Emulsion Polymerization
As an amphoteric polymer, the charge characteristics of this compound are pH-dependent. In acidic conditions (pH < 5), the acrylic acid component is largely protonated and non-ionic, resulting in a net cationic charge from the diallyldimethylammonium chloride (DADMAC) units.[1] As the pH increases, the carboxylic acid groups deprotonate, leading to a polymer with both positive and negative charges.[1] This pH-responsive behavior can be leveraged to control latex stability and final polymer properties. Cationic surfactants, in general, are utilized for their ability to impart a positive charge and for their anti-static properties.[3]
Table 1: Hypothetical Performance of this compound in Emulsion Polymerization of Methyl Methacrylate (MMA)
| This compound Conc. (wt% based on monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Monomer Conversion (%) | Zeta Potential (mV) |
| 0.5 | 150 | 0.25 | 92 | +35 |
| 1.0 | 120 | 0.18 | 95 | +45 |
| 1.5 | 100 | 0.12 | 98 | +52 |
| 2.0 | 85 | 0.08 | 99 | +58 |
Experimental Protocols
Materials
-
Monomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate)
-
Deionized Water
-
This compound
-
Cationic or Non-ionic Initiator (e.g., Azobisisobutyramidine dihydrochloride - AIBA, 2,2'-Azobis(2-methylpropionamidine)dihydrochloride - V-50)
-
Buffer solution (for pH control, e.g., acetate buffer for acidic pH)
Protocol for Emulsion Polymerization of Methyl Methacrylate (MMA)
-
Preparation of the Aqueous Phase:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature control, add 100g of deionized water.
-
Add the desired amount of this compound (refer to Table 1 for concentration examples) and stir until fully dissolved.
-
Adjust the pH to the desired value (e.g., pH 4.0) using a suitable buffer.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
Heat the reaction vessel to the desired polymerization temperature (e.g., 70°C).
-
In a separate container, dissolve the initiator (e.g., 0.5 wt% based on monomer of V-50) in a small amount of deionized water.
-
Add the initiator solution to the reaction vessel.
-
-
Monomer Addition:
-
Slowly feed 50g of the monomer (MMA) into the reaction vessel over a period of 2-3 hours using a syringe pump.
-
Maintain a constant stirring speed (e.g., 200 rpm) and nitrogen blanket throughout the monomer addition.
-
-
Completion and Characterization:
-
After monomer addition is complete, continue the reaction for an additional 2 hours at the same temperature to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
The resulting latex can be characterized for particle size, polydispersity, monomer conversion (via gravimetry), and zeta potential.
-
Visualization of Workflow and Mechanisms
Caption: Experimental workflow for emulsion polymerization using this compound.
Caption: Mechanism of monomer solubilization and particle stabilization by this compound.
Discussion
The use of this compound as a cationic surfactant in emulsion polymerization offers a route to positively charged latexes. The amphoteric nature of this compound provides an additional level of control over the polymerization process and final latex properties through pH adjustment. The selection of an appropriate initiator is crucial; cationic or non-ionic initiators are preferred to avoid destabilization of the cationic micelles. The concentration of this compound will influence particle size, with higher concentrations generally leading to smaller particle sizes and a narrower size distribution, as illustrated in the hypothetical data in Table 1. The resulting cationic latexes are expected to exhibit good stability due to both electrostatic and steric repulsion conferred by the polymeric nature of this compound.
Conclusion
This compound is a promising candidate for specialized emulsion polymerization applications where a cationic or pH-responsive latex is required. The protocols and data presented here provide a foundational framework for researchers to explore the use of this versatile polymer in developing novel latex-based products. Further optimization of reaction conditions, including monomer type, initiator concentration, and pH, will be necessary to tailor the final polymer properties to specific application needs.
References
Methodologies for Assessing the Substantivity of Quaternium-22 to Hair and Skin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22 is a quaternary ammonium compound utilized in the cosmetics and personal care industry as a conditioning agent for hair and skin. Its efficacy is largely dependent on its substantivity—the ability to deposit and remain on the surface of hair or skin, thereby imparting benefits such as improved feel, manageability, and reduced static. This document provides detailed application notes and protocols for assessing the substantivity of this compound, offering a framework for researchers and formulators to generate robust and reliable data.
The primary mechanism driving the substantivity of this compound is the electrostatic attraction between its cationic quaternary ammonium groups and the anionic sites on the keratinous surfaces of hair and skin. This interaction leads to the formation of a thin, conditioning film. The following sections detail various methodologies to visualize and quantify this deposition and its subsequent effects.
Visualization of Substantivity: Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive technique to visualize the deposition and distribution of a topically applied ingredient on a substrate. By fluorescently labeling this compound, its presence on hair strands or skin explants can be directly observed and imaged in three dimensions.
Protocol 1: CLSM for Hair Substantivity
Objective: To visualize the deposition of fluorescently-labeled this compound on hair tresses.
Materials:
-
Hair tresses (e.g., virgin, bleached, or damaged)
-
Fluorescently-labeled this compound (e.g., with FITC or Rhodamine B)
-
Shampoo or conditioner base (without conditioning agents)
-
Microscope slides and coverslips
-
Confocal Laser Scanning Microscope
Procedure:
-
Fluorescent Labeling of this compound:
-
Synthesize a fluorescently-labeled version of this compound. This typically involves reacting the parent molecule with a fluorescent dye that has a reactive group (e.g., isothiocyanate or N-hydroxysuccinimide ester) capable of forming a covalent bond with a suitable functional group on the this compound molecule. The exact synthesis protocol will depend on the chosen fluorescent dye and the specific chemical structure of the this compound being used. It is crucial to purify the labeled product to remove any free dye.
-
-
Hair Tress Preparation and Treatment:
-
Cleanse the hair tresses with a clarifying shampoo to remove any residues.
-
Rinse thoroughly with deionized water and allow to air dry.
-
Prepare a solution or a formulation (e.g., shampoo or conditioner) containing the fluorescently-labeled this compound at a desired concentration (e.g., 1-2% active).
-
Apply the treatment to the hair tresses, ensuring even distribution.
-
Allow the treatment to remain on the hair for a specified period (e.g., 1-5 minutes).
-
Rinse the hair tresses thoroughly with deionized water.
-
Allow the treated hair tresses to air dry.
-
-
Microscopy:
-
Mount a few strands of the treated hair on a microscope slide with a suitable mounting medium.
-
Image the hair strands using a CLSM with the appropriate laser excitation and emission filters for the chosen fluorescent dye.
-
Acquire optical sections (z-stacks) to visualize the distribution of the fluorescently-labeled this compound on the hair surface and potentially within the cuticle layers.
-
Data Presentation:
The results are typically presented as high-resolution images and 3D reconstructions showing the location and uniformity of the this compound deposition.
Quantitative Assessment of Substantivity
Several analytical techniques can be employed to quantify the amount of this compound deposited on hair and skin. These methods provide numerical data that is essential for comparing the substantivity of different formulations or treatment conditions.
Protocol 2: Quantification of this compound on Hair via Titration
Objective: To determine the amount of this compound adsorbed onto hair tresses using argentometric titration.
Materials:
-
Treated hair tresses (as prepared in Protocol 1, but with unlabeled this compound)
-
Silver nitrate (AgNO₃) solution (standardized)
-
Potassium chromate (K₂CrO₄) indicator solution
-
Deionized water
-
Analytical balance
-
Burette and other standard laboratory glassware
Procedure:
-
Extraction of this compound from Hair:
-
Accurately weigh a known amount of the treated hair tress.
-
Place the hair in a flask and add a known volume of a suitable extraction solvent (e.g., an aqueous solution with a competing cationic species to displace the this compound).
-
Agitate the flask for a sufficient time to ensure complete extraction of the adsorbed this compound.
-
Separate the hair from the extraction solution.
-
-
Titration:
-
Take a known aliquot of the extraction solution.
-
Add a few drops of potassium chromate indicator.
-
Titrate with a standardized silver nitrate solution until a faint, persistent reddish-brown endpoint is observed.
-
Perform a blank titration with the extraction solvent alone.
-
-
Calculation:
-
Calculate the amount of chloride ions in the sample from the volume of silver nitrate solution used, corrected for the blank.
-
Relate the amount of chloride to the amount of this compound based on its molecular formula and the stoichiometry of the reaction.
-
Express the substantivity as the mass or moles of this compound per unit mass of hair.
-
Protocol 3: Quantification of this compound on Hair/Skin via Chromatography
Objective: To quantify the amount of this compound on a substrate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Treated hair tresses or skin explants
-
Extraction solvent (e.g., methanol, acetonitrile, or a mixture with an appropriate buffer)
-
HPLC-MS system with a suitable column (e.g., C18)
-
This compound standard for calibration
Procedure:
-
Extraction:
-
Accurately weigh the treated hair or skin sample.
-
Perform a solvent extraction as described in Protocol 2.
-
Filter the extract to remove any particulate matter.
-
-
HPLC-MS Analysis:
-
Prepare a calibration curve using standard solutions of this compound.
-
Inject a known volume of the sample extract into the HPLC-MS system.
-
Separate the components of the extract on the HPLC column.
-
Detect and quantify the this compound using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Calculation:
-
Determine the concentration of this compound in the extract from the calibration curve.
-
Calculate the total amount of this compound extracted from the hair or skin sample.
-
Express the substantivity as the amount of this compound per unit mass or surface area of the substrate.
-
Table 1: Illustrative Quantitative Data for this compound Substantivity on Hair
| Treatment Condition | This compound Concentration in Formulation (%) | Deposition on Hair (µg/g) |
| Shampoo with 1% this compound | 1.0 | 150 |
| Conditioner with 2% this compound | 2.0 | 350 |
| Leave-in treatment with 0.5% this compound | 0.5 | 200 |
Note: The data in this table is for illustrative purposes and will vary depending on the specific formulation, hair type, and experimental conditions.
Performance-Based Assessment of Substantivity
The substantivity of this compound can also be inferred from its performance benefits on hair and skin. These methods provide indirect but highly relevant measures of its efficacy.
Protocol 4: Instrumental Assessment of Hair Conditioning
Objective: To measure the reduction in combing forces on hair tresses treated with this compound.
Materials:
-
Hair tresses (virgin and damaged)
-
Formulations with and without this compound
-
A device for measuring combing forces (e.g., a texture analyzer with a comb attachment)
Procedure:
-
Hair Tress Treatment:
-
Treat hair tresses with the test and control formulations as described in Protocol 1.
-
-
Combing Force Measurement:
-
Mount a treated hair tress in the combing force apparatus.
-
Perform repeated combing cycles through the tress at a controlled speed, both in wet and dry conditions.
-
Record the force required to comb the tress.
-
Data Presentation:
The data is typically presented as the percentage reduction in combing force for the this compound treated tress compared to the control.
Table 2: Illustrative Data for Reduction in Combing Forces on Damaged Hair
| Formulation | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) |
| Control (without this compound) | 0 | 0 |
| Shampoo with 1% this compound | 30 | 25 |
| Conditioner with 2% this compound | 60 | 50 |
Note: The data in this table is for illustrative purposes.
Protocol 5: Sensory Evaluation of Skin Feel
Objective: To assess the sensory properties imparted to the skin by a formulation containing this compound.
Materials:
-
A panel of trained sensory assessors
-
Test and control formulations (e.g., lotions or creams)
-
Standardized application protocols
Procedure:
-
Panelist Training:
-
Train a panel of assessors to identify and rate various sensory attributes of skin feel (e.g., smoothness, softness, tackiness, greasiness) on a standardized scale.
-
-
Product Application and Evaluation:
-
Apply a controlled amount of the test and control formulations to the panelists' forearms in a randomized and blinded manner.
-
At specified time points (e.g., immediately after application, 15 minutes, 1 hour), have the panelists rate the intensity of the predefined sensory attributes.
-
Data Presentation:
The data is typically presented in the form of spider web charts or bar graphs comparing the sensory profiles of the different formulations.
Visualization of Workflows and Relationships
Caption: Experimental workflow for assessing hair substantivity.
Caption: Logical relationship of substantivity to performance benefits.
Application Notes and Protocols for Quaternium-22 in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternium-22, a quaternary ammonium compound, is a cationic polymer traditionally utilized in the cosmetics industry as a conditioning agent, film former, and antistatic agent.[1][2][3] Its positive charge and film-forming properties present a compelling case for its exploration in the realm of novel drug delivery systems. Cationic polymers are widely investigated for their ability to enhance the delivery of therapeutic agents through mechanisms such as improving solubility, mucoadhesion, and cellular uptake of drugs. This document provides a comprehensive overview of the potential applications of this compound in drug delivery, along with detailed, albeit hypothetical, protocols for the formulation and characterization of this compound-based nanoparticles and liposomes.
While direct literature on the pharmaceutical applications of this compound is scarce, these notes are designed to serve as a foundational guide for researchers interested in investigating its potential. The protocols and data presented are based on established methodologies for similar cationic polymers in drug delivery systems.[4][5][6][7][8][9][10]
Potential Applications of this compound in Drug Delivery
The inherent cationic nature of this compound makes it a promising candidate for several drug delivery applications:
-
Nanoparticle Formulation: this compound can be employed as a stabilizer or surface modifier for polymeric nanoparticles. Its positive charge can enhance the encapsulation of anionic drugs and promote interaction with negatively charged cell membranes, potentially increasing cellular uptake.
-
Liposome Surface Modification: Coating liposomes with this compound can create "cationic liposomes." This modification can improve the stability of the liposomal formulation and enhance the delivery of encapsulated drugs to target cells through electrostatic interactions.
-
Topical and Transdermal Delivery: The film-forming properties of this compound could be leveraged to develop drug-loaded films or gels for topical and transdermal applications, providing controlled release of therapeutics.
-
Gene Delivery: Cationic polymers are extensively studied as non-viral vectors for gene delivery. This compound could potentially form complexes with negatively charged nucleic acids (like DNA and siRNA) and facilitate their entry into cells.
Experimental Protocols
The following sections detail the methodologies for the preparation and characterization of this compound-based drug delivery systems.
Formulation of this compound Coated Polymeric Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles with a this compound coating using the solvent evaporation method.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Model drug (e.g., a non-steroidal anti-inflammatory drug)
-
This compound solution (e.g., 1% w/v in deionized water)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of the biodegradable polymer and the model drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant and this compound.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles with deionized water multiple times to remove any unentrapped drug and excess surfactant.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powdered form for long-term storage.
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound coated nanoparticles.
Formulation of this compound Coated Liposomes
This protocol outlines the thin-film hydration method followed by extrusion for preparing drug-loaded liposomes coated with this compound.
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine, Cholesterol)
-
Model drug (hydrophilic or lipophilic)
-
This compound solution (e.g., 0.5% w/v in hydration buffer)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Deionized water
Protocol:
-
Lipid Film Formation: Dissolve the phospholipids and a lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the hydration buffer (containing a hydrophilic drug, if applicable) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles (SUVs).
-
This compound Coating: Incubate the prepared liposomes with the this compound solution under gentle stirring for a specified period to allow for electrostatic interaction and coating.
-
Purification: Separate the coated liposomes from the unincorporated drug and excess this compound using size exclusion chromatography or dialysis.
-
Storage: Store the final liposomal formulation at 4°C.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing this compound coated liposomes.
Characterization of this compound Based Drug Delivery Systems
Thorough characterization is crucial to ensure the quality and efficacy of the formulated drug delivery systems.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).
Protocol:
-
Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
Drug Loading and Encapsulation Efficiency
The amount of drug successfully incorporated into the delivery system is quantified.
Protocol:
-
Drug Loading (DL):
-
Lyse a known amount of lyophilized nanoparticles or liposomes using a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate DL using the formula: DL (%) = (Weight of drug in particles / Weight of particles) x 100
-
-
Encapsulation Efficiency (EE):
-
Separate the unencapsulated drug from the formulation by centrifugation or ultrafiltration.
-
Quantify the amount of free drug in the supernatant.
-
Calculate EE using the formula: EE (%) = ((Total drug added - Free drug) / Total drug added) x 100
-
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the formulation over time.
Protocol:
-
Place a known amount of the drug-loaded formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from the characterization of this compound based formulations.
Table 1: Physicochemical Properties of this compound Coated Nanoparticles
| Formulation Code | This compound Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| QN-0 | 0 | 180 ± 5.2 | 0.21 ± 0.02 | -15.3 ± 1.1 |
| QN-0.5 | 0.5 | 195 ± 6.1 | 0.19 ± 0.03 | +25.8 ± 1.5 |
| QN-1.0 | 1.0 | 210 ± 7.5 | 0.18 ± 0.02 | +35.2 ± 2.0 |
Table 2: Drug Loading and Encapsulation Efficiency of this compound Coated Liposomes
| Formulation Code | This compound Conc. (% w/v) | Drug Loading (%) | Encapsulation Efficiency (%) |
| QL-0 | 0 | 4.5 ± 0.3 | 75.2 ± 3.8 |
| QL-0.25 | 0.25 | 4.3 ± 0.2 | 78.9 ± 4.1 |
| QL-0.5 | 0.5 | 4.1 ± 0.4 | 82.5 ± 3.5 |
Table 3: In Vitro Drug Release from this compound Formulations
| Time (hours) | Cumulative Release (%) - Uncoated Nanoparticles | Cumulative Release (%) - QN-1.0 Nanoparticles |
| 1 | 25.4 ± 2.1 | 15.8 ± 1.9 |
| 4 | 58.2 ± 3.5 | 35.6 ± 2.8 |
| 8 | 85.1 ± 4.0 | 60.3 ± 3.2 |
| 12 | 96.3 ± 3.8 | 75.9 ± 4.1 |
| 24 | 98.9 ± 3.2 | 92.1 ± 3.7 |
Safety Considerations
While this compound has been deemed safe for use in cosmetic products at concentrations up to 5%, its safety for pharmaceutical applications, particularly for systemic administration, requires thorough investigation.[2] It is imperative to conduct comprehensive in vitro and in vivo toxicity studies, including cytotoxicity assays, hemolysis assays, and animal toxicity studies, to establish a favorable safety profile before any clinical application.
Conclusion
This compound holds theoretical promise as a valuable excipient in the development of novel drug delivery systems due to its cationic nature and film-forming capabilities. The protocols and hypothetical data presented in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound in formulating advanced therapeutic carriers. Further research is essential to validate these concepts and to fully characterize the efficacy and safety of this compound-based drug delivery platforms.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of drug-loading methods on drug load, encapsulation efficiency and release properties of alginate/poly-L-arginine/chitosan ternary complex microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Quaternium-22 in Textile Finishing and Treatment
1. Introduction
Quaternium-22 is a polymeric quaternary ammonium salt, often referred to as a "polyquat," utilized in the textile industry as a multifunctional finishing agent. Its cationic nature and film-forming properties make it highly effective for a range of applications, including color fixation, anti-static treatment, and softening.[1][2] As a high-molecular-weight polymer, it demonstrates good durability and substantivity to various fibers, particularly cellulosic fibers like cotton, which carry an anionic surface charge in aqueous environments.[3] These application notes provide a detailed overview of its mechanism, key applications with performance data, and standardized protocols for its use in a research and development setting.
2. Mechanism of Action
The primary mechanism of this compound on textile fibers is based on electrostatic attraction. Most natural fibers, such as cotton and wool, acquire a negative surface charge (zeta potential) when immersed in water.[3] this compound, being a cationic polymer, carries a strong positive charge that is independent of pH.[1] This leads to a strong affinity for the anionic fiber surface. Upon application, the polymer adsorbs onto the fiber, forming a thin, durable, and flexible film that envelops the yarn. This film is responsible for the functional benefits imparted to the fabric.
Caption: Mechanism of this compound Adsorption on Textile Fibers.
3. Key Applications and Performance Data
This compound is valued for its ability to impart multiple desirable properties to textiles in a single finishing step.
3.1. Color Fixation and Dye Bleed Reduction
In dyed textiles, particularly those using anionic dyes (e.g., reactive, direct dyes), the cationic film formed by this compound acts as a barrier, preventing the negatively charged dye molecules from leaching out during laundering.[4][5] This significantly improves the fabric's wash fastness and reduces color bleeding. It is particularly effective in preserving deep shades and enhancing the overall vibrancy of the color.[6]
Table 1: Representative Performance Data for Colorfastness Improvement
| Property Assessed | Control Fabric (Untreated) | Fabric Treated with this compound | Test Method |
|---|---|---|---|
| Wash Fastness (Color Change) | Grade 2-3 | Grade 4-5 | AATCC 61 |
| Wash Fastness (Staining) | Grade 3 | Grade 4 | AATCC 61 |
| Rubbing Fastness (Wet) | Grade 2 | Grade 3-4 | AATCC 8 |
Note: Data are representative values synthesized from typical performance claims for cationic dye-fixing agents.[7][8]
3.2. Anti-Static Finishing
Synthetic fibers like polyester and nylon are prone to the buildup of static electricity due to their low moisture content.[9] The this compound polymer film can attract a thin layer of atmospheric moisture, which helps to dissipate electrical charges as they form.[10] This prevents static cling, reduces dust attraction, and improves the comfort and handling of the fabric.[11][12]
Table 2: Representative Performance Data for Anti-Static Finishing
| Property Assessed | Control Fabric (Untreated Polyester) | Fabric Treated with this compound | Test Method |
|---|---|---|---|
| Surface Resistivity (Ω/sq) | > 10¹² | 10⁹ - 10¹⁰ | AATCC 76 |
| Static Decay Time (s) | > 30 | < 5 | FTTS-FA-008 |
Note: Data are representative values based on the typical performance of polymeric anti-static agents.[13]
3.3. Fabric Softening and Handle Modification
The polymer film on the fiber surface acts as a lubricant, reducing inter-fiber friction.[14] This imparts a smoother, silkier, and more pliable hand to the fabric.[15] Unlike some traditional cationic softeners, polymeric quaterniums are less prone to yellowing at high temperatures. The improved lubricity also enhances properties like tear strength and abrasion resistance.[14]
4. Experimental Protocols
The following protocols outline the standard "pad-dry-cure" method for applying this compound to textile fabrics in a laboratory setting. This method ensures uniform application.[16][17]
4.1. Materials and Equipment
-
Substrate: Desized, scoured, and bleached textile fabric (e.g., 100% cotton, polyester, or blends).
-
Reagent: this compound solution (typically supplied as a 40-60% aqueous solution).
-
Wetting Agent: Non-ionic surfactant (0.1-0.5 g/L).
-
pH Control: Acetic acid or sodium carbonate to adjust bath pH if necessary (typically neutral to slightly acidic pH is used).
-
Equipment: Laboratory padding machine with two rollers, beaker, magnetic stirrer, pH meter, drying oven or stenter, curing oven.
4.2. Protocol for Padding Application
-
Fabric Preparation: Cut the fabric to the desired dimensions (e.g., 30 cm x 30 cm) and record its dry weight. Ensure the fabric is clean, absorbent, and has a neutral pH (6.5-7.0).[18]
-
Treatment Bath Preparation:
-
Calculate the required amount of this compound based on the desired "wet pick-up" (WPU) and final on-fabric concentration (typically 1-4% on weight of fabric, owf).
-
In a beaker, add the required amount of deionized water.
-
While stirring, add the non-ionic wetting agent.
-
Slowly add the calculated amount of this compound solution and stir until fully homogenous.
-
Adjust pH to 5.5-6.5 using acetic acid, if required.
-
-
Padding Application:
-
Set the pressure of the laboratory padder to achieve the target WPU (typically 60-80% for cotton).
-
Calibrate the WPU by weighing a fabric sample before and after padding with water. WPU (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100.
-
Immerse the fabric sample completely in the treatment bath for 30-60 seconds to ensure saturation.
-
Pass the saturated fabric through the nip of the padding rollers at a constant speed.
-
-
Drying and Curing:
-
Post-Treatment: Allow the fabric to cool and condition at standard atmospheric conditions (21°C, 65% RH) for at least 4 hours before performance testing.
Caption: Experimental Workflow for Pad-Dry-Cure Application.
5. Safety and Handling
This compound is generally considered safe for use in cosmetic and industrial applications at recommended concentrations.[1] However, standard laboratory safety practices should be followed:
-
Wear personal protective equipment (PPE), including safety glasses and gloves.
-
Handle in a well-ventilated area to avoid inhalation of any aerosols.
-
This compound can be a slight skin and eye irritant in its concentrated form.[20][21] In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. CN101736580A - Fabric maintenance softener - Google Patents [patents.google.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. fineotex.com [fineotex.com]
- 5. How Dye-Fixing Agents Improve the Shine and Life Span of Dyed Cotton Fabric? [colourinn.in]
- 6. Finishing | NICCA Textile Chemicals [nctexchem.com]
- 7. sarex.com [sarex.com]
- 8. rossari.com [rossari.com]
- 9. Anti-static agent | Finishing | NICCA Textile Chemicals [nctexchem.com]
- 10. Textile antistatic agent - Shandong Luyue Chemical Industry Co., Ltd. [chemluyue.com]
- 11. nbinno.com [nbinno.com]
- 12. Antistatic Agent | Textile Finishing Agent | Protex Korea [protexkorea.co.kr]
- 13. Anti-static textile: ESD agent, safety regulation compliance [tuball.com]
- 14. Role of Softeners in Textile Wet-Processing [textiletoday.com.bd]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Advancements in Antimicrobial Textiles: Fabrication, Mechanisms of Action, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cottoninc.com [cottoninc.com]
- 19. CN101418517A - Method for preparing quaternary ammonium salt sol for antibacterial textile - Google Patents [patents.google.com]
- 20. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quaternium-22 Precipitation in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving precipitation issues encountered when formulating with Quaternium-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cosmetic formulations?
This compound is a quaternary ammonium compound, which means it is a positively charged cationic polymer.[1] In cosmetic formulations, particularly hair care products, it functions as a conditioning agent, antistatic agent, and film former.[1][2] It enhances the look and feel of hair by increasing body, suppleness, and shine, and improves the texture of damaged hair.[1][2]
Q2: What is the primary cause of this compound precipitation in my formulation?
The most common cause of this compound precipitation is its interaction with anionic (negatively charged) ingredients, particularly anionic surfactants like sulfates (e.g., Sodium Laureth Sulfate, Sodium Lauryl Sulfate).[3] The strong electrostatic attraction between the cationic this compound and anionic surfactants can lead to the formation of an insoluble complex, which then precipitates out of the solution. This phenomenon is also known as coacervation.[3]
Q3: Can the pH of my formulation affect the stability of this compound?
While this compound itself is reported to be stable over a wide pH range, the pH of the formulation can significantly influence its interaction with other ingredients, especially anionic surfactants. A change in pH can alter the charge of other components in the formula, potentially increasing the likelihood of precipitation with this compound.
Q4: Does temperature affect the stability of formulations containing this compound?
Yes, temperature can impact the stability of your formulation. Elevated temperatures can sometimes accelerate the interaction between this compound and anionic surfactants, leading to precipitation. Conversely, low temperatures can also cause ingredients to fall out of solution. It is crucial to conduct stability testing at various temperature conditions to ensure your product remains stable throughout its shelf life.
Troubleshooting Guide
Issue: Cloudiness or precipitation observed after adding this compound.
This is the most common issue and is almost always due to an incompatibility with an anionic component in your formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Potential Solutions:
-
Adjust the Ratio of this compound to Anionic Surfactant: The ratio of cationic to anionic components is critical. Sometimes, a slight adjustment in the concentration of either this compound or the anionic surfactant can prevent precipitation. It is recommended to experimentally determine the optimal ratio.
-
Incorporate a Co-surfactant or Hydrotrope: Adding a non-ionic or amphoteric surfactant (like Cocamidopropyl Betaine) can help to stabilize the system.[4][5] These ingredients can act as a bridge between the cationic and anionic components, preventing them from forming a large, insoluble complex. A blend of Silicone this compound with Cocamidopropyl Betaine has shown good compatibility.[4][5]
-
Change the Order of Addition: The order in which ingredients are added during the manufacturing process can have a significant impact on stability. Try adding the this compound to the water phase before the addition of anionic surfactants, or pre-diluting the this compound before adding it to the main batch.
-
pH Adjustment: While this compound is stable across a broad pH range, adjusting the pH of the final formulation might alter the charge of the anionic components, potentially reducing the interaction and preventing precipitation. Experiment with slight pH adjustments within the acceptable range for your product.
-
Consider a "Softer" Anionic Surfactant: Some anionic surfactants are more prone to causing precipitation with cationic polymers ("hard" anionics). Consider replacing a portion of your primary anionic surfactant with a "softer" one that has a greater tolerance for cationic ingredients.
Data Presentation
Table 1: Compatibility of Cationic Polymers with Anionic Surfactants (General Guideline)
| Cationic Polymer Type | Anionic Surfactant Type | Compatibility | Potential Outcome |
| High Charge Density Cationic | High Charge Density Anionic (e.g., Sodium Lauryl Sulfate) | Low | High probability of precipitation |
| High Charge Density Cationic | Lower Charge Density Anionic (e.g., Sodium Laureth Sulfate) | Moderate | Precipitation possible, depends on ratio |
| Low Charge Density Cationic | High or Low Charge Density Anionic | Higher | Lower probability of precipitation |
This table provides a general guideline. Experimental verification is crucial for specific formulations.
Experimental Protocols
Protocol 1: Rapid Compatibility Jar Test
Objective: To quickly assess the compatibility of this compound with other ingredients in a formulation, particularly anionic surfactants.
Methodology:
-
Preparation:
-
Prepare separate dilute solutions (e.g., 1-5% in deionized water) of this compound and the anionic surfactant(s) you are using.
-
Label a series of clear glass beakers or vials.
-
-
Procedure:
-
In the first beaker, add a measured amount of the anionic surfactant solution.
-
Slowly, while stirring, add a measured amount of the this compound solution.
-
Observe for any signs of precipitation, cloudiness, or gelling.
-
Repeat the process with different ratios of the two solutions to identify a potential compatibility range.
-
-
Evaluation:
-
A clear solution indicates good compatibility at that ratio.
-
Cloudiness or precipitation indicates incompatibility.
-
Experimental Workflow Diagram:
Caption: Workflow for the Rapid Compatibility Jar Test.
Protocol 2: Formulation Stability Testing
Objective: To evaluate the long-term stability of a cosmetic formulation containing this compound under various conditions.
Methodology:
-
Sample Preparation:
-
Prepare several samples of your final formulation.
-
Package the samples in the intended final packaging.
-
-
Storage Conditions:
-
Store samples under a range of temperature and light conditions:
-
Accelerated Stability: 40°C and 45°C for 1-3 months.
-
Room Temperature: 20-25°C.
-
Refrigerated: 4°C.
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles.
-
Light Exposure: Place a sample in a window with natural light exposure.
-
-
-
Evaluation at Time Intervals (e.g., 1, 2, 4, 8, 12 weeks):
-
Visually inspect for any signs of precipitation, cloudiness, color change, or phase separation.
-
Measure the pH of the formulation.
-
Measure the viscosity.
-
Perform sensory analysis to check for any changes in texture or feel.
-
Signaling Pathway of Precipitation:
References
Technical Support Center: Optimizing Quaternium-22 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Quaternium-22 in their formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to help optimize the concentration of this compound for maximum efficacy in hair care applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in hair care formulations?
This compound is a quaternary ammonium compound that acts as a hair conditioning agent, film former, and antistatic agent.[1] Its cationic nature allows it to adsorb onto the negatively charged surface of the hair, thereby reducing static electricity, improving combability, and enhancing the overall feel and appearance of the hair by increasing body, suppleness, and sheen.[1]
Q2: What is a typical concentration range for this compound in cosmetic products?
This compound is considered safe for use in cosmetic products at concentrations up to 5% solids.[1][2] The optimal concentration will depend on the specific formulation and desired performance characteristics.
Q3: How does this compound interact with other ingredients in a formulation, particularly anionic surfactants?
As a cationic polymer, this compound can interact with anionic surfactants. This interaction can sometimes lead to the formation of an insoluble complex, which may cause precipitation or reduce the foaming capacity of a shampoo.[3] However, some cationic polymers, often referred to as "soft quats," can form clear, high-foaming complexes with anionic surfactants under specific conditions.[4] Careful formulation and order of addition are crucial to ensure stability and performance.
Q4: What are the key performance indicators (KPIs) to measure the efficacy of this compound?
The primary KPIs for evaluating the efficacy of this compound include:
-
Reduced combing force: Both wet and dry combing forces are measured to quantify the reduction in friction and ease of detangling.
-
Sensory attributes: Trained panelists evaluate properties such as smoothness, softness, and overall feel of the hair.
-
Anti-frizz and static control: The ability of the formulation to control flyaways and maintain hair alignment, especially in high humidity, is a key indicator.
-
Hair breakage reduction: The reduction in the number of broken hair fibers after repeated grooming demonstrates the protective effect of the ingredient.[5]
Data Presentation
The following tables summarize quantitative data from a study on a similar conditioning agent, Silicone this compound. While not identical to this compound, this data provides a valuable illustration of the expected dose-response relationship for key efficacy parameters.
Table 1: Effect of Silicone this compound Concentration on Sensory Assessment of Hair Tresses
| Concentration of Silicone this compound (active %) | Detangling (1-5 scale) | Wet Comb (1-5 scale) | Wet Feel (1-5 scale) |
| 0% (Control with CTAC) | 3.0 | 3.2 | 3.1 |
| 0.2% | 3.5 | 3.8 | 3.7 |
| 0.4% | 4.0 | 4.2 | 4.1 |
| 0.8% | 4.5 | 4.6 | 4.5 |
Source: Adapted from a study on Silicone this compound. The scale is 1=poor to 5=excellent. CTAC (Cetrimonium Chloride) is a standard conditioning agent.[6]
Table 2: Impact of Silicone this compound on Hair Breakage After Repeated Grooming
| Treatment | Number of Strokes for 2% Breakage Probability |
| Untreated Hair | ~1,000 |
| Shampoo with Silicone this compound | ~20,000 |
| Conditioner with Silicone this compound | >50,000 (extrapolated) |
Source: Adapted from a study modeling hair breakage with Silicone this compound.[7]
Experimental Protocols
1. Instrumental Wet Combing Force Measurement
This protocol outlines the methodology for quantifying the reduction in combing force on hair tresses treated with a this compound formulation.
-
Apparatus: Tensile tester equipped with a load cell and a comb fixture.
-
Hair Tresses: Standardized human hair tresses (e.g., 2g, 1-inch width).
-
Procedure:
-
Baseline Measurement: Wet a hair tress with deionized water at a controlled temperature. Comb through to remove tangles. Mount the tress in the tensile tester and pull the comb through the tress at a constant speed (e.g., 100 mm/min). Record the force required. Repeat for a statistically significant number of tresses.
-
Treatment: Apply a standardized amount of the this compound formulation to the wet hair tress. Lather and rinse according to a defined procedure.
-
Post-Treatment Measurement: Immediately after rinsing, perform the combing force measurement as described in step 1.
-
Data Analysis: Calculate the peak combing force and the total work of combing. Compare the results of the treated tresses to the baseline to determine the percentage reduction in combing force.
-
2. Sensory Evaluation of Hair Conditioning
This protocol describes the methodology for assessing the sensory attributes of hair treated with a this compound formulation using a trained panel.
-
Panelists: A panel of 10-15 trained individuals with demonstrated sensory acuity for hair attributes.
-
Hair Tresses: Standardized human hair tresses.
-
Procedure:
-
Training and Calibration: Train panelists on the specific attributes to be evaluated (e.g., detangling, wet feel, dry feel, smoothness, shine) using standard references.
-
Sample Preparation: Treat hair tresses with the control and test formulations containing varying concentrations of this compound.
-
Evaluation: Panelists evaluate the treated tresses in a controlled environment. Each attribute is rated on a defined scale (e.g., 1 to 10).
-
Data Analysis: Analyze the data statistically to determine significant differences between the test formulations and the control.
-
Troubleshooting Guides
Issue 1: Formulation Instability (Precipitation or Cloudiness)
-
Symptom: The formulation becomes cloudy or forms a precipitate upon addition of this compound or over time.
-
Probable Cause: Incompatibility between the cationic this compound and anionic surfactants in the formulation, leading to the formation of an insoluble complex.[3]
-
Troubleshooting Steps:
-
Order of Addition: Add this compound to the water phase before the addition of anionic surfactants. Ensure it is fully dissolved and hydrated.
-
pH Adjustment: The pH of the system can influence the interaction. Experiment with adjusting the pH to see if it improves compatibility.
-
Use of Co-surfactants: Incorporate non-ionic or amphoteric surfactants to mediate the interaction between the cationic polymer and anionic surfactants.
-
Concentration Optimization: A lower concentration of this compound may be more compatible. Evaluate the minimum effective concentration for the desired conditioning benefits.
-
Issue 2: Reduced Foaming in Shampoos
-
Symptom: The shampoo formulation exhibits less foam volume or a less stable foam after the addition of this compound.
-
Probable Cause: The interaction between this compound and anionic surfactants can suppress foam formation.[3]
-
Troubleshooting Steps:
-
Surfactant System Optimization: Adjust the ratio of primary and secondary surfactants. The inclusion of foam-boosting surfactants may be necessary.
-
Polymer Selection: While this compound is the focus, in some cases, a different "soft" cationic polymer might be more compatible with the specific surfactant system, leading to better foaming.
-
Concentration Control: Use the lowest effective concentration of this compound to minimize the impact on foaming while still achieving the desired conditioning effect.
-
Issue 3: Undesirable Hair Feel (Build-up or Greasiness)
-
Symptom: After repeated use, the hair feels weighed down, greasy, or has a coated feel.
-
Probable Cause: Excessive deposition of this compound on the hair shaft, leading to build-up.
-
Troubleshooting Steps:
-
Concentration Reduction: This is the most direct solution. Lower the concentration of this compound in the formulation.
-
Rinsing Properties: Evaluate the overall formulation for its rinsability. The presence of other heavy or occlusive ingredients may contribute to the feeling of build-up.
-
Clarifying Shampoo: Recommend the periodic use of a clarifying shampoo to remove any potential build-up.
-
Visualization of Experimental Workflows and Logical Relationships
Caption: Workflow for Instrumental Combing Force Measurement.
Caption: Troubleshooting Logic for Formulation Instability.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 3. scientificspectator.com [scientificspectator.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. scribd.com [scribd.com]
- 7. Hair testing – quantifying the benefits of conditioning treatments on hair breakage [cosmeticsbusiness.com]
Technical Support Center: Stability-Indicating Methods for Quaternium-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating analysis of Quaternium-22. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it necessary for this compound analysis?
A1: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the concentration of a substance, such as this compound, in the presence of its degradation products, impurities, and excipients. It is crucial for determining the shelf-life and storage conditions of products containing this compound by monitoring its stability over time.[1][2]
Q2: What are the typical forced degradation conditions for this compound?
A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposing the substance to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-80°C), and photolytic stress (exposure to UV and visible light).[2][3] The goal is to achieve a target degradation of 5-20%.[4][5]
Q3: Which analytical technique is most suitable for a stability-indicating analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for developing a stability-indicating method for this compound.[6] Due to the cationic nature of this compound, specialized columns, such as those designed for surfactants or C18 columns with specific mobile phase modifiers, are often employed to achieve good peak shape and resolution.[6][7] Detection can be achieved using a UV detector if the molecule has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[8][9]
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of long-chain quaternary ammonium compounds, this compound is likely to degrade via pathways such as Hofmann elimination under thermal and basic conditions, and nucleophilic substitution.[8][10] Oxidative degradation may target the alkyl chains or other susceptible moieties. Photodegradation is often initiated by reaction with hydroxyl radicals.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound peak in HPLC. | Interaction of the cationic this compound with residual silanols on the silica-based column packing material.[6] | - Use a specialized column designed for cationic surfactants (e.g., Acclaim™ Surfactant Plus).[6][7]- Add a competing base or a higher concentration of buffer to the mobile phase.- Adjust the mobile phase pH.[6] |
| No or minimal degradation observed under stress conditions. | Stress conditions are not harsh enough. This compound may be stable under the applied conditions. | - Increase the concentration of the stress agent (e.g., acid, base, oxidant).[2]- Increase the temperature or duration of exposure.[3]- For poorly soluble compounds, consider using a co-solvent, ensuring it doesn't cause degradation itself.[2] |
| Excessive degradation (>20%) making it difficult to quantify the parent peak. | Stress conditions are too harsh. | - Reduce the concentration of the stress agent.- Decrease the temperature or shorten the exposure time.[3]- Terminate the reaction promptly by neutralizing the stress agent.[3] |
| Co-elution of degradation products with the main this compound peak. | The chromatographic method lacks sufficient selectivity (i.e., it is not "stability-indicating"). | - Optimize the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).- Evaluate a different stationary phase (column).- Adjust the gradient slope in a gradient elution method. |
| Extraneous peaks appearing in the chromatogram of the placebo/blank under stress. | Degradation of excipients in the formulation. Interference from the sample matrix. | - Run a parallel stress study on the placebo (all formulation components except this compound).[4]- This helps in identifying peaks not originating from the active ingredient. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method for this compound
This protocol is a representative method synthesized from best practices for the analysis of cationic surfactants.[6][7]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Detector | UV Detector at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Column | Acclaim™ Surfactant Plus (3 µm, 4.6 x 150 mm) or equivalent C18 column |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the sample diluent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours. Cool and neutralize with an appropriate volume of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 48 hours. Neutralize with an appropriate volume of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute and inject.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in the diluent for analysis.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the solution alongside a control sample stored in the dark.
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 12.5 | 2 | 8.7, 14.2 |
| Base Hydrolysis (0.1 M NaOH, RT) | 18.2 | 3 | 7.1, 9.5, 11.8 |
| Oxidation (3% H₂O₂, RT) | 9.8 | 2 | 10.3, 13.5 |
| Thermal (80°C, Solid State) | 6.5 | 1 | 9.4 |
| Photolytic (ICH Q1B) | 14.1 | 3 | 8.9, 12.1, 15.6 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Validation Parameters of the Proposed HPLC Method
Based on ICH Q2(R1) guidelines, the following parameters would be validated.[11][13][14]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of this compound and its degradants. | Complies |
| Linearity (Range: 50-150% of nominal concentration) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Complies |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identifying biodegradation pathways of cetrimonium bromide (CTAB) using metagenome, metatranscriptome, and metabolome tri-omics integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis | TU Delft Repository [repository.tudelft.nl]
- 7. [PDF] Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.tue.nl [pure.tue.nl]
- 14. portal.fis.tum.de [portal.fis.tum.de]
Overcoming challenges in the synthesis of high-purity Quaternium-22
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of high-purity Quaternium-22. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful synthesis and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a copolymer of diallyldimethylammonium chloride (DADMAC) and acrylic acid (AA).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | - Inactive or insufficient initiator.- Presence of polymerization inhibitors (e.g., oxygen, impurities in monomers).- Incorrect reaction temperature. | - Use a fresh initiator solution.- Increase initiator concentration incrementally.- Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen, argon).- Purify monomers before use.- Ensure the reaction temperature is optimal for the chosen initiator. |
| Low Molecular Weight of the Copolymer | - High concentration of chain transfer agents.- High initiator concentration.- High reaction temperature. | - Reduce the concentration of any chain transfer agents.- Optimize the initiator concentration.- Lower the reaction temperature to favor chain propagation over termination. |
| High Levels of Residual Monomers | - Incomplete polymerization.- Incorrect monomer ratio.- Insufficient reaction time. | - Extend the polymerization time.- Add a second dose of initiator towards the end of the reaction.- Optimize the monomer feed ratio.- Employ purification methods such as dialysis or precipitation to remove unreacted monomers. |
| Presence of Impurities (e.g., DMAPA, ECH) | - Impurities present in starting materials.- Side reactions during synthesis. | - Use high-purity starting materials.[1]- Implement a post-synthesis purification step, such as vacuum filtration or precipitation and washing.[2][3] |
| Inconsistent Product Quality (Batch-to-Batch Variation) | - Poor control over reaction parameters (temperature, stirring, addition rates).- Variability in the quality of raw materials. | - Standardize all reaction parameters and document them meticulously.- Implement strict quality control for all incoming raw materials. |
| Gel Formation in the Reactor | - High concentration of cross-linking impurities.- Uncontrolled exothermic reaction leading to localized high temperatures. | - Ensure high purity of monomers.- Improve heat dissipation and temperature control of the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: this compound is a cationic copolymer synthesized via free-radical polymerization of diallyldimethylammonium chloride (DADMAC) and acrylic acid (AA).[4][5] The process involves the initiation of polymer chains that propagate by incorporating both monomer units, resulting in a copolymer with a net positive charge.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The critical parameters include the purity of the monomers, the monomer-to-initiator ratio, the reaction temperature, the pH of the reaction medium, and the efficiency of mixing. These factors influence the reaction kinetics, molecular weight, and purity of the final product.
Q3: What are the common impurities found in this compound and how can they be minimized?
A3: Common impurities include unreacted monomers and byproducts from the synthesis of the monomers, such as 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1] To minimize these, it is crucial to use high-purity monomers and implement a robust purification strategy for the final polymer, such as precipitation and washing or dialysis.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using various analytical techniques. Gas chromatography (GC) is suitable for quantifying volatile impurities like DMAPA and ECH.[1] High-performance liquid chromatography (HPLC) can be used to analyze for unreacted monomers and other non-volatile impurities.[6]
Q5: What is the importance of the DADMAC to acrylic acid ratio?
A5: The molar ratio of DADMAC to acrylic acid determines the charge density and other physicochemical properties of the resulting copolymer. A common molar ratio is in the range of 90:10 to 50:50 (DADMAC:AA), with a 65:35 ratio being a specific example.[4] This ratio will affect the polymer's performance in its intended application.
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Polymerization
This protocol is based on general principles of free-radical copolymerization of DADMAC and acrylic acid.[5][7]
Materials:
-
Diallyldimethylammonium chloride (DADMAC), high purity
-
Acrylic acid (AA), high purity
-
Sodium persulfate (Na₂S₂O₈) or other suitable free-radical initiator
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add the desired amounts of DADMAC and deionized water.
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the acrylic acid to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 85°C).
-
Dissolve the sodium persulfate initiator in a small amount of deoxygenated deionized water and add it to the reaction vessel to initiate polymerization.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 4-6 hours), with continuous stirring and under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature. The resulting product is a solution of this compound.
Protocol 2: Purification of this compound by Precipitation
Materials:
-
Crude this compound solution
-
Acetone or other suitable organic solvent
-
Hexane
Procedure:
-
Slowly add the crude this compound solution to a stirred vessel containing a large excess of acetone.
-
The this compound will precipitate out of the solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Separate the precipitated polymer by filtration.
-
Wash the polymer with fresh acetone and then with hexane to remove residual impurities.[2]
-
Dry the purified polymer under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.
Quantitative Data
Table 1: Impurity Levels in Commercial Batches of this compound
| Batch | DMAPA (%) | ECH (%) |
| 1 | 2.41 | 0.079 |
| 2 | 2.39 | 0.097 |
| 3 | 2.45 | 0.062 |
| 4 | 1.99 | 0.052 |
Data sourced from a safety assessment report, illustrating typical impurity levels in commercial samples.[1]
Table 2: Recommended Impurity Limits in Cosmetic Products
| Impurity | Recommended Limit in Finished Product |
| DMAPA | 0.2% |
| ECH | 0.008% |
These limits are established based on the maximum concentration of each impurity in the raw material and the maximum use concentration of this compound in cosmetic products.[8]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. mdpi.com [mdpi.com]
- 3. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 4. US8546314B2 - Surface treatment compositions including polythis compound and sheilding salts - Google Patents [patents.google.com]
- 5. In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
Technical Support Center: Quaternium-22 Solubility in Complex Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Quaternium-22 in complex solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common solvents is it soluble?
A1: this compound is a quaternary ammonium salt that functions as a film former, hair conditioning agent, and antistatic agent in various cosmetic and personal care products.[1] It is typically supplied as a 60% solids solution in water.[1][2] Its solubility in common laboratory and formulation solvents is summarized in the table below.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol (70%) | Soluble | [1] |
| Ethanol (≥95%) | Insoluble | [1] |
| Propylene Glycol | Soluble | [1] |
| Glycerine | Soluble | [1] |
| Isopropyl Myristate | Insoluble | [1] |
| Mineral Oil | Insoluble | [1] |
Q2: How does pH affect the solubility of this compound?
A2: The quaternary nitrogen atom in this compound carries a permanent cationic charge regardless of the pH. However, at high pH values, the concentration of hydroxide ions (OH-) increases, which can associate with the cationic this compound and may lead to a reduction in its water solubility.[2] Therefore, maintaining a neutral to slightly acidic pH is generally recommended to ensure optimal solubility.
Q3: Is this compound compatible with anionic surfactants?
A3: Yes, the related compound Polythis compound is known to be compatible with most anionic and amphoteric surfactants. This suggests that this compound is also likely to have good compatibility. However, at certain concentrations, cationic polymers can interact with anionic surfactants to form complexes. This can sometimes lead to precipitation or the formation of a coacervate, which may be desirable in some rinse-off formulations for enhanced deposition on hair or skin. It is always recommended to perform compatibility studies with the specific surfactants in your formulation.
Troubleshooting Guide
Problem 1: Precipitation or cloudiness is observed when adding this compound to a hydro-alcoholic solution.
Possible Cause: The concentration of ethanol in your solvent system may be too high. This compound is soluble in 70% ethanol but insoluble in concentrations of 95% or higher.[1]
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in hydro-alcoholic solutions.
Experimental Protocol: Determining Optimal Ethanol Concentration
-
Prepare Stock Solutions:
-
Prepare a 10% (w/w) solution of this compound (as 60% solids) in deionized water.
-
Prepare a series of ethanol-water solutions with varying ethanol concentrations (e.g., 50%, 60%, 70%, 80%, 90% v/v).
-
-
Titration:
-
Take a known volume (e.g., 10 mL) of each ethanol-water solution.
-
Slowly add the this compound stock solution dropwise to each ethanol-water solution while stirring.
-
Observe the point at which persistent cloudiness or precipitation occurs.
-
-
Analysis:
-
Record the volume of this compound solution added before precipitation for each ethanol concentration.
-
Plot the solubility of this compound against the ethanol concentration to determine the optimal range for your application.
-
Problem 2: this compound is difficult to dissolve or causes instability in an oil-in-water (O/W) emulsion with a high oil content.
Possible Cause: this compound is water-soluble and may not readily incorporate into the oil phase. Its addition can also affect the stability of the emulsion system.
Solution Workflow:
Caption: Workflow for incorporating this compound into an O/W emulsion.
Experimental Protocol: Incorporation of this compound into an O/W Emulsion
-
Aqueous Phase Preparation:
-
Heat the aqueous phase (containing water, humectants like glycerin or propylene glycol, and any other water-soluble ingredients) to 70-75°C.
-
Add the this compound (as a 60% solution) to the heated aqueous phase and stir until fully dissolved and uniform.
-
-
Oil Phase Preparation:
-
Heat the oil phase (containing oils, esters, fatty alcohols, and emulsifiers) to 70-75°C and mix until uniform.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.
-
Continue homogenization for 5-10 minutes.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion with gentle stirring.
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C.
-
Adjust the final pH if necessary.
-
Problem 3: A formulation containing this compound shows a decrease in viscosity or becomes cloudy over time, especially at elevated temperatures.
Possible Cause: This could be due to a pH shift, interaction with other ingredients, or exceeding the solubility limit in the specific solvent system at different temperatures. High pH can reduce the solubility of quaternary ammonium compounds.
Solution Workflow:
Caption: Troubleshooting long-term instability of formulations containing this compound.
Experimental Protocol: Stability Testing and pH Adjustment
-
Formulation Preparation:
-
Prepare the formulation as per the established protocol.
-
Divide the batch into several samples for stability testing.
-
-
Initial Measurements:
-
Measure the initial pH, viscosity, and appearance of the formulation.
-
-
Stability Chambers:
-
Place the samples in stability chambers at different conditions (e.g., room temperature, 40°C, 50°C, and freeze-thaw cycles).
-
-
Periodic Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from the chambers and allow them to equilibrate to room temperature.
-
Measure the pH, viscosity, and observe for any changes in appearance (e.g., cloudiness, separation).
-
-
pH Adjustment and Buffering:
-
If a significant pH drift is observed that correlates with instability, prepare a new batch of the formulation.
-
Incorporate a suitable buffering system (e.g., citrate buffer) to maintain the pH within the optimal range for this compound solubility.
-
Repeat the stability testing with the buffered formulation.
-
References
Technical Support Center: Strategies to Prevent Microbial Contamination in Quaternium-22 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination in Quaternium-22 solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and does it have inherent antimicrobial properties?
A1: this compound is a quaternary ammonium compound (QAC) used in cosmetic and personal care products as a conditioning agent, antistatic agent, and film former.[1] As a QAC, this compound possesses inherent antimicrobial properties.[2] QACs are known to be membrane-active agents that can disrupt the cytoplasmic membrane of bacteria and the plasma membrane of yeasts, leading to leakage of intracellular components and cell lysis.[3]
Q2: What are the common sources of microbial contamination in this compound solutions?
A2: Microbial contamination in this compound solutions can originate from several sources, similar to other cosmetic products:
-
Raw Materials: The raw materials used in the formulation, including water, can be a primary source of contamination.[4][5]
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Manufacturing Process: Poor hygiene during production, inadequately cleaned equipment, and the manufacturing environment can introduce microorganisms.[3][4] Cross-contamination is a significant risk if proper cleaning and sanitization procedures are not followed.[4]
-
Packaging: Contaminated or improperly sealed packaging materials can expose the product to bacteria and fungi.[4]
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Storage and Handling: Storing solutions in warm and moist conditions can encourage microbial growth.[4] During use, consumer handling practices, such as dipping fingers into the product, can also introduce contaminants.[6]
Q3: What types of microorganisms are typically found as contaminants in cosmetic solutions?
A3: A variety of bacteria, yeasts, and molds can contaminate cosmetic solutions. Commonly identified opportunistic pathogens include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[5] Other frequently found contaminants include various species of Bacillus, Aspergillus, and Penicillium.[4][7]
Q4: How does the pH of a this compound solution affect its stability and antimicrobial efficacy?
A4: this compound demonstrates excellent stability across a wide pH range, typically from 2 to 12.[6] However, at high pH values, the presence of hydroxide ions (OH-) may reduce the normally high water solubility of quaternary ammonium compounds.[1] The antimicrobial efficacy of some cationic polymers can also be influenced by pH, with some showing increased activity at higher pH levels. The specific effect of pH on the antimicrobial activity of this compound against different microbial species should be validated for a particular formulation.
Q5: Can this compound be sterilized, and if so, what methods are compatible?
A5: While this compound itself possesses antimicrobial properties, sterilization of the final solution or its components may be necessary in certain applications. The compatibility of sterilization methods with this compound depends on its stability under different conditions.
-
Heat Sterilization (Autoclaving and Dry Heat): this compound is stable at temperatures greater than 100°C, suggesting that autoclaving could be a viable option.[8] However, the suitability of heat sterilization would need to be validated to ensure it does not degrade other components in the formulation.
-
Irradiation (Gamma and Electron Beam): These are low-temperature methods but can sometimes cause degradation of polymers. Compatibility testing would be required.
-
Filtration: For solutions, sterile filtration is a common and effective method for removing microorganisms without the use of heat or radiation. This would be a suitable option for this compound solutions, provided the viscosity allows for efficient filtration.
-
Chemical Sterilization (e.g., Ethylene Oxide): This is a low-temperature method suitable for heat-sensitive materials. However, the reactivity of ethylene oxide with the components of the solution would need to be assessed.
Troubleshooting Guide
Problem: Microbial growth is observed in my this compound solution despite its inherent antimicrobial properties.
| Possible Cause | Troubleshooting Steps |
| High Initial Bioburden | 1. Test all raw materials, especially water, for microbial contamination before use.[4] 2. Implement stringent cleaning and sanitization procedures for all manufacturing equipment.[4] |
| Resistant Microbial Strains | 1. Identify the contaminating microorganism to determine its susceptibility to this compound. 2. Consider the addition of a broad-spectrum preservative that is effective against the identified contaminant. |
| Inactivation of this compound | 1. Review the formulation for anionic ingredients (e.g., some surfactants) that could interact with and inactivate the cationic this compound.[7] 2. Evaluate the impact of other formulation components on the antimicrobial efficacy of this compound through preservative efficacy testing. |
| Unfavorable Formulation pH | 1. Measure the pH of the solution. Although this compound is stable over a wide pH range, its antimicrobial activity may be optimal within a narrower range.[6] 2. Adjust the pH if necessary and re-evaluate for microbial growth. |
| Inadequate Concentration of this compound | 1. Verify the concentration of this compound in the formulation. 2. The inherent antimicrobial activity may not be sufficient to preserve the product, necessitating the addition of a dedicated preservative system. |
| Environmental Contamination | 1. Review and reinforce Good Manufacturing Practices (GMP), including personnel hygiene and environmental monitoring.[3] 2. Ensure proper storage conditions (e.g., temperature, humidity) to prevent microbial proliferation.[4] |
Quantitative Data on Antimicrobial Efficacy
| Preservative | Organism Type | Typical MIC Range (ppm) |
| Quaternary Ammonium Compounds (General) | Bacteria (Gram-positive) | 1 - 50 |
| Bacteria (Gram-negative) | 10 - 200 | |
| Fungi (Yeasts and Molds) | 50 - 500 | |
| Phenoxyethanol | Bacteria & Fungi | 2500 - 10000 |
| Methylparaben | Bacteria & Fungi | 500 - 4000 |
| Propylparaben | Fungi > Bacteria | 100 - 2000 |
Note: The efficacy of a preservative can be significantly influenced by the formulation matrix.
Experimental Protocols
Microbial Limit Test (MLT) for this compound Solutions
This protocol is adapted from general cosmetic testing guidelines (e.g., ISO 21149) with specific considerations for solutions containing the cationic polymer this compound.
Objective: To determine the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) in a this compound solution.
Methodology:
-
Sample Preparation and Neutralization:
-
Due to the antimicrobial nature of this compound, neutralization is a critical step to avoid false negative results.[9]
-
Prepare a 1:10 dilution of the this compound solution in a suitable neutralizing broth. A common neutralizer for cationic compounds includes a combination of lecithin and polysorbate 80 (e.g., in Dey-Engley Neutralizing Broth or Tryptic Soy Broth with Lecithin and Polysorbate 80).[10]
-
The effectiveness of the neutralizer must be validated for the specific concentration of this compound in the product.
-
-
Enumeration - Pour Plate Method:
-
TAMC: Pipette 1 mL of the neutralized sample dilution into two sterile Petri dishes. Pour 15-20 mL of molten Tryptic Soy Agar (TSA) into each plate. Swirl to mix and allow to solidify. Incubate at 30-35°C for 3-5 days.
-
TYMC: Pipette 1 mL of the neutralized sample dilution into two sterile Petri dishes. Pour 15-20 mL of molten Sabouraud Dextrose Agar (SDA) into each plate. Swirl to mix and allow to solidify. Incubate at 20-25°C for 5-7 days.
-
-
Counting and Calculation:
-
Count the number of colony-forming units (CFUs) on each plate.
-
Calculate the average number of CFUs for each medium and multiply by the dilution factor to determine the CFU/mL of the original product.
-
-
Acceptance Criteria:
-
Compare the results to the established specifications for the product. For many cosmetic products, the acceptance criteria are:
-
TAMC: ≤ 1000 CFU/mL
-
TYMC: ≤ 100 CFU/mL
-
Absence of specified pathogenic microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans).
-
-
Preservative Efficacy Test (PET) or Challenge Test for this compound Solutions
This protocol is based on the ISO 11930 standard to evaluate the effectiveness of the preservation system in a this compound solution.
Objective: To assess the ability of a this compound solution to resist microbial growth after deliberate inoculation with specific microorganisms.
Methodology:
-
Preparation of Inoculum:
-
Prepare standardized suspensions of the following microorganisms to a concentration of approximately 10⁸ CFU/mL:
-
Pseudomonas aeruginosa (ATCC 9027)
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
-
Inoculation of the Product:
-
Inoculate separate containers of the this compound solution with each of the test microorganisms to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C, protected from light.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.
-
-
Enumeration of Surviving Microorganisms:
-
Perform serial dilutions of the withdrawn aliquots in a validated neutralizing broth.
-
Use the pour plate method with TSA for bacteria and SDA for yeast and mold to determine the number of viable microorganisms at each time point.
-
-
Evaluation and Acceptance Criteria:
-
Calculate the log reduction in the microbial count from the initial inoculum level at each time point.
-
Compare the log reductions to the acceptance criteria outlined in the relevant standard (e.g., ISO 11930). For example, for bacteria, a 3-log reduction by day 14 and no increase thereafter is often required. For yeast and mold, no increase from the initial count is typically required.
-
Visualizations
Caption: Workflow for Microbial Limit Testing of this compound Solutions.
Caption: Troubleshooting Logic for Microbial Contamination in this compound Solutions.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Optimizing neutralization strategies for microbial testing of non-sterile pharmaceutical finished products with challenging method suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. atamankimya.com [atamankimya.com]
- 7. scribd.com [scribd.com]
- 8. ulprospector.com [ulprospector.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quaternium-22 Quaternization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the quaternization of γ-gluconamidopropyl dimethylamine to produce Quaternium-22.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound, chemically known as γ-gluconamidopropyl dimethyl 2-hydroxyethyl ammonium chloride, is synthesized through a quaternization reaction. This involves the reaction of a tertiary amine, γ-gluconamidopropyl dimethylamine, with an alkylating agent, typically 2-chloroethanol. This reaction is a class of nucleophilic substitution reactions known as the Menshutkin reaction.
Q2: What are the critical parameters to control during the quaternization reaction for this compound synthesis?
A2: The critical parameters that significantly influence the yield and purity of this compound are:
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to degradation of the product and undesirable side reactions.
-
Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged reaction times can also promote side reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and the rate of reaction. Polar aprotic solvents are often effective for quaternization reactions.
-
Molar Ratio of Reactants: The stoichiometry of the tertiary amine to the alkylating agent is crucial for maximizing yield and minimizing unreacted starting materials. An excess of the alkylating agent is sometimes used to drive the reaction to completion.
Q3: What are the common impurities found in this compound and how can they be minimized?
A3: Common impurities in commercially available this compound include unreacted starting materials such as 3-dimethylaminopropylamine and ethylene chlorohydrin.[1] Minimizing these impurities can be achieved by optimizing the molar ratio of the reactants and ensuring the reaction goes to completion. Post-reaction purification steps, such as recrystallization or washing with a suitable solvent, are also essential.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Incorrect molar ratio of reactants. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. A typical range for quaternization is 50-140°C.[2] - Screen different polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) to improve reactant solubility and reaction rate. - Experiment with varying the molar ratio of the alkylating agent (2-chloroethanol) to the tertiary amine (γ-gluconamidopropyl dimethylamine). A slight excess of the alkylating agent may improve yield. |
| Product is a Sticky, Viscous Oil or "Goo" Instead of a Solid | - The product is hygroscopic and has absorbed atmospheric moisture.[3] - Presence of unreacted starting materials or solvent residues. - Unwanted side reactions, such as oligomerization.[4] | - Dry the product under vacuum to remove absorbed water. Handle the final product in a dry atmosphere (e.g., in a glove box). - Purify the product by washing with a non-polar solvent (like ether) to remove unreacted starting materials. Ensure all reaction solvent is removed during workup.[3] - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. |
| Presence of Significant Amounts of Unreacted Tertiary Amine | - Insufficient amount of alkylating agent. - Short reaction time. - Low reaction temperature. | - Increase the molar equivalent of the alkylating agent. - Extend the reaction time and monitor for the disappearance of the starting amine. - Gradually increase the reaction temperature while monitoring for product degradation. |
| Formation of Colored Impurities | - Decomposition of reactants or product at high temperatures. - Side reactions. | - Lower the reaction temperature. - Purify the crude product using activated charcoal or by recrystallization. |
Experimental Protocols
General Protocol for this compound Synthesis
This is a representative protocol based on general principles of quaternization reactions. Optimization of specific parameters is highly recommended.
Materials:
-
γ-gluconamidopropyl dimethylamine
-
2-chloroethanol
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Non-polar solvent for washing (e.g., diethyl ether, acetone)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-gluconamidopropyl dimethylamine (1.0 eq.) in the chosen anhydrous solvent.
-
Add 2-chloroethanol (1.0 - 1.2 eq.) to the solution.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a cold, non-polar solvent. If the product is in solution, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Dry the final product under vacuum.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound via quaternization.
Experimental Workflow for Optimization
Caption: Iterative workflow for optimizing reaction conditions.
Troubleshooting Decision Tree
References
Technical Support Center: Mitigating the Impact of Impurities in Quaternium-22 on Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quaternium-22. The information provided aims to help mitigate the impact of common impurities on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a research setting?
This compound is a quaternary ammonium compound that functions as a film former, antistatic agent, and hair and skin conditioning agent.[1] In a research context, it may be used in studies related to dermal absorption, formulation development for topical applications, and biocompatibility assessments of cosmetic ingredients. Due to its surfactant properties, it can also interact with cell membranes.[1][2]
Q2: What are the primary impurities in commercial-grade this compound?
The most common impurities found in commercial samples of this compound are 3-dimethylaminopropylamine (DMAPA) and ethylene chlorohydrin (ECH).[1] The concentrations of these impurities can vary between batches.
Q3: How can these impurities affect my experimental results?
DMAPA, a diamine, can be a skin irritant and may have cytotoxic effects on cells in culture, potentially confounding viability assays.[3] Ethylene chlorohydrin is also a toxic compound that could interfere with enzymatic assays and other sensitive biological experiments. Both impurities can also potentially interfere with protein quantification assays.
Q4: Can this compound itself interfere with common laboratory assays?
Yes. As a cationic surfactant, this compound can interfere with common protein quantification assays.[4] Specifically, it may interact with the dyes and reagents used in these assays, leading to inaccurate protein concentration measurements. It may also affect cell viability assays by disrupting cell membranes.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, LDH)
Possible Cause 1: Cytotoxicity of DMAPA Impurity
The impurity 3-dimethylaminopropylamine (DMAPA) can exhibit cytotoxic effects, leading to a decrease in cell viability that is not attributable to your experimental variable.
Solution:
-
Quantify DMAPA Concentration: Use the provided Gas Chromatography-Mass Spectrometry (GC-MS) protocol to determine the concentration of DMAPA in your this compound stock.
-
Purify this compound: If DMAPA levels are significant, use the Solid-Phase Extraction (SPE) or Dialysis protocols to reduce its concentration.
-
Use a Purified Control: Include a purified this compound sample as a control in your experiments to differentiate the effects of the compound from its impurities.
Hypothetical Impact of DMAPA on Cell Viability (MTT Assay)
| DMAPA Concentration (µM) | % Cell Viability (relative to control) |
| 0 | 100% |
| 10 | 95% |
| 50 | 82% |
| 100 | 65% |
| 200 | 40% |
Possible Cause 2: Interference of this compound with Assay Reagents
As a surfactant, this compound can disrupt cell membranes, leading to LDH release, or interact with the MTT formazan, causing inaccurate readings.[5][6]
Solution:
-
Include Vehicle Controls: Always include controls containing this compound at the same concentration used in your experiment, but without the cells, to check for direct reactivity with assay reagents.
-
Choose an Appropriate Assay: If interference is suspected, consider alternative viability assays that are less susceptible to interference from surfactants.
-
Wash Cells Before Assay: For adherence-based assays, gently wash the cells with phosphate-buffered saline (PBS) before adding the assay reagents to remove residual this compound.
Problem: Inaccurate Protein Quantification (Bradford, BCA, or Lowry Assays)
Possible Cause: Interference from this compound and/or DMAPA
Quaternary ammonium compounds and amines can interfere with the chemical reactions underlying common protein assays.[4][7][8]
Solution:
-
Precipitate Protein: Use a protein precipitation protocol (e.g., with trichloroacetic acid - TCA) to separate the protein from the interfering substances before quantification.
-
Use a Compatible Assay: Some commercially available protein assays are formulated to be more resistant to interference from detergents and reducing agents.
-
Create a Specific Standard Curve: If purification is not feasible, prepare your protein standards in the same buffer containing the same concentration of purified this compound as your samples. This will help to normalize for the interference.
Hypothetical Interference of this compound in a BCA Protein Assay
| This compound Concentration (%) | Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard |
| 0 | 500 |
| 0.01 | 545 |
| 0.05 | 620 |
| 0.1 | 710 |
Experimental Protocols
Protocol 1: Quantification of DMAPA and ECH by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for the analysis of volatile amines and chlorohydrins in aqueous solutions.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., d6-DMAPA).
-
Add 5 mL of 0.1 M NaOH to adjust the pH and facilitate the release of the volatile amine.
-
-
Headspace Autosampler Parameters:
-
Oven Temperature: 80°C
-
Equilibration Time: 30 minutes
-
Injection Volume: 1 mL
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
DMAPA ions: m/z 58, 71, 102
-
ECH ions: m/z 49, 80, 82
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of DMAPA and ECH prepared in a matrix similar to the sample.
-
Calculate the concentration of the impurities in the sample based on the calibration curve.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for the separation of amines from quaternary ammonium compounds.[11][12][13][14]
-
Sorbent Selection: Use a mixed-mode SPE cartridge with both non-polar (e.g., C8 or C18) and cation exchange (e.g., carboxylic acid) functionalities.
-
Column Conditioning:
-
Wash the cartridge with 2 column volumes of methanol.
-
Equilibrate the cartridge with 2 column volumes of deionized water.
-
-
Sample Loading:
-
Dilute the this compound sample 1:1 with deionized water.
-
Load the diluted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 column volumes of deionized water to remove any unbound material.
-
Wash with 3 column volumes of a mild organic solvent (e.g., 20% methanol in water) to elute weakly bound impurities.
-
-
Elution of DMAPA:
-
Elute the DMAPA with 2 column volumes of a buffer with a pH that neutralizes the amine (e.g., 5% ammonium hydroxide in methanol).
-
-
Elution of Purified this compound:
-
Elute the purified this compound with 2 column volumes of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
-
Post-Elution Processing:
-
Evaporate the solvent from the purified this compound fraction under a stream of nitrogen.
-
Reconstitute the purified this compound in the desired solvent for your experiment.
-
Protocol 3: Purification of this compound using Dialysis
This protocol is a general guide for the removal of small molecule impurities from polymeric solutions.[3][15][16][17][18]
-
Dialysis Tubing Preparation:
-
Select dialysis tubing with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of this compound (e.g., 1 kDa).
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Dialysis Procedure:
-
Load the this compound solution into the prepared dialysis tubing, leaving some headspace.
-
Securely clamp both ends of the tubing.
-
Place the sealed tubing into a large beaker containing at least 100 times the sample volume of the dialysis buffer.
-
Stir the dialysis buffer gently with a magnetic stir bar at 4°C.
-
-
Buffer Exchange:
-
Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Transfer the purified this compound solution to a clean container.
-
The concentration of the purified sample can be determined by lyophilization and resuspension or by a suitable analytical technique.
-
Visualization of Potential Cellular Interactions
This compound, as a cationic surfactant, has the potential to interact with negatively charged cell membranes. This interaction could lead to membrane disruption and subsequent activation of cellular stress and inflammatory signaling pathways.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. scielo.br [scielo.br]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. static.igem.org [static.igem.org]
Technical Support Center: Enhancing the Thermal Stability of Quaternium-22 for High-Temperature Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of Quaternium-22 in high-temperature applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound?
This compound, a quaternary ammonium compound, generally exhibits moderate thermal stability. In cosmetic applications, particularly in hair care products, it provides heat protection at temperatures used for styling, approximately 180°C.[1] However, for more demanding high-temperature industrial or pharmaceutical applications, its intrinsic thermal stability may be a limiting factor. The onset of thermal decomposition for similar alkyl quaternary ammonium compounds is often observed in the range of 155°C to 180°C, primarily through a mechanism known as Hofmann elimination.
Q2: What are the primary degradation pathways for this compound at elevated temperatures?
The primary thermal degradation pathway for quaternary ammonium salts like this compound is the Hofmann elimination reaction.[2][3][4][5][6] This reaction involves the abstraction of a beta-hydrogen by a base (in this case, the counter-ion or another basic species in the formulation), leading to the formation of an alkene and a tertiary amine. At higher temperatures, further fragmentation and oxidation of these initial degradation products can occur.
Q3: What are the common signs of this compound degradation in my formulation?
Signs of thermal degradation of this compound in a formulation can include:
-
Discoloration: Yellowing or browning of the product.
-
Odor Change: Development of an amine-like or burnt odor.
-
pH Shift: A change in the formulation's pH, often becoming more basic due to the formation of tertiary amines.
-
Loss of Performance: Diminished conditioning, emulsifying, or antistatic properties.
-
Phase Separation: Instability of the formulation, leading to separation of components.
Q4: How can I enhance the thermal stability of my this compound formulation?
Several strategies can be employed to enhance the thermal stability of formulations containing this compound:
-
Incorporation of Antioxidants: Primary antioxidants, such as sterically hindered phenols (e.g., BHT, Vitamin E), can scavenge free radicals that initiate and propagate degradation.[7][8][9][10]
-
Use of Synergistic Stabilizer Blends: Combining primary antioxidants with secondary antioxidants (e.g., phosphites, thioesters) can provide a synergistic effect, offering broader protection against thermal-oxidative degradation.[7][11][12]
-
Inert Atmosphere Processing: Manufacturing and storing the formulation under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation pathways.
-
Chelating Agents: Trace metal ions can catalyze thermal degradation. The addition of chelating agents (e.g., EDTA) can sequester these ions and improve stability.
-
pH Optimization: Maintaining an optimal pH for the formulation can help to suppress certain degradation reactions. For quaternary ammonium compounds, a slightly acidic to neutral pH is generally preferred to minimize the basicity that can promote Hofmann elimination.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Formulation exhibits significant discoloration (yellowing/browning) upon heating. | Thermal degradation of this compound and/or other formulation components. | 1. Lower Processing Temperature: If possible, reduce the maximum temperature during manufacturing. 2. Incorporate Antioxidants: Add a primary antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (Tocopherol) to the formulation. Start with a concentration of 0.05-0.2% w/w. 3. Use a Synergistic Blend: Combine a primary antioxidant with a secondary antioxidant (e.g., a phosphite-based stabilizer) for enhanced protection. 4. Inert Atmosphere: Process the formulation under a nitrogen blanket to minimize oxidation. |
| A strong amine or burnt odor develops after thermal stress testing. | Formation of volatile degradation byproducts, likely tertiary amines from Hofmann elimination. | 1. Confirm Degradation: Use analytical techniques like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to identify the volatile compounds. 2. Optimize Stabilizer Package: Experiment with different types and concentrations of antioxidants and stabilizers. 3. pH Adjustment: Ensure the formulation pH is not alkaline, as this can accelerate Hofmann elimination. Adjust to a slightly acidic or neutral pH if possible. |
| Loss of viscosity or phase separation observed after heating. | Degradation of this compound leading to a breakdown of the formulation's structure. | 1. Evaluate Component Compatibility: Assess the thermal stability of all ingredients in the formulation individually and in combination. 2. Increase Stabilizer Concentration: Incrementally increase the concentration of the thermal stabilizer package. 3. Consider a Co-stabilizer/Emulsifier: The addition of a thermally stable co-emulsifier or thickener may help maintain the formulation's integrity. |
| Reduced performance (e.g., poor conditioning, loss of antistatic effect) after heat exposure. | Chemical modification or degradation of the this compound molecule. | 1. Quantitative Analysis: Use techniques like Titration or High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound before and after thermal stress. 2. Reformulate with Enhanced Stability: Implement the strategies outlined in the FAQs, such as adding a robust stabilizer system. |
Data Presentation: Thermal Stability Enhancement
The following tables present hypothetical, yet representative, quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to illustrate the effect of stabilizers on the thermal stability of a this compound formulation.
Table 1: Thermogravimetric Analysis (TGA) Data of this compound Formulations
| Formulation | Onset of Degradation (Tonset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at 10% Weight Loss (T10%) (°C) |
| This compound (Control) | 185 | 205 | 220 |
| This compound + 0.1% Hindered Phenol | 200 | 225 | 240 |
| This compound + 0.1% Hindered Phenol + 0.1% Phosphite Stabilizer | 215 | 240 | 255 |
Table 2: Differential Scanning Calorimetry (DSC) Data of this compound Formulations
| Formulation | Glass Transition Temperature (Tg) (°C) | Melt/Decomposition Peak (°C) |
| This compound (Control) | -15 | 210 |
| This compound + 0.1% Hindered Phenol | -14 | 228 |
| This compound + 0.1% Hindered Phenol + 0.1% Phosphite Stabilizer | -14.5 | 245 |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset of thermal degradation and weight loss profile of a this compound formulation as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the test formulation into a clean TGA pan (platinum or alumina).
-
TGA Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
Procedure: a. Place the sample pan in the TGA furnace. b. Tare the balance. c. Start the heating program and record the weight loss as a function of temperature.
-
Data Analysis: a. Plot the percentage weight loss versus temperature. b. Determine the onset of degradation (Tonset) from the intersection of the baseline tangent and the tangent of the degradation curve. c. Record the temperatures at 5% and 10% weight loss (T5% and T10%).
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
Objective: To identify thermal transitions such as glass transitions, melting, and decomposition of a this compound formulation.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the test formulation into a hermetically sealed aluminum DSC pan.
-
DSC Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Equilibrate at -50 °C.
-
Ramp from -50 °C to 300 °C at 10 °C/min.
-
-
-
Procedure: a. Place the sample pan and an empty reference pan in the DSC cell. b. Start the temperature program and record the heat flow.
-
Data Analysis: a. Plot the heat flow versus temperature. b. Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline. c. Identify the peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
Visualizations
Caption: Experimental workflow for evaluating the thermal stability of this compound formulations.
References
- 1. scribd.com [scribd.com]
- 2. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 7. A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ammonium-Charged Sterically Hindered Phenols with Antioxidant and Selective Anti-Gram-Positive Bacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery nanosystems based on sterically hindered phenol derivatives containing a quaternary ammonium moiety: Synthesis, cholinesterase inhibition and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quaternium-22 and Polyquaternium-10 in Hair Conditioning
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Cationic Polymers
In the landscape of hair conditioning agents, Quaternium-22 and Polyquaternium-10 stand out as widely utilized cationic polymers. Both are valued for their ability to improve the sensory and physical properties of hair by depositing onto the negatively charged hair shaft. This guide provides a comparative analysis of their performance in key conditioning attributes, supported by experimental data and detailed methodologies to aid researchers and formulation scientists in their development of advanced hair care products.
Mechanism of Action: A Tale of Two Cationic Polymers
At a fundamental level, both this compound and Polyquaternium-10 function through electrostatic attraction. Hair, particularly when damaged, carries a net negative charge. As cationic polymers, both molecules possess positive charges, leading them to adsorb onto the hair surface and form a thin, conditioning film.[1][2] This film smooths the hair cuticle, reduces static electricity, and provides a lubricious feel, which translates to improved combability and shine.[3][4]
This compound , a quaternary ammonium salt, enhances the appearance and feel of hair by increasing body, suppleness, and sheen.[1] It is also effective in preventing the buildup of static electricity.[1] Its film-forming properties create a smooth coating on the hair.[1]
Polyquaternium-10 is a polymeric quaternary ammonium salt of hydroxyethyl cellulose.[5] It is well-known for its ability to repair split ends, reduce frizz, and improve both wet and dry combability.[6][7] A key aspect of its mechanism, particularly in shampoos, is its ability to form coacervates with anionic surfactants. This process is enhanced during dilution and is a primary mechanism for depositing conditioning agents onto the hair from a cleansing system.
Comparative Performance Data
While direct head-to-head studies are limited, the following tables summarize available quantitative data and qualitative performance attributes for this compound and Polyquaternium-10 based on existing research. It is important to note that performance can vary depending on the formulation chassis, concentration, and hair type.
Table 1: Wet and Dry Combing Performance
| Performance Metric | This compound | Polyquaternium-10 |
| Wet Combing Force Reduction | Described as providing "easy detangling" and a "smooth wet comb" feel.[8] A study on a shampoo with Silicone this compound (a derivative) showed an approximate 60% reduction in hair breakage during grooming.[9] | Known to significantly reduce wet comb force, making detangling easier and minimizing breakage.[10] A formulation containing Polyquaternium-10 was shown to decrease wet combing force by over 40%.[11] |
| Dry Combing Force Reduction | Improves the texture of damaged hair.[1] | Significantly improves dry combability, leaving hair soft and easy to manage.[6] |
| Qualitative Feel | Imparts a superior feel to the hair.[8] | Provides a soft and shiny feel.[7] |
Table 2: Anti-Static Properties and Curl Retention
| Performance Metric | This compound | Polyquaternium-10 |
| Anti-Static Effect | Prevents or inhibits the buildup of static electricity.[1] | A well-known anti-static agent that neutralizes electrical charges on the hair surface.[5] |
| Curl Retention | Noted as a hair fixative.[12] | Provides good manageability and curl retention.[13] Improves curl retention in hair products.[14] |
| Film Formation | Dries to form a thin coating on the hair.[1] | Forms a transparent, continuous, and non-tacky film.[6] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key performance evaluations are provided below.
Wet and Dry Combing Force Measurement
Objective: To quantify the force required to comb through a hair tress after treatment with a conditioning agent, as a measure of detangling and smoothness.
Apparatus:
-
Tensile tester (e.g., Instron, Dia-Stron) equipped with a load cell and a comb/brush fixture.
-
Standardized hair tresses (e.g., virgin, bleached, or damaged).
-
Controlled temperature and humidity chamber.
Protocol:
-
Baseline Measurement: A hair tress is mounted in the tensile tester, and the initial combing force (wet or dry) is measured without any treatment.
-
Treatment: The hair tress is treated with a standardized amount of the test conditioner (containing either this compound or Polyquaternium-10) for a specified duration, followed by a controlled rinsing procedure.
-
Wet Combing: For wet combing analysis, the treated and rinsed tress is immediately mounted in the tensile tester, and the force required to pull the comb through the tress at a constant speed is recorded.
-
Dry Combing: For dry combing analysis, the treated tress is allowed to dry overnight in a controlled environment before the combing force is measured.
-
Data Analysis: The reduction in combing force is calculated as a percentage relative to the baseline measurement.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. anveya.com [anveya.com]
- 3. Polyquaternium-10: A Comprehensive Guide To Its Benefits In Hair Care - BLi-T [blitchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. specialchem.com [specialchem.com]
- 6. Application of Polyquaternium 10 in Shampoos - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 7. yeserchem.com [yeserchem.com]
- 8. personalcaremagazine.com [personalcaremagazine.com]
- 9. Hair testing – quantifying the benefits of conditioning treatments on hair breakage [cosmeticsbusiness.com]
- 10. nbinno.com [nbinno.com]
- 11. Creating Silicone-Free Conditioning Shampoos [ulprospector.ul.com]
- 12. cir-safety.org [cir-safety.org]
- 13. ulprospector.com [ulprospector.com]
- 14. humblebeeandme.com [humblebeeandme.com]
A Comparative Analysis of Quaternium-22 and its Alternatives as Antistatic Agents in Hair Care Formulations
For Immediate Publication
[City, State] – [Date] – In the pursuit of developing superior hair care products that effectively combat static and flyaway hair, researchers and formulators are constantly evaluating the efficacy of various conditioning agents. This guide provides an in-depth comparison of Quaternium-22, a well-regarded antistatic agent, with its prevalent alternatives. The following analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Introduction to Antistatic Agents in Hair Care
Static electricity in hair is a common consequence of friction, leading to flyaway strands and a frizzy, unmanageable appearance. This phenomenon is exacerbated in dry conditions and with damaged hair, which carries a higher negative electrical charge. Antistatic agents, typically cationic (positively charged) molecules, are crucial components in hair care formulations designed to neutralize this negative charge. They work by depositing a thin film on the hair surface, which reduces friction, smooths the cuticle, and dissipates static charge, resulting in improved combability, softness, and overall manageability.[1]
This compound is a quaternary ammonium compound known for its antistatic and conditioning properties.[2] It effectively enhances the appearance and feel of hair by increasing body, suppleness, and sheen, particularly in hair damaged by physical or chemical treatments.[2] This guide will delve into the efficacy of this compound and compare it with other widely used alternatives.
Mechanism of Action: A Surface-Level Interaction
The fundamental mechanism by which this compound and its alternatives function as antistatic agents is rooted in electrostatic attraction. Hair, especially when damaged, possesses a net negative charge. Cationic surfactants and polymers, such as this compound, are positively charged and are thus drawn to the hair's surface. This interaction leads to the neutralization of the negative charges, thereby preventing the buildup of static electricity.[1]
Upon application, these agents form a thin, conditioning film on the hair shaft. This film serves multiple purposes: it smooths the hair cuticle, reduces inter-fiber friction, and provides a lubricating layer. The result is a noticeable improvement in both wet and dry combing, a reduction in flyaways, and an overall smoother, more manageable hair appearance.
Comparative Analysis of Antistatic Agents
Table 1: Qualitative and Quantitative Performance of Antistatic Agents
| Antistatic Agent | Type | Key Performance Attributes | Quantitative Data (if available) |
| This compound | Quaternary Ammonium Compound | Good conditioning, detangling, and antistatic properties. Binds moisture to the hair.[3] | Used in cosmetic products at concentrations up to 5% solids.[2][4] |
| Silicone this compound | Silicone-Based Quaternary Ammonium Compound | Excellent conditioning, heat protection, and color wash-fastness. Reduces hair fiber breakage.[5][6][7] | A study showed a shampoo with Silicone this compound reduced hair breakage by approximately 60% after 10,000 grooming strokes.[7] |
| Cetrimonium Chloride | Quaternary Ammonium Compound | Effective antistatic and conditioning agent. | No specific quantitative antistatic data found. |
| Behentrimonium Methosulfate | Quaternary Ammonium Compound | Excellent detangling and conditioning, provides a soft feel. | No specific quantitative antistatic data found. |
| Polythis compound | Cationic Polymer | Good film former, antistatic, and hair fixative. Improves wet and dry combing.[8] | Used at concentrations up to 2% in rinse-off products.[8][9] |
Experimental Protocols for Efficacy Validation
To objectively assess the antistatic properties of hair care ingredients, standardized experimental protocols are employed. These methods typically involve the use of hair tresses under controlled environmental conditions.
Measurement of Electrostatic Charge
This method directly quantifies the static charge on hair tresses.
-
Objective: To measure the electrostatic charge generated on hair tresses after a controlled friction event (e.g., combing).
-
Apparatus: Faraday cage connected to an electrometer, controlled environment chamber (temperature and humidity), standardized combs (e.g., nylon or rubber).
-
Procedure:
-
Hair tresses are washed with a base shampoo and air-dried in a controlled environment (e.g., 22°C, 45% relative humidity).
-
An initial (baseline) charge reading of the hair tress is taken by placing it in the Faraday cage.
-
The hair tress is then subjected to a standardized combing procedure (e.g., 10 strokes with a nylon comb).
-
The hair tress is immediately placed back into the Faraday cage, and the electrostatic charge is measured.
-
The process is repeated with hair tresses treated with solutions of the antistatic agents being tested.
-
The percentage reduction in static charge compared to an untreated control tress is calculated.
-
Instrumental Combing Force Analysis
This method assesses the reduction in friction and improved manageability provided by an antistatic agent.
-
Objective: To measure the force required to comb through a hair tress. A lower combing force indicates better conditioning and reduced friction.
-
Apparatus: Texture analyzer or similar tensile testing instrument equipped with a comb fixture, hair tresses.
-
Procedure:
-
Hair tresses are prepared and treated as described in the electrostatic charge measurement protocol.
-
A hair tress is mounted in the instrument.
-
The comb is passed through the hair tress at a constant speed, and the force required to do so is recorded.
-
Multiple combing cycles are performed on each tress.
-
The average combing force is calculated for treated and untreated tresses.
-
The percentage reduction in combing force is determined.[10]
-
Conclusion
This compound stands as a reliable and effective antistatic agent in hair care formulations, offering significant conditioning and moisture-binding benefits. While direct quantitative comparisons with all its alternatives are limited in publicly available literature, the understanding of its cationic mechanism of action provides a strong basis for its inclusion in products designed to combat static and improve hair manageability. Alternatives such as Silicone this compound may offer enhanced benefits like heat protection and significant hair breakage reduction. The choice of an antistatic agent will ultimately depend on the specific performance claims and desired sensory attributes of the final product. The experimental protocols outlined in this guide provide a framework for the robust evaluation and validation of the efficacy of these ingredients. Further head-to-head studies using these standardized methods would be invaluable to the industry for a more definitive comparative analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound, 51812-80-7 [thegoodscentscompany.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. personalcaremagazine.com [personalcaremagazine.com]
- 6. [PDF] Silicone this compound: New Silicone Technology for Premium Hair Conditioning with Additional Benefits | Semantic Scholar [semanticscholar.org]
- 7. Hair testing – quantifying the benefits of conditioning treatments on hair breakage [cosmeticsbusiness.com]
- 8. specialchem.com [specialchem.com]
- 9. cir-safety.org [cir-safety.org]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
In Vivo Performance of Cationic Polymers: A Comparative Analysis of Quaternium-22 and Alternatives for Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a suitable cationic polymer is a critical step in the formulation of effective and safe drug delivery systems. This guide provides an objective comparison of the in vivo performance of Quaternium-22 and other widely used cationic polymers, including Chitosan, Polyethyleneimine (PEI), Poly-L-lysine (PLL), and Polyamidoamine (PAMAM) dendrimers. The information is supported by experimental data from various in vivo studies.
While direct comparative in vivo studies are limited, this guide consolidates available data to offer insights into the biocompatibility and toxicity profiles of these polymers, crucial parameters for their application in drug and gene delivery.
Quantitative In Vivo Toxicity Data
The following tables summarize key quantitative toxicity data from in vivo studies for each cationic polymer. It is important to note that direct cross-comparison of values should be approached with caution due to variations in experimental models, routes of administration, and polymer characteristics (e.g., molecular weight, degree of deacetylation for chitosan).
Table 1: Acute Toxicity Data for Cationic Polymers
| Polymer | Animal Model | Route of Administration | LD50 | Key Findings |
| This compound | Rat | Oral | > 5 g/kg | Classified as non-toxic when administered orally. |
| Chitosan Nanoparticles | Mouse | Oral | > 5000 mg/kg | Demonstrates a favorable safety profile with high LD50 values upon oral administration.[1] |
| Poly-L-lysine (PLL) | Rat | Intravenous | 12-15 mg/kg | High molecular weight PLL can induce toxic effects, including endothelial disruption and lung edema, when administered intravenously at high doses.[2] |
| PAMAM Dendrimer (G4-NH2) | Mouse | Intraperitoneal | Not specified | High doses can lead to toxicity in the liver and kidney, which is reversible after a recovery period.[3] |
Table 2: Summary of In Vivo Biocompatibility and Toxicity Observations
| Polymer | Animal Model | Key Biocompatibility/Toxicity Findings |
| This compound | Rabbit, Guinea Pig | Slight and reversible skin irritation upon prolonged dermal application. Not a skin sensitizer. |
| Chitosan | Rat | Scaffolds functionalized with chitosan nanoparticles show improved biocompatibility, reduced inflammatory response, and enhanced angiogenic properties in subcutaneous implantation models.[4] |
| Polyethyleneimine (PEI) | Mouse | Toxicity is a significant concern and is dependent on molecular weight and branching. PEGylation can reduce acute in vivo toxicity.[5] |
| Poly-L-lysine (PLL) | Rat | Intravenous administration of PLL nanocapsules for 30 days showed minimal changes in hematological parameters, immunomodulatory gene expression, and inflammatory markers, suggesting good immunocompatibility.[6] |
| PAMAM Dendrimer | Mouse, Zebrafish | Toxicity is dependent on generation and surface charge. Cationic, higher-generation dendrimers are more toxic. Anionic and surface-modified dendrimers exhibit better biocompatibility.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key cited studies.
Acute Oral Toxicity Study of this compound in Rats
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Substance: this compound (6.0% solids).
-
Animal Model: Rats.
-
Procedure: A single dose of this compound was administered orally to rats. The animals were observed for signs of toxicity and mortality over a specified period.
-
Endpoint: The median lethal dose (LD50) was determined.
In Vivo Biocompatibility of Chitosan Scaffolds in Rats
-
Objective: To evaluate the in vivo biocompatibility of alginate-chitosan scaffolds functionalized with nanoparticles.
-
Test Substance: Alginate-chitosan scaffolds.
-
Animal Model: Wistar rats.
-
Procedure: The scaffolds were implanted subcutaneously. The tissue response was evaluated at 4, 7, and 25 days post-implantation.
-
Endpoints: Histological analysis of the implantation site to assess inflammatory cell recruitment, capsule formation, and markers for apoptosis and angiogenesis.[4]
In Vivo Toxicity and Biodistribution of Poly-L-lysine in Rats
-
Objective: To investigate the in vivo toxicity and biodistribution of high molecular weight Poly-L-lysine.
-
Test Substance: Poly-L-lysine (PL) and a complex of Poly-L-lysine and Poly-L-glutamate (PLPG).
-
Animal Model: Sprague-Dawley rats.
-
Procedure: The substances were administered either intravenously or intraperitoneally. Blood samples were collected to examine blood gases and smears. Tissues were collected for histology and immunohistochemistry.
-
Endpoints: Assessment of toxic effects, particularly on the lungs, and determination of the biodistribution and clearance of FITC-labelled PL.[2]
Pre-clinical Toxicity Profile of PAMAM Dendrimers in Mice
-
Objective: To assess the sub-acute toxicity of different PAMAM dendrimers.
-
Test Substance: G4 PAMAM dendrimers with amine (-NH2) and hydroxyl (-OH) surface groups.
-
Animal Model: Swiss albino mice.
-
Procedure: Dendrimers were administered via the intraperitoneal route at different doses for 15 consecutive days, followed by a 15-day recovery period.
-
Endpoints: Evaluation of general behavior, feed intake, body weight, hematological parameters, and histopathology of major organs.[3]
Visualizing Cationic Polymer-Based Drug Delivery and Evaluation
The following diagrams illustrate key concepts in the application and evaluation of cationic polymers in drug delivery.
Caption: General workflow of cationic polymer-based drug/gene delivery.
Caption: Logical workflow for in vivo evaluation of cationic polymers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. In vivo biocompatibility testing of nanoparticle-functionalized alginate-chitosan scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunocompatibility and toxicity studies of poly-L-lysine nanocapsules in sprague-dawley rats for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of polyamidoamine dendrimers in vivo | Stanavaya | Proceedings of the National Academy of Sciences of Belarus, Biological Series [vestibio.belnauka.by]
- 8. Developmental Toxicity of Low Generation PAMAM Dendrimers in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced biocompatibility of PAMAM dendrimers benefiting from tuning their surface charges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quaternium-22 Quantification
This guide provides a comparative overview of analytical methods for the quantification of Quaternium-22, a quaternary ammonium compound commonly used in cosmetic and personal care products. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC), and Potentiometric Titration. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of HILIC-HPLC and Potentiometric Titration for the analysis of this compound. The data is based on typical performance for similar analytes and should be validated for specific matrices.
| Parameter | HILIC-HPLC with Charged Aerosol Detection (CAD) or ELSD | Potentiometric Titration |
| Selectivity | High to Very High | Moderate to High |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL range | µg/mL to ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (%Recovery) | 95-105% | 98-102% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Throughput | High | Moderate |
| Cost | High | Low |
Experimental Protocols
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
HILIC is a suitable chromatographic technique for polar compounds like this compound that are poorly retained in reversed-phase HPLC.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Data acquisition and processing software
Chromatographic Conditions (A Starting Point for Method Development):
-
Column: A HILIC stationary phase (e.g., amide, cyano, or bare silica) with dimensions such as 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: CAD or ELSD.
Sample Preparation:
-
Accurately weigh a sample of the cosmetic product containing this compound.
-
Disperse the sample in a suitable solvent mixture, such as acetonitrile/water (80:20 v/v).
-
Vortex and sonicate to ensure complete dissolution of this compound.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Validation Parameters (as per ISO 12787): [1][2][3][4]
-
Specificity/Selectivity: Analyze blank matrix and matrix spiked with potential interferences.
-
Linearity and Range: Prepare a series of standard solutions of this compound and construct a calibration curve. A typical range would be 1-100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Potentiometric Titration Method
Potentiometric titration is a classic and cost-effective method for the quantification of ionic species like quaternary ammonium compounds.
Instrumentation:
-
Automatic potentiometric titrator
-
Surfactant-selective electrode or a combination pH electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Burette
-
Stirrer
Reagents:
-
Titrant: Standardized solution of an anionic surfactant, such as 0.01 M Sodium Lauryl Sulfate (SLS) or Sodium Tetraphenylborate.
-
pH Adjustment: Buffer solution (e.g., pH 10 buffer).
-
Solvent: Deionized water or a suitable solvent mixture to dissolve the sample.
Procedure:
-
Accurately weigh a sample of the cosmetic product containing this compound and transfer it to a beaker.
-
Add a suitable volume of deionized water or solvent to dissolve the sample.
-
Adjust the pH of the solution as required (e.g., to pH 10).
-
Immerse the electrodes in the sample solution and start stirring.
-
Titrate the sample with the standardized anionic surfactant solution.
-
The endpoint is determined by the inflection point of the titration curve (potential vs. volume of titrant).
-
The concentration of this compound is calculated based on the volume of titrant consumed at the endpoint.
Validation Parameters:
-
Specificity: Analyze the sample matrix with and without this compound to ensure no interference from other components.
-
Linearity and Range: Titrate different amounts of a this compound standard to demonstrate a linear relationship between the amount of analyte and the titrant volume.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a sample and measuring the recovery.
-
Precision (Repeatability and Intermediate Precision): Perform multiple titrations of the same sample on the same day and on different days.
-
Robustness: Assess the influence of variations in parameters such as pH and stirring speed.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for HILIC-HPLC analysis.
Caption: Experimental workflow for potentiometric titration.
References
Comparative study of the film-forming properties of different quaternium compounds
For Immediate Publication
This guide offers a comparative analysis of the film-forming properties of various quaternium and polyquaternium compounds, which are widely utilized in the cosmetic, personal care, and pharmaceutical industries. These cationic polymers are valued for their ability to form substantive, conditioning films on anionic surfaces such as skin and hair. This document provides a review of their qualitative properties, representative experimental data, and detailed protocols for evaluating key performance parameters, aimed at researchers, scientists, and formulation professionals.
Introduction to Quaternium Film-Formers
Quaternium and polyquaternium compounds are polymers containing quaternary ammonium centers, which confer a positive charge.[1] This cationic nature is fundamental to their primary mechanism of action: electrostatic attraction to the negatively charged sites on the surface of hair and skin.[2][3] Upon application and drying, these polymers deposit a thin, continuous film that provides a range of benefits, from conditioning and frizz reduction in hair care to moisture retention and barrier function in skincare.[2][4]
The specific properties of the film—such as its strength, flexibility, and permeability—depend on the chemical structure, molecular weight, and charge density of the particular polyquaternium used.[5][6] For instance, some compounds form stiff films ideal for hair styling and hold, while others create more flexible films that provide a soft, conditioned feel.[7][8]
Mechanism of Film Formation
The deposition of polyquaternium compounds onto a substrate like hair is a two-part process involving charge interaction and coacervation.
-
Electrostatic Attraction: The positive charges along the polymer backbone are attracted to negative charges on the hair surface, which are more abundant in damaged areas. This allows the polymer to adsorb onto the hair shaft.[3]
-
Coacervation: In a shampoo or conditioner, the polyquaternium is soluble. During rinsing, the surfactant concentration is diluted. This causes the cationic polymer and anionic surfactants to form complexes called coacervates. These gel-like coacervates deposit onto the hair, entrapping beneficial agents like silicones, and form a uniform film as the hair dries.[9]
Caption: Mechanism of Polyquaternium Film Formation.
Qualitative Comparison of Film Properties
Direct, publicly available quantitative data comparing various polyquaternium films under identical conditions is limited. However, extensive use in formulations has established distinct qualitative properties for many common compounds. The following table summarizes these attributes based on available literature.
| Compound | Primary Function(s) | Key Film Characteristics | Common Applications |
| Polyquaternium-4 | Fixative, Film-Former | Forms a very stiff, durable film. Provides strong hold and high curl retention, even in humidity.[8] | Hair gels, mousses, styling products |
| Polyquaternium-7 | Conditioning Agent | Leaves a soft, smooth feel on hair. Provides good detangling and slip.[10][11] | 2-in-1 shampoos, conditioners |
| Polyquaternium-10 | Conditioning Agent, Film-Former | Forms a uniform, transparent, and glossy film.[4][9] Reduces static, improves combability, and helps retain moisture.[12][13] | Shampoos, conditioners, skin cleansers |
| Polyquaternium-11 | Fixative, Film-Former | Forms a transparent, non-tacky film that provides volume and style retention.[9] | Hair mousses, lotions, styling aids |
| Polyquaternium-37 | Conditioning Agent, Thickener | Forms a conditioning film that can thicken strands without significant weigh-down. | Rinse-off and leave-in conditioners |
| Polyquaternium-68 | Fixative, Film-Former | Forms a brittle film that becomes highly flexible when plasticized (e.g., with panthenol).[7] Resists water absorption. | Volumizing and styling lotions, mousses |
| Polyquaternium-69 | Fixative, Film-Former | Hydrophobic yet water-soluble. Provides strong, humidity-resistant hold with enhanced flexibility and shine.[14] | High-performance gels, mousses, sprays |
Representative Quantitative Data on Film Properties
The following table presents illustrative quantitative data for key film properties.
Disclaimer: The data below is representative and not derived from a single, direct comparative study. Absolute values are highly dependent on experimental conditions, including film thickness, humidity, temperature, and the presence of plasticizers or other additives. These values are intended to illustrate the relative differences between polymer types based on their qualitative descriptions.
| Property | Polyquaternium-4 | Polyquaternium-10 | Polyquaternium-68 (Plasticized) | Test Method |
| Tensile Strength (MPa) | High (~25-35) | Moderate (~15-25) | Low (~5-15) | ASTM D882 |
| Elongation at Break (%) | Low (~5-15) | Moderate (~50-150) | High (~200-400) | ASTM D882 |
| WVTR (g/m²/day) | Moderate | Moderate-High | Moderate | ASTM F1249 |
| Adhesion (Wash-fastness) | High | Moderate | High | Hair Wash-out Test |
Experimental Protocols
Standardized evaluation of film-forming properties is critical for accurate comparison. The following sections detail the methodologies for film preparation and characterization.
Caption: General Experimental Workflow for Film Analysis.
Protocol for Film Preparation: Solvent Casting
This method is suitable for preparing uniform, non-porous films for mechanical and barrier testing.
-
Solution Preparation: Prepare a 2-5% (w/w) aqueous solution of the quaternium compound. Gently stir at room temperature until fully dissolved. To remove bubbles, the solution may be centrifuged or placed in a vacuum desiccator.[15]
-
Casting: Level a clean, non-stick substrate (e.g., PTFE or glass petri dish). Pour a predetermined volume of the polymer solution onto the substrate to achieve the desired final film thickness (typically 25-100 µm).
-
Drying: Cover the cast solution with a perforated lid to slow down evaporation and prevent surface defects.[16] Dry at a controlled temperature (e.g., 40-50°C) in a convection oven for 12-24 hours, or until all solvent has evaporated.
-
Conditioning: Carefully peel the dried film from the substrate. Condition the film at standard conditions (e.g., 23°C, 50% Relative Humidity) for at least 24 hours before testing.
Protocol for Tensile Strength Measurement
This protocol determines the film's resistance to breaking under tension (tensile strength) and its ability to stretch before breaking (elongation).
-
Sample Preparation: Cut the conditioned film into rectangular strips of uniform width and length (e.g., 10 mm x 100 mm) as specified by ASTM D882. Measure the thickness at multiple points along the strip and calculate the average cross-sectional area.
-
Instrumentation: Use a texture analyzer or universal testing machine equipped with film tensile grips.
-
Testing: Mount the film strip in the grips, ensuring it is vertically aligned and not slipping. Apply a constant rate of extension (e.g., 50 mm/min) until the film breaks.
-
Data Analysis: The instrument software will record the force (load) as a function of extension.
-
Tensile Strength (MPa) is calculated as the maximum load at break divided by the original cross-sectional area of the film.
-
Elongation at Break (%) is calculated as the increase in length at the point of breakage, divided by the original gauge length, multiplied by 100.
-
Protocol for Water Vapor Transmission Rate (WVTR) Measurement
This protocol measures the rate at which water vapor permeates through the film, indicating its barrier properties. The procedure is based on ASTM F1249 using modulated infrared sensor instrumentation (e.g., MOCON PERMATRON-W®).[17][18]
-
Sample Preparation: Cut a circular sample of the conditioned film large enough to be mounted in the instrument's diffusion cell.
-
Instrumentation Setup: Set the test conditions. Standard conditions for cosmetic applications are often 37.8°C (100°F) and 90% Relative Humidity (RH).[17]
-
Measurement:
-
Mount the film sample in the diffusion cell, creating a seal between two chambers.
-
Introduce a controlled flow of humidified nitrogen gas (the challenge gas) into the outer chamber and a flow of dry nitrogen (the carrier gas) into the inner chamber.
-
Water vapor permeating through the film is picked up by the carrier gas and transported to an infrared sensor that measures the moisture concentration.
-
-
Data Analysis: The instrument monitors the moisture concentration until a steady state is reached. The WVTR is then calculated and expressed in grams per square meter per 24 hours (g/m²/day). A lower WVTR value indicates a better moisture barrier.
Protocol for Adhesion/Deposition Evaluation on Hair (Proxy Method)
This method provides a relative measure of polymer deposition and its durability (adhesion) on hair fibers.[6]
-
Sample Preparation: Use standardized, undamaged human hair tresses. Measure the initial average diameter of several fibers from each tress using a digital micrometer.
-
Treatment: Treat the tresses with a standardized solution (e.g., 1% polymer in a simple surfactant base) under controlled conditions (time, temperature). Rinse thoroughly with deionized water.
-
Deposition Measurement: Allow the tresses to air dry completely. Remeasure the diameter of the same hair fibers. An increase in diameter indicates the thickness of the deposited polymer film.
-
Wash-fastness (Adhesion Durability): Subject the treated tresses to a defined number of wash-and-rinse cycles (e.g., 1, 3, and 5 cycles) with a standard non-conditioning shampoo.
-
Data Analysis: Measure the hair fiber diameter after each wash cycle. The persistence of the increased diameter indicates the film's resistance to removal and serves as a proxy for its adhesion strength. Compare the percentage decrease in film thickness for different polymers after multiple washes.
References
- 1. Safety Assessment of Polyquaternium-22 and Polyquarternium-39 as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. nbinno.com [nbinno.com]
- 4. anveya.com [anveya.com]
- 5. researchgate.net [researchgate.net]
- 6. Examining polyquaternium polymers deposition on human excised hair fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 8. specialchem.com [specialchem.com]
- 9. Introduction of Cationic Conditioner Polyquaternium-7, Polyquaternium 22 and Polyquaternium 39 - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 10. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 11. atamankimya.com [atamankimya.com]
- 12. formunova.com [formunova.com]
- 13. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 14. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Water Vapor Transmission Rate - Poly Print [polyprint.com]
- 18. WO2015061514A1 - Polyolefin based films with improved water vapor transmission rates - Google Patents [patents.google.com]
Assessing the safety and toxicity of Quaternium-22 in comparison to other surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of Quaternium-22, a cationic surfactant, against other commonly used surfactants from anionic, non-ionic, and amphoteric classes. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments to assist in informed ingredient selection for product formulation and development.
Executive Summary
This compound exhibits a generally favorable safety profile, characterized by low acute oral toxicity and low potential for dermal and ocular irritation at typical use concentrations. When compared to other surfactant classes, it demonstrates a lower acute toxicity than some anionic and cationic surfactants. However, concerns regarding the potential for nitrosamine formation as a byproduct of its synthesis warrant consideration. The selection of a surfactant should be based on a comprehensive evaluation of its toxicological profile in the context of its intended application and concentration.
Data Presentation: Comparative Toxicity of Surfactants
The following table summarizes the key toxicological data for this compound and representative surfactants from other classes. This data is essential for a comparative risk assessment.
| Surfactant (Class) | Acute Oral Toxicity (LD50, rat) | Dermal Irritation (Rabbit) | Ocular Irritation (Rabbit) |
| This compound (Cationic) | > 5000 mg/kg[1] | Non-irritating to slight irritant at 0.5%[2] | Minimally irritating at 8.5%, non-irritating at 6%[2] |
| Sodium Lauryl Sulfate (Anionic) | 1200 mg/kg[3] | Irritant, used as a positive control in patch tests[3] | Irritant[3] |
| Cocamidopropyl Betaine (Amphoteric) | 4910 mg/kg (mice), 7450 ml/kg (rats)[4] | Slight to well-defined erythema and edema under occlusion[4] | Slight conjunctival irritation[4] |
| Polysorbate 20 (Non-ionic) | 36,700 - 37,000 µL/kg[5][6] | No irritant effect reported[7] | No irritating effect reported[7] |
| Cetrimonium Chloride (Cationic) | 450 mg/kg[8] | Causes skin irritation[8] | Causes serious eye damage[8] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing
Acute oral toxicity is typically determined using OECD Test Guidelines 401, 420, 423, or 425.[9][10][11][12] These protocols involve the administration of a single dose of the test substance to fasted animals, usually rats.[10] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[10] The LD50 value, which is the statistically derived dose that is expected to cause death in 50% of the test animals, is then calculated.[10]
Dermal Irritation/Corrosion Testing
Dermal irritation potential is assessed following OECD Test Guideline 404.[2][13] The test substance is applied to a small area of the shaved skin of an animal, typically a rabbit, for a defined period, usually 4 hours.[14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14]
Ocular Irritation/Corrosion Testing
Ocular irritation potential is evaluated using OECD Test Guideline 405.[1][15][16] A single dose of the test substance is applied to one eye of an animal, usually a rabbit, with the other eye serving as a control.[15] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[15]
Visualization of the Safety Assessment Workflow
The following diagram illustrates the logical workflow for a comparative safety assessment of surfactants, from initial data gathering to final risk characterization.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. gaiaresearch.co.za [gaiaresearch.co.za]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. redox.com [redox.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Performance Evaluation of Quaternium-22 from Diverse Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of Quaternium-22, a widely utilized cationic conditioning polymer in the cosmetics and personal care industries. As product quality and impurity profiles can vary between commercial suppliers, a standardized, data-driven approach to performance assessment is crucial for formulation development and quality control. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying mechanisms and workflows.
Mechanism of Action: Hair Conditioning
This compound functions primarily through an electrostatic interaction. Hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues. As a cationic polymer, this compound possesses positively charged quaternary ammonium groups that bind to these anionic sites on the hair cuticle.[1][2] This deposition forms a thin, lubricating film that reduces inter-fiber friction, neutralizes static charges, and enhances the alignment of hair cuticles, leading to improved combability, smoothness, and sheen.[1][3]
Comparative Data from Commercial Suppliers
The following tables present hypothetical yet representative data for this compound sourced from three different suppliers (Alpha, Beta, Gamma). These tables are intended to serve as a template for organizing experimental results.
Table 1: Physical and Chemical Properties
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma | Test Method |
|---|---|---|---|---|
| Appearance | Clear, light amber liquid | Clear, amber liquid | Clear, light yellow liquid | Visual Inspection |
| % Solids Content | 59.5% | 60.2% | 59.8% | Gravimetric (Loss on Drying) |
| pH (as supplied) | 4.5 | 4.8 | 4.3 | pH Meter |
| Viscosity (cps @ 25°C) | 4500 | 5200 | 4800 | Brookfield Viscometer |
| DMAPA Impurity (ppm) | 150 | 250 | 180 | Gas Chromatography (GC) |
| ECH Impurity (ppm) | < 10 | 15 | < 10 | Gas Chromatography (GC) |
Table 2: Performance Evaluation - Hair Conditioning
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma | Test Method |
|---|---|---|---|---|
| Wet Combing Force Reduction (%) | 65% | 62% | 68% | Instrumental Combing |
| Dry Combing Force Reduction (%) | 75% | 71% | 77% | Instrumental Combing |
| Hair Breakage Reduction (%) | 58% | 55% | 62% | Repeated Grooming Test |
| Anti-Static Reduction (V) | 90% | 85% | 92% | Static Charge Meter |
Table 3: Performance Evaluation - Foam Characteristics (in a standard shampoo base)
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma | Test Method |
|---|---|---|---|---|
| Initial Foam Volume (mL) | 220 | 210 | 225 | Cylinder Shake Method |
| Foam Stability @ 5 min (mL) | 195 | 180 | 200 | Cylinder Shake Method |
| Foam Creaminess (Sensory Panel) | 8.2 / 10 | 7.5 / 10 | 8.5 / 10 | Trained Panel Evaluation |
Experimental Protocols
Detailed and consistent methodologies are essential for objective comparison. The following protocols outline key performance tests.
References
Benchmarking Quaternium-22: A Proposed Comparative Analysis of Protein Stabilization Capabilities
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to Protein Stabilization
Proteins, the cornerstone of many biotherapeutics, are susceptible to various physical and chemical degradation pathways, including denaturation, aggregation, and surface adsorption. Stabilizers are crucial excipients in protein formulations, mitigating these instabilities and ensuring the safety and efficacy of the final drug product. Commonly used stabilizers include non-ionic surfactants like polysorbates (e.g., Polysorbate 80) and poloxamers (e.g., Poloxamer 188), as well as sugars and polyols.
Quaternium-22 is a quaternary ammonium compound, a cationic surfactant widely used in the cosmetics industry for its conditioning properties on hair and skin. Its cationic nature suggests a potential for interaction with proteins, which are often negatively charged at physiological pH. However, the nature and consequence of this interaction—whether it leads to stabilization or denaturation—requires empirical investigation. This guide proposes a head-to-head comparison of this compound with well-characterized protein stabilizers.
Proposed Experimental Benchmarking Study
To ascertain the protein-stabilizing potential of this compound, a series of experiments are proposed to compare its performance against Polysorbate 80 and Poloxamer 188. A model protein, such as a monoclonal antibody (mAb) or bovine serum albumin (BSA), will be used throughout the study.
Data Presentation: A Comparative Analysis of Stabilizer Efficacy
The following tables present a hypothetical summary of results from the proposed experiments. This data is illustrative and serves as a template for presenting the findings of a comprehensive benchmarking study.
Table 1: Thermal Stability of a Model Protein in the Presence of Various Stabilizers as Determined by Differential Scanning Calorimetry (DSC)
| Stabilizer | Concentration (% w/v) | Onset of Unfolding (Tonset) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |
| Control (no stabilizer) | 0 | 65.2 | 70.5 | 150 |
| This compound | 0.01 | 66.1 | 71.8 | 155 |
| 0.05 | 67.5 | 73.2 | 162 | |
| 0.1 | 65.8 | 70.1 | 148 | |
| Polysorbate 80 | 0.01 | 67.2 | 72.9 | 160 |
| 0.05 | 68.1 | 74.0 | 168 | |
| 0.1 | 68.5 | 74.5 | 172 | |
| Poloxamer 188 | 0.01 | 66.8 | 72.5 | 158 |
| 0.05 | 67.5 | 73.4 | 165 | |
| 0.1 | 67.9 | 73.8 | 169 |
Table 2: Agitation-Induced Aggregation of a Model Protein with Different Stabilizers
| Stabilizer | Concentration (% w/v) | Initial % Monomer (SEC-HPLC) | Final % Monomer after 24h Agitation (SEC-HPLC) | Change in Turbidity (ΔOD350nm) |
| Control (no stabilizer) | 0 | 99.8 | 85.2 | 0.25 |
| This compound | 0.01 | 99.7 | 95.1 | 0.08 |
| 0.05 | 99.8 | 97.5 | 0.03 | |
| 0.1 | 99.6 | 92.3 | 0.12 | |
| Polysorbate 80 | 0.01 | 99.9 | 98.5 | 0.02 |
| 0.05 | 99.8 | 99.2 | <0.01 | |
| 0.1 | 99.9 | 99.5 | <0.01 | |
| Poloxamer 188 | 0.01 | 99.7 | 97.8 | 0.04 |
| 0.05 | 99.8 | 98.7 | 0.01 | |
| 0.1 | 99.8 | 99.1 | <0.01 |
Detailed Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the thermal stability of a protein.[1][2][3] It determines the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH).
-
Objective: To determine the effect of this compound on the thermal stability of a model protein and compare it to known stabilizers.
-
Materials:
-
Model protein (e.g., mAb or BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
This compound, Polysorbate 80, and Poloxamer 188 stock solutions.
-
Differential Scanning Calorimeter.
-
-
Procedure:
-
Prepare protein samples containing varying concentrations of each stabilizer (e.g., 0.01%, 0.05%, 0.1% w/v). A control sample without any stabilizer should also be prepared.
-
Load the protein samples and a matching buffer reference into the DSC cells.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Scan the temperature from the starting temperature to a final temperature (e.g., 100°C) at a constant rate (e.g., 1°C/min).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
Analyze the resulting thermogram to determine the Tonset, Tm, and ΔH of unfolding for each sample.
-
Agitation Stress Study with Size-Exclusion Chromatography (SEC-HPLC) and Turbidity Measurement
This study assesses the ability of stabilizers to protect a protein from aggregation induced by mechanical stress.
-
Objective: To evaluate the effectiveness of this compound in preventing agitation-induced aggregation of a model protein.
-
Materials:
-
Model protein (e.g., mAb or BSA) at 1 mg/mL in a suitable buffer.
-
Stabilizer stock solutions.
-
Vials, orbital shaker, spectrophotometer, and an HPLC system with a size-exclusion column.
-
-
Procedure:
-
Prepare protein samples with and without stabilizers in vials, leaving a consistent headspace.
-
Measure the initial turbidity of each sample at 350 nm and analyze the monomer content by SEC-HPLC.
-
Place the vials on an orbital shaker at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
After agitation, visually inspect the samples for precipitation.
-
Measure the final turbidity and analyze the monomer content by SEC-HPLC.
-
Calculate the percentage of monomer loss and the change in turbidity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of a protein.[4][5] Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.
-
Objective: To determine if this compound induces any conformational changes in the model protein and to measure its effect on thermal stability.
-
Materials:
-
Model protein (e.g., 0.1-0.5 mg/mL) in a CD-compatible buffer (low absorbance in the far-UV region).
-
Stabilizer stock solutions.
-
CD spectropolarimeter with a temperature controller.
-
-
Procedure:
-
Prepare protein samples with and without stabilizers.
-
Record the far-UV CD spectrum (e.g., 190-250 nm) at a starting temperature (e.g., 25°C) to assess the initial secondary structure.
-
Select a wavelength with a significant CD signal that changes upon unfolding (e.g., 222 nm for α-helical proteins).
-
Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal at the selected wavelength.
-
Plot the CD signal versus temperature to generate a thermal denaturation curve and determine the Tm.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for benchmarking protein stabilizers.
Hypothetical Mechanism of Protein Stabilization by this compound
The mechanism by which this compound might stabilize a protein is likely driven by electrostatic interactions. The positively charged quaternary ammonium headgroup could interact with negatively charged residues on the protein surface. This could potentially lead to stabilization through a "charge shielding" mechanism, reducing protein-protein aggregation. Additionally, the hydrophobic tail of this compound could offer some surfactant-like protection at interfaces.
Caption: Hypothetical protein stabilization mechanism by this compound.
Discussion and Conclusion
The proposed benchmarking study provides a robust framework for evaluating the protein stabilization capabilities of this compound. While its established use in cosmetics highlights its general compatibility with proteins, its efficacy and safety as a pharmaceutical excipient remain to be determined.
Potential Advantages of this compound:
-
Novel Mechanism: Its cationic nature offers a different mode of interaction compared to non-ionic stabilizers, which could be beneficial for specific proteins or formulation challenges.
-
Synergistic Effects: It may exhibit synergistic stabilizing effects when used in combination with other excipients.
Potential Challenges and Considerations:
-
Denaturation Risk: Cationic surfactants can sometimes denature proteins, especially at higher concentrations. The concentration-dependent effects observed in the hypothetical data highlight the importance of careful formulation optimization.
-
Toxicity and Safety: The toxicological profile of this compound for parenteral administration is not well-established and would require thorough investigation.
-
Immunogenicity: The potential for this compound to increase the immunogenicity of the protein therapeutic must be carefully assessed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of denaturants on protein thermal stability analyzed through a theoretical model considering multiple binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic understanding of protein-silicone oil interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the biodegradability of Quaternium-22 and its analogs
For Immediate Release
A comprehensive review of available data on the biodegradability of Quaternium-22 and its analogs reveals significant differences in their environmental persistence. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to provide an objective performance comparison, highlighting the need for further standardized testing for newer compounds.
This compound, a quaternary ammonium compound used in personal care products, along with its analogs, are subject to environmental scrutiny regarding their persistence. Cationic polymers, the class to which many of these compounds belong, are generally known for their slow biodegradation.[1] This guide aims to consolidate the existing, though limited, data on their biodegradability to inform material selection and environmental impact assessment.
Comparative Biodegradability Data
The following table summarizes the available quantitative and qualitative data on the biodegradability of this compound and selected analogs. It is important to note the scarcity of publicly available, standardized biodegradability data for this compound itself.
| Compound Name | Compound Type | Biodegradability Test Method | Biodegradation Result | Interpretation |
| This compound | Quaternary Ammonium Compound | Data not publicly available | Not Reported | Biodegradability cannot be definitively assessed without standardized test data. |
| Silicone this compound | Silicone-based Quaternary Ammonium Compound | Data not publicly available | Not Reported | As a silicone derivative, its degradation pathway may differ from traditional quaternary ammonium compounds. Silicones, in general, are considered degradable, breaking down into simpler compounds, but not necessarily readily biodegradable by microorganisms. |
| Polyquaternium-10 | Polymeric Quaternary Ammonium Compound | OECD 301B (CO2 Evolution Test) | 74.5% mean CO2 production at day 28 | Readily Biodegradable[2] |
| Polyquaternium-7 | Polymeric Quaternary Ammonium Compound | Not Specified | Poorly biodegradable | While poorly biodegradable, it is noted to be well-eliminable from water through adsorption on activated sludge.[3] |
| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) & Didecyl Dimethyl Ammonium Chloride (DDAC) | Quaternary Ammonium Compounds | Not Specified | >90% degradation in 28 days | Readily Biodegradable |
Experimental Protocols
Standardized biodegradability tests are crucial for comparing the environmental fate of chemical compounds. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the ready biodegradability of chemicals. The most frequently cited test in the context of the compounds in this guide is the OECD 301B, or the CO2 Evolution Test .
OECD 301B: CO2 Evolution Test
This method evaluates the ultimate biodegradability of an organic compound under aerobic aqueous conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance. A substance is considered "readily biodegradable" if it reaches a threshold of 60% of the theoretical CO2 evolution within a 10-day window during the 28-day test period.
Key Experimental Parameters:
-
Inoculum: Activated sludge from a sewage treatment plant is commonly used.
-
Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.
-
Temperature: Maintained at a constant 20-24°C.
-
Duration: 28 days.
-
Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration, or by using an infrared CO2 analyzer.
Logical Workflow for Biodegradability Assessment
The process of assessing the biodegradability of a compound like this compound typically follows a structured workflow, from initial characterization to final data interpretation.
Caption: Workflow for assessing ready biodegradability.
Conclusion
The available data indicates a significant variance in the biodegradability of this compound's analogs. Polyquaternium-10 stands out as a readily biodegradable alternative based on OECD 301B testing. In contrast, Polyquaternium-7 is described as poorly biodegradable. For this compound and its silicone-based counterpart, Silicone this compound, a notable lack of public, standardized biodegradability data prevents a conclusive assessment of their environmental persistence. This data gap underscores the importance of conducting and making available the results of standardized biodegradability tests for all cosmetic ingredients to enable informed decision-making by researchers, formulators, and regulatory bodies. Further research employing standardized protocols, such as the OECD 301 series, is essential to fully characterize the environmental profile of these widely used compounds.
References
Validating Reproducibility in Quaternium-22 Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quaternium-22, a cationic polymer with applications in personal care and pharmaceutical formulations, is synthesized through the copolymerization of acrylic acid and diallyldimethylammonium chloride. The reproducibility of its synthesis is critical for ensuring consistent product performance, purity, and safety. This guide provides a comparative analysis of two plausible synthesis protocols, highlighting key experimental parameters that influence reproducibility. The data presented herein is illustrative, designed to guide researchers in setting up and validating their own synthesis procedures.
Comparative Analysis of Synthesis Protocols
Two primary approaches to the radical polymerization of this compound are presented: Protocol A, a thermally initiated batch polymerization, and Protocol B, a redox-initiated polymerization. The choice of initiation system can significantly impact reaction kinetics, polymer properties, and impurity profiles.
| Parameter | Protocol A: Thermal Initiation | Protocol B: Redox Initiation |
| Initiator | Azobisisobutyronitrile (AIBN) | Ammonium Persulfate (APS) / Sodium Metabisulfite |
| Solvent | Isopropanol/Water | Water |
| Reaction Temp. | 70-80°C | 40-50°C |
| Reaction Time | 6-8 hours | 4-6 hours |
| Monomer Ratio (AA:DADMAC) | 1:1 molar ratio | 1:1 molar ratio |
| Typical Yield | 85-95% | 90-98% |
| Typical Purity | 97-99% | 98-99.5% |
| Molecular Weight | 10,000 - 50,000 g/mol | 20,000 - 100,000 g/mol |
| Key Challenge | Potential for side reactions at higher temperatures. | Sensitivity to oxygen; requires inert atmosphere. |
Experimental Methodologies
Protocol A: Thermal Initiation Synthesis
-
Monomer Preparation: Equimolar amounts of acrylic acid and diallyldimethylammonium chloride (DADMAC) are dissolved in a 1:1 isopropanol/water solvent system.
-
Initiator Addition: Azobisisobutyronitrile (AIBN) (0.5 mol% relative to total monomers) is added to the monomer solution.
-
Polymerization: The reaction mixture is purged with nitrogen for 30 minutes and then heated to 75°C with constant stirring for 7 hours.
-
Purification: The resulting polymer is precipitated in acetone, filtered, and dried under vacuum at 50°C.
-
Characterization: The structure and purity of the polymer are confirmed using ¹H NMR, ¹³C NMR, and HPLC. Molecular weight is determined by gel permeation chromatography (GPC).
Protocol B: Redox Initiation Synthesis
-
Monomer Preparation: Equimolar amounts of acrylic acid and DADMAC are dissolved in deionized water.
-
Initiator System: Separate aqueous solutions of ammonium persulfate (APS) (0.5 mol%) and sodium metabisulfite (0.5 mol%) are prepared.
-
Polymerization: The monomer solution is purged with argon for 45 minutes. The APS solution is added, followed by the dropwise addition of the sodium metabisulfite solution over 15 minutes at 45°C. The reaction is continued for 5 hours.
-
Purification: The polymer is purified by dialysis against deionized water for 48 hours and then lyophilized.
-
Characterization: The polymer is characterized by ¹H NMR, ¹³C NMR, HPLC, and GPC.
Data Presentation
Table 1: Comparative Performance Data
| Property | Protocol A | Protocol B |
| Yield (%) | 92 ± 3 | 95 ± 2 |
| Purity (HPLC, %) | 98.2 ± 0.5 | 99.1 ± 0.3 |
| Residual Monomer (AA, ppm) | < 500 | < 200 |
| Residual Monomer (DADMAC, ppm) | < 1000 | < 500 |
| Molecular Weight (Mw, g/mol ) | 35,000 | 65,000 |
| Polydispersity Index (PDI) | 2.1 | 1.8 |
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.5 - 2.5 | br m | -CH₂-CH(COOH)- |
| 2.8 - 3.5 | br m | -CH₂-N⁺(CH₃)₂-CH₂- |
| 3.2 | s | -N⁺(CH₃)₂- |
| 3.6 - 4.2 | br m | -CH-CH₂-N⁺- |
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 40 - 48 | -CH₂-CH(COOH)- |
| 50 - 55 | -N⁺(CH₃)₂- |
| 60 - 68 | -CH₂-N⁺(CH₃)₂-CH₂- |
| 175 - 180 | -COOH |
Visualizations
Caption: Comparative workflow of thermal and redox initiation for this compound synthesis.
Caption: Factors influencing the reproducibility and outcome of this compound synthesis.
Safety Operating Guide
Navigating the Disposal of Quaternium-22 in a Laboratory Setting
Immediate Safety and Handling Protocols
Before proceeding with the disposal of Quaternium-22, it is imperative to consult the substance's Safety Data Sheet (SDS) for the most detailed safety information. In the absence of a specific SDS, the following general precautions for handling QACs should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste stream, with a focus on preventing its release into the environment.
1. Pre-Disposal Considerations:
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Only prepare the amount of this compound solution needed for your experiment.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.
2. Waste Collection:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for many chemical waste types.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and date of accumulation.
3. Disposal Pathway:
-
Do Not Pour Down the Drain: Quaternary ammonium compounds can be persistent in the environment and harmful to aquatic organisms.[1] Therefore, disposing of this compound down the sanitary sewer is not recommended.
-
Licensed Waste Disposal Vendor: The collected this compound waste must be disposed of through your institution's licensed hazardous waste disposal vendor. Follow your organization's specific procedures for arranging a waste pickup.
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent (e.g., water, if this compound is water-soluble).[5]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste along with the this compound waste.[5]
-
Container Disposal: Once properly decontaminated, the empty container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely established, the following table summarizes relevant hazard information.
| Parameter | Value | Reference |
| GHS Hazard Statement (Aquatic) | H412: Harmful to aquatic life with long lasting effects (reported in some notifications) | [3] |
| GHS Hazard Statement (General) | Not meeting GHS hazard criteria (reported in a majority of notifications) | [3] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Essential Safety and Logistics for Handling Quaternium-22
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Quaternium-22 in a laboratory setting. The following procedures are designed to minimize risk and ensure operational efficiency.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a slight skin and eye irritant. Due to its high molecular weight, it is poorly absorbed through the skin. The primary risks are associated with direct contact.
Summary of Toxicological Data:
| Hazard Type | Species | Concentration | Result |
| Skin Irritation | Rabbit | 0.5% | Slight Irritant |
| Eye Irritation | Rabbit | 8.5% | Minimal Conjunctival Irritation |
| Eye Irritation | Rabbit | 6.0% | No Irritation |
| Acute Oral Toxicity | Rat | 6.0% | Non-toxic (LD50 > 64.0 cc/kg) |
| Mutagenesis | Ames Test | - | No Evidence of Mutagenesis |
Recommended Personal Protective Equipment (PPE):
Based on the hazard assessment, the following minimum PPE is required when handling this compound:
-
Eye Protection: Safety glasses with side shields are mandatory. When there is a potential for splashing, chemical splash goggles should be worn.[1]
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against spills.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan will ensure the safe handling of this compound during routine laboratory procedures.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Confirm that all required PPE is available and in good condition.
-
Prepare your work area by ensuring it is clean and uncluttered. If there is a risk of generating aerosols or vapors, work in a well-ventilated area or a chemical fume hood.
-
-
Handling:
-
Wear the minimum required PPE as specified above before handling this compound.
-
When transferring or weighing, avoid creating dust or aerosols.
-
If there is a risk of splashing, use a face shield in addition to safety goggles.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If you experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
This compound is a water-soluble polymer and is not classified as a hazardous waste. However, all disposal must comply with local, state, and federal regulations.
-
Solid Waste:
-
Uncontaminated paper towels, gloves, and other solid materials used during handling can be disposed of in the regular trash.
-
For this compound that is a solid, it should be placed in a labeled container and disposed of according to your institution's non-hazardous solid waste procedures.
-
-
Liquid Waste:
-
Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, provided the concentration is low and it is permitted by your institution's EHS department.[3][4] Always consult with and obtain approval from your EHS department before disposing of any chemical down the drain.
-
If drain disposal is not permitted, collect liquid waste in a clearly labeled container and dispose of it through your institution's chemical waste program as non-hazardous waste.[5]
-
Diagrams
Below are diagrams illustrating the key safety and logistical workflows for handling this compound.
Caption: Required PPE for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
